molecular formula C20H21CaN7O7 B532865 Folinic acid calcium salt CAS No. 6035-45-6

Folinic acid calcium salt

Cat. No.: B532865
CAS No.: 6035-45-6
M. Wt: 511.5 g/mol
InChI Key: KVUAALJSMIVURS-ZEDZUCNESA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucovorin calcium pentahydrate, a biologically active form of folic acid, is a critical reagent in oncological and biochemical research. Its primary research value lies in its role as a rescue agent in studies involving high-dose methotrexate (MTX) therapy. Leucovorin counteracts the toxic effects of this folate antagonist by bypassing the dihydrofolate reductase (DHFR) enzyme blockade, allowing normal cellular functions like DNA synthesis and repair to continue in non-malignant cells . This mechanism is fundamental for investigating chemotherapeutic protocols aimed at maximizing efficacy while minimizing systemic toxicity. Beyond rescue applications, Leucovorin is a key component in studies of combination chemotherapies. When used with 5-fluorouracil (5-FU), it enhances the cytotoxic effect by stabilizing the binding of the active metabolite FdUMP to its target enzyme, thymidylate synthase, leading to more potent inhibition of DNA synthesis . Furthermore, this compound is an essential tool for exploring cerebral folate deficiency (CFD), a neurological condition characterized by low folate levels in the cerebrospinal fluid. Research indicates that Leucovorin can help transport folate into the central nervous system, providing a pathway to investigate and potentially address related neurodevelopmental and neurological disorders . Its utility also extends to in vitro and in vivo models for studying methanol toxicity and the effects of other folic acid antagonists .

Properties

CAS No.

6035-45-6

Molecular Formula

C20H21CaN7O7

Molecular Weight

511.5 g/mol

IUPAC Name

calcium (2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12?,13-;/m0./s1

InChI Key

KVUAALJSMIVURS-ZEDZUCNESA-L

Isomeric SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2]

Appearance

white to light yellow solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

58-05-9 (Parent)

shelf_life

>2 years if stored properly

solubility

DMSO « 1 (mg/mL)
H2O 100 (mg/mL)
0.1 N NaOH < 20 (mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Folinic acid calcium salt pentahydrate;  Leucovorin calcium hydrate; 

Origin of Product

United States

Foundational & Exploratory

The Role of Folinic Acid Calcium Salt in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folinic acid, administered as its calcium salt (leucovorin), is a crucial agent in clinical oncology and for the management of folate deficiencies. As a reduced folate, its mechanism of action is intrinsically linked to the intricate network of biochemical reactions known as one-carbon metabolism. Unlike folic acid, folinic acid does not require reduction by dihydrofolate reductase (DHFR), allowing it to directly replenish the cellular pool of tetrahydrofolate (THF) and its derivatives. These cofactors are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA, as well as for the remethylation of homocysteine to methionine. This guide provides an in-depth exploration of the biochemical pathways influenced by folinic acid, quantitative data on its metabolic products and their enzymatic interactions, detailed experimental protocols for its study, and visualizations of the core metabolic and experimental workflows.

Introduction to One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that are fundamental to cellular proliferation, differentiation, and survival.[1][2] These pathways are responsible for the transfer of one-carbon units in various oxidation states. The central carrier of these one-carbon units is tetrahydrofolate (THF).[1] The folate cycle, in conjunction with the methionine cycle, ensures a continuous supply of activated one-carbon groups for essential biosynthetic reactions.[3] Key processes dependent on one-carbon metabolism include:

  • Nucleotide Synthesis: The synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) are critically dependent on folate cofactors.[4]

  • Amino Acid Metabolism: The interconversion of serine and glycine, and the remethylation of homocysteine to methionine are key reactions within this network.[2]

  • Epigenetic Regulation: The provision of methyl groups for S-adenosylmethionine (SAM), the universal methyl donor, is essential for the methylation of DNA, RNA, and proteins.[2]

Mechanism of Action of Folinic Acid Calcium Salt

Folinic acid is the 5-formyl derivative of tetrahydrofolic acid.[5] Its primary mechanism of action is to serve as a direct precursor to the active folate cofactors, thereby bypassing the enzymatic step catalyzed by dihydrofolate reductase (DHFR).[5] This is particularly significant in the context of therapies that inhibit DHFR, such as with the chemotherapeutic agent methotrexate (B535133).

Upon administration, folinic acid is readily converted to other reduced folate derivatives, including 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate.[5] These metabolites directly participate in one-carbon transfer reactions. The biologically active form is the (-)-l-isomer, also known as levoleucovorin.

Role in Methotrexate Rescue

High-dose methotrexate therapy is a common cancer treatment that potently inhibits DHFR, leading to a depletion of intracellular THF and subsequent arrest of DNA synthesis and cell death. This affects both cancerous and healthy, rapidly dividing cells. Folinic acid "rescues" normal cells from the toxic effects of methotrexate by providing a source of reduced folates downstream of the DHFR-inhibition, allowing for the resumption of nucleotide synthesis.

Potentiation of 5-Fluorouracil (B62378) (5-FU) Activity

Folinic acid is also used in combination with the chemotherapeutic agent 5-fluorouracil (5-FU). 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), a key enzyme in pyrimidine (B1678525) synthesis. Folinic acid is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and thymidylate synthase.[6] This stabilization enhances the inhibition of TS, leading to a more profound and sustained suppression of DNA synthesis in cancer cells.[6]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in folinic acid's mechanism of action.

Table 1: Kinetic Parameters of Key Enzymes in One-Carbon Metabolism

EnzymeSubstrateK_m_ (µM)Cell/Tissue Source
Methylenetetrahydrofolate Reductase (MTHFR)5,10-methylenetetrahydrofolate26Fibroblasts
Methylenetetrahydrofolate Reductase (MTHFR)NADPH30Fibroblasts

Data compiled from a study on MTHFR activity in fibroblasts.[7]

Table 2: Intracellular Folate Concentrations in Human Cancer Cell Lines

Cell LineFolate DerivativeConcentration (pmol/mg protein)
MCF-7 (Breast Cancer)10-formyl-THF103 ± 10
MCF-7 (Breast Cancer)THF120 ± 18
MCF-7 (Breast Cancer)5-methyl-THF71 ± 18
MCF-7 (Breast Cancer)5,10-methylene-THF2 ± 1.3
HCT 116 (Colon Cancer)5-methyl-THFPredominant folate pool

Data from studies on folate metabolism in MCF-7 and HCT 116 cells.[8][9]

Table 3: Thymidylate Synthase Activity in Human Cancer Cell Lines

Cell LineTS Activity (pmol min⁻¹ mg⁻¹ protein)
Range across 19 cancer cell lines6.7 - 82.8

Data from a study examining TS activity in various human cancer cell lines.[6]

Experimental Protocols

Quantification of Intracellular Folates by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of various folate species from cultured cells.

A. Materials and Reagents:

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol with 1% (w/v) ascorbic acid and 0.1% (v/v) 2-mercaptoethanol (B42355) (extraction buffer), pre-chilled to -80°C

  • Stable isotope-labeled internal standards for each folate derivative

  • LC-MS/MS system with a suitable C18 column

B. Protocol:

  • Cell Culture and Harvesting: Culture cells to the desired confluency. Aspirate the medium, wash the cells twice with ice-cold PBS, and then aspirate all remaining PBS.

  • Extraction: Add ice-cold extraction buffer to the cell culture plate and scrape the cells. Collect the cell suspension and transfer to a microcentrifuge tube.

  • Lysis and Protein Precipitation: Vortex the cell suspension vigorously and incubate at -20°C for 30 minutes to ensure cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and add the stable isotope-labeled internal standards. The sample can be concentrated by vacuum centrifugation if necessary.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each folate species and its corresponding internal standard.

C. Data Analysis:

  • Generate a standard curve for each folate derivative using known concentrations of authentic standards.

  • Calculate the concentration of each folate species in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

  • Normalize the results to the initial cell number or total protein content of the sample.

Serine Hydroxymethyltransferase (SHMT) Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This assay measures the activity of SHMT by coupling the production of 5,10-methylenetetrahydrofolate to the NADP⁺-dependent oxidation of this product by 5,10-methylenetetrahydrofolate dehydrogenase, which results in an increase in absorbance at 340 nm due to the formation of NADPH.[10]

A. Materials and Reagents:

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl, 0.5 mM EDTA, and 1 mM DTT)

  • L-serine

  • Tetrahydrofolate (THF)

  • NADP⁺

  • 5,10-methylenetetrahydrofolate dehydrogenase (as the coupling enzyme)

  • Purified SHMT or cell lysate containing SHMT

  • Spectrophotometer capable of reading at 340 nm

B. Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, L-serine, NADP⁺, and the coupling enzyme.

  • Enzyme Addition: Add the purified SHMT or cell lysate to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding THF.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time.

  • Calculation of Activity: The rate of increase in absorbance is directly proportional to the SHMT activity. The molar extinction coefficient of NADPH at 340 nm is used to calculate the reaction rate.

Quantification of Intracellular S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) by HPLC with Coulometric Electrochemical Detection

This method allows for the simultaneous measurement of SAM and SAH in cellular extracts.[11]

A. Materials and Reagents:

  • Trichloroacetic acid (TCA) solution (e.g., 400 g/L)

  • HPLC system with a coulometric electrochemical detector and a C18 reversed-phase column

  • Mobile phase (isocratic)

  • SAM and SAH standards

B. Protocol:

  • Cell Extraction: Prepare cell extracts as described in the folate quantification protocol.

  • Protein Precipitation: Add TCA solution to the cell extract, mix well, and incubate on ice for 30 minutes.

  • Centrifugation and Filtration: Centrifuge at high speed at 4°C. Filter the supernatant through a 0.2 µm filter.

  • HPLC Analysis: Inject the filtered extract directly into the HPLC system. Elute the compounds isocratically.

  • Detection: Use a coulometric electrochemical detector for the simultaneous measurement of SAM and SAH.

C. Data Analysis:

  • Generate linear calibration curves for SAM and SAH using a range of standard concentrations.

  • Determine the concentrations of SAM and SAH in the samples from the calibration curves.

  • The SAM/SAH ratio can then be calculated as an indicator of the cellular methylation potential.

Visualizations

Signaling Pathways

Folate_and_Methionine_Cycles cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT DHF Dihydrofolate (DHF) DHF->THF DHFR Serine Serine Glycine Glycine Serine->Glycine SHMT MethyleneTHF->DHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR FormylTHF 10-Formyl-THF MethyleneTHF->FormylTHF MTHFD dTMP dTMP MethyleneTHF->dTMP Thymidylate Synthase Homocysteine Homocysteine MethylTHF->Homocysteine MS Purines Purines FormylTHF->Purines dUMP dUMP dUMP->dTMP FolinicAcid Folinic Acid (Leucovorin) FolinicAcid->THF Metabolism Methionine Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM MAT SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases SAH->Homocysteine SAHH Methylation Methylation (DNA, RNA, proteins) SAH->Methylation Homocysteine->Methionine MS

Caption: Interconnected Folate and Methionine Cycles in One-Carbon Metabolism.

Experimental Workflows

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays EnzymeSource Prepare Enzyme Source (Purified Enzyme or Cell Lysate) Reaction Initiate Enzymatic Reaction EnzymeSource->Reaction SubstratePrep Prepare Substrates and Cofactors SubstratePrep->Reaction Detection Monitor Reaction Progress (e.g., Spectrophotometry) Reaction->Detection DataAnalysis Calculate Enzyme Kinetics (Km, Vmax, IC50) Detection->DataAnalysis CellCulture Culture and Treat Cells (e.g., with Folinic Acid) Harvesting Harvest Cells and Prepare Extracts CellCulture->Harvesting Viability Assess Cell Viability/Proliferation (e.g., MTT Assay) CellCulture->Viability Quantification Quantify Metabolites (e.g., LC-MS/MS) Harvesting->Quantification Interpretation Interpret Cellular Effects Quantification->Interpretation Viability->Interpretation

References

An In-depth Technical Guide to the Biochemical Conversion of Folinic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folinic acid, administered as its calcium salt (calcium folinate), is a vital agent in clinical practice, primarily utilized to counteract the toxic effects of antifolate chemotherapeutics and to potentiate the efficacy of fluoropyrimidines. Its therapeutic activity is contingent upon its intracellular conversion into biologically active tetrahydrofolate derivatives. This technical guide provides a comprehensive overview of the biochemical pathway responsible for the conversion of folinic acid to its ultimate active form, 5-methyltetrahydrofolate (5-MTHF). This document details the enzymatic steps, key intermediates, and relevant kinetic and pharmacokinetic data. Furthermore, it furnishes detailed experimental protocols for the analysis of this metabolic pathway and includes visualizations of the core processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Folinic acid, also known as leucovorin, is a 5-formyl derivative of tetrahydrofolic acid (THF). Unlike folic acid, it does not require reduction by dihydrofolate reductase (DHFR) to enter the folate cycle, a critical advantage in scenarios where DHFR is inhibited by drugs such as methotrexate[1]. Administered as calcium folinate, it serves as a readily available source of reduced folates, essential for various metabolic processes, including nucleotide biosynthesis and the remethylation of homocysteine to methionine[2]. The clinical efficacy of folinic acid is entirely dependent on its conversion to other active folate derivatives, most notably 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate (5-MTHF)[3]. This guide will elucidate the intricate biochemical cascade that governs this transformation.

The Biochemical Pathway of Folinic Acid Conversion

The conversion of folinic acid (5-formyl-THF) to 5-methyltetrahydrofolate (5-MTHF) is a multi-step enzymatic process that primarily occurs in the liver and intestinal mucosa[4]. The pathway involves a series of sequential reactions catalyzed by specific enzymes, transforming the initial compound into various active folate coenzymes.

The key steps in the conversion pathway are:

  • Conversion of 5-Formyl-THF to 5,10-Methenyl-THF: The initial and rate-limiting step is the ATP-dependent conversion of 5-formyl-THF to 5,10-methenyl-THF. This reaction is catalyzed by the enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS) [5].

  • Conversion of 5,10-Methenyl-THF to 5,10-Methylene-THF: 5,10-methenyl-THF is then reversibly converted to 5,10-methylene-THF. This reaction is catalyzed by methenyltetrahydrofolate cyclohydrolase , which is often a domain of a bifunctional or trifunctional enzyme that also possesses methylenetetrahydrofolate dehydrogenase activity[6][7].

  • Conversion of 5,10-Methylene-THF to 5-Methyl-THF: The final step in the formation of the primary circulating active folate is the irreversible reduction of 5,10-methylene-THF to 5-methyl-THF. This critical reaction is catalyzed by methylenetetrahydrofolate reductase (MTHFR) , utilizing NADPH as a cofactor[3].

The resulting 5-MTHF is the predominant form of folate in the plasma and serves as the methyl donor for the conversion of homocysteine to methionine, a reaction catalyzed by methionine synthase.

Visualization of the Conversion Pathway

The following diagram illustrates the biochemical cascade from folinic acid to 5-MTHF.

Folinic_Acid_Conversion_Pathway cluster_folinic_acid Folinic Acid Metabolism Folinic Acid (5-Formyl-THF) Folinic Acid (5-Formyl-THF) 5,10-Methenyl-THF 5,10-Methenyl-THF Folinic Acid (5-Formyl-THF)->5,10-Methenyl-THF 5,10-Methenyltetrahydrofolate Synthetase (MTHFS) (ATP -> ADP + Pi) 5,10-Methylene-THF 5,10-Methylene-THF 5,10-Methenyl-THF->5,10-Methylene-THF Methenyltetrahydrofolate Cyclohydrolase 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF Methylenetetrahydrofolate Reductase (MTHFR) (NADPH -> NADP+)

Biochemical pathway of folinic acid conversion to 5-MTHF.

Quantitative Data

The efficiency and rate of the folinic acid conversion pathway are governed by the kinetic properties of the involved enzymes and the pharmacokinetic profile of calcium folinate.

Enzyme Kinetics

The following table summarizes the available kinetic parameters for the key enzymes in the pathway. It is important to note that these values can vary depending on the experimental conditions and the source of the enzyme.

EnzymeSubstrateKmVmaxSource Organism/Tissue
5,10-Methenyltetrahydrofolate Synthetase (MTHFS) 5-Formyl-THF~1-10 µMVariesRat Liver, Tumor Cell Lines
Methenyltetrahydrofolate Cyclohydrolase 5,10-Methenyl-THFData not readily availableData not readily availableHuman Cytosol/Mitochondria
Methylenetetrahydrofolate Dehydrogenase 5,10-Methylene-THFData not readily availableData not readily availableHuman Cytosol/Mitochondria
Methylenetetrahydrofolate Reductase (MTHFR) 5,10-Methylene-THF~10-50 µMVariesHuman Liver

Note: Specific Vmax values are highly dependent on enzyme concentration and purity and are therefore often reported in relative units (e.g., nmol/min/mg protein).

Pharmacokinetics of Calcium Folinate

The route of administration and the specific formulation of calcium folinate significantly impact its bioavailability and subsequent metabolism. Oral absorption of leucovorin is saturable at doses above 25 mg[8].

ParameterOral AdministrationIntravenous Administration
Bioavailability Dose-dependent (97% at 25 mg, 75% at 50 mg, 37% at 100 mg)[8]100%
Time to Peak Plasma Concentration (Folinic Acid) ~1.7 hours~10 minutes[9]
Time to Peak Plasma Concentration (5-MTHF) ~2.3 hours~1.3 hours[9]
Terminal Half-life (Total Reduced Folates) ~6.2 hours[8]~6.2 hours[8]

Comparison of Racemic vs. Levoleucovorin (B1675110):

Calcium folinate is a racemic mixture of the d- and l-isomers. Only the l-isomer (levoleucovorin) is biologically active. While the d-isomer is pharmacologically inactive, it does not appear to significantly interfere with the pharmacokinetics of the active l-isomer[10][11][12]. However, using levoleucovorin allows for the administration of a lower total dose to achieve the same therapeutic effect[13].

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biochemical conversion of folinic acid.

In Vitro Enzyme Activity Assay for 5,10-Methenyltetrahydrofolate Synthetase (MTHFS)

This protocol is adapted from methodologies used to measure MTHFS activity in tissue and cell extracts[14][15].

Objective: To determine the enzymatic activity of MTHFS by spectrophotometrically measuring the formation of 5,10-methenyl-THF.

Materials:

  • Cell or tissue lysate

  • Reaction Buffer: 100 mM MES, pH 6.0

  • Substrate Solution: 100 µM (6S)-5-formyltetrahydrofolate

  • Cofactor Solution: 1 mM Mg-ATP

  • Spectrophotometer capable of reading absorbance at 355 nm

  • Quartz cuvettes

Procedure:

  • Prepare cell or tissue lysates by sonication or homogenization in an appropriate lysis buffer, followed by centrifugation to clarify the supernatant.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • In a quartz cuvette, combine 50 µL of the clarified lysate with the reaction buffer.

  • Add the cofactor solution (Mg-ATP) to the cuvette.

  • Initiate the reaction by adding the substrate solution (5-formyl-THF).

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 355 nm over time. 5,10-methenyl-THF has a characteristic absorbance maximum at this wavelength.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be expressed as nmol of 5,10-methenyl-THF formed per minute per mg of protein, using the molar extinction coefficient of 5,10-methenyl-THF.

Workflow Diagram:

MTHFS_Assay_Workflow cluster_workflow MTHFS Activity Assay Workflow start Prepare Cell/Tissue Lysate protein_quant Determine Protein Concentration start->protein_quant reaction_setup Set up Reaction in Cuvette (Lysate, Buffer, ATP) protein_quant->reaction_setup reaction_start Initiate Reaction with 5-Formyl-THF reaction_setup->reaction_start spectro Monitor Absorbance at 355 nm reaction_start->spectro analysis Calculate Initial Velocity and Enzyme Activity spectro->analysis

Workflow for MTHFS enzyme activity assay.
LC-MS/MS for Quantitative Analysis of Folate Metabolites in Cell Culture

This protocol provides a general framework for the sensitive and specific quantification of folinic acid and its metabolites in cell culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[16][17][18].

Objective: To quantify the intracellular concentrations of folinic acid, 5,10-methenyl-THF, 5,10-methylene-THF, and 5-MTHF in cultured cells.

Materials:

  • Cultured cells treated with calcium folinate

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction Solvent: 80% methanol (B129727), ice-cold

  • Internal standards (stable isotope-labeled folate analogues)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Appropriate LC column (e.g., C18)

Procedure:

  • Cell Harvesting: After treatment with calcium folinate, wash the cells with ice-cold PBS to remove extracellular folates.

  • Metabolite Extraction: Add ice-cold 80% methanol to the cell pellet to precipitate proteins and extract intracellular metabolites. It is crucial to include antioxidants like ascorbic acid in the extraction solvent to prevent folate degradation.

  • Internal Standard Spiking: Add a known amount of a mixture of stable isotope-labeled internal standards for each folate to be quantified.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the different folate species using a suitable LC gradient.

    • Detect and quantify each folate and its corresponding internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis: Construct calibration curves for each folate using the peak area ratios of the analyte to its internal standard. Calculate the intracellular concentration of each folate metabolite.

Logical Relationship Diagram:

LCMS_Analysis_Logic cluster_logic LC-MS/MS Analysis of Folates cell_culture Cell Culture with Calcium Folinate Treatment extraction Metabolite Extraction (Methanol, Antioxidants) cell_culture->extraction is_addition Addition of Internal Standards extraction->is_addition sample_prep Sample Cleanup and Concentration is_addition->sample_prep lc_separation Liquid Chromatography (Separation of Folates) sample_prep->lc_separation ms_detection Tandem Mass Spectrometry (Detection and Quantification) lc_separation->ms_detection data_analysis Data Analysis and Concentration Calculation ms_detection->data_analysis

Logical workflow for LC-MS/MS analysis of folate metabolites.

Conclusion

The biochemical conversion of folinic acid calcium salt to its active metabolite, 5-MTHF, is a well-defined enzymatic pathway crucial for its therapeutic effects. A thorough understanding of this pathway, including the kinetics of the involved enzymes and the pharmacokinetics of calcium folinate, is essential for optimizing its clinical use and for the development of novel therapies targeting folate metabolism. The experimental protocols provided in this guide offer a robust framework for researchers to investigate this pathway in detail, paving the way for further advancements in the fields of oncology and metabolic medicine.

References

An In-depth Technical Guide to the Molecular Targets of Folinic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folinic acid calcium salt, a 5-formyl derivative of tetrahydrofolic acid, serves as a crucial agent in various therapeutic regimens, most notably in oncology and in the management of folate-related metabolic disorders. Unlike folic acid, its biologically active form does not require reduction by dihydrofolate reductase (DHFR), allowing it to bypass enzymatic inhibition by drugs like methotrexate (B535133). Its primary molecular interactions involve the modulation of thymidylate synthase (TS) activity in concert with fluoropyrimidines, and the repletion of the folate pool in states of deficiency or enzymatic blockade. This technical guide provides a comprehensive overview of the molecular targets of folinic acid, detailing its mechanism of action, associated biochemical pathways, and the experimental methodologies used to elucidate these interactions. Quantitative data are presented for comparative analysis, and key processes are visualized through signaling and workflow diagrams.

Introduction

Folinic acid, also known as leucovorin, is a racemic mixture of the diastereoisomers of the 5-formyl derivative of tetrahydrofolic acid (THF). The biologically active isomer is the (-)-l-isomer.[1] Its clinical significance stems from its unique metabolic properties, which allow it to act as a readily available source of reduced folates for cellular processes. This guide will delve into the specific molecular targets of folinic acid, focusing on its interactions with key enzymes and cellular transporters.

Primary Molecular Targets and Mechanisms of Action

The therapeutic effects of folinic acid are mediated through its interaction with several key components of cellular metabolism.

Thymidylate Synthase (TS)

Folinic acid does not directly bind to or inhibit thymidylate synthase. Instead, its role is to enhance the inhibitory activity of fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU).[2][3] Following administration, folinic acid is metabolized to 5,10-methylenetetrahydrofolate.[1] This metabolite forms a stable ternary complex with the active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), and thymidylate synthase.[4][5] This stabilization of the FdUMP-TS complex leads to prolonged inhibition of the enzyme, thereby disrupting the synthesis of thymidylate, an essential precursor for DNA replication and repair.[2][5] This synergistic action is the cornerstone of combination chemotherapy regimens for various cancers, including colorectal cancer.[6][7]

Dihydrofolate Reductase (DHFR)

Folinic acid's interaction with DHFR is one of circumvention rather than direct targeting. High-dose methotrexate therapy, a common cancer treatment, potently inhibits DHFR, leading to a depletion of intracellular tetrahydrofolate and subsequent cell death.[2][8] This inhibition affects both cancerous and healthy cells, leading to significant toxicity. Folinic acid "rescues" normal cells by providing a source of reduced folate downstream of the DHFR-catalyzed step.[2][3][8] Because it does not require DHFR for its conversion to active cofactors, it can replenish the folate pool necessary for the synthesis of purines and pyrimidines, allowing DNA and RNA synthesis to resume in non-cancerous cells.[2][9] This rescue therapy is critical for mitigating the severe side effects of high-dose methotrexate.[5][10] In rare cases of genetic DHFR deficiency, which can cause megaloblastic anemia and cerebral folate deficiency, folinic acid supplementation is a primary treatment.[10][11]

Folate Receptors and Transporters

Folinic acid and its metabolites enter cells via specific transporters, primarily the reduced folate carrier (RFC) and folate receptors (FRα and FRβ).[5] In certain conditions, such as cerebral folate deficiency, where folate receptor alpha (FRα) autoantibodies may impair folate transport into the central nervous system, folinic acid can utilize the reduced folate carrier pathway to bypass this blockage.[1] The binding affinity of folinic acid to these receptors has been characterized and is a determinant of its cellular uptake and subsequent metabolic availability.

Methylenetetrahydrofolate Reductase (MTHFR)

The MTHFR enzyme is a critical component of the folate pathway, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulatory form of folate. Genetic polymorphisms in the MTHFR gene can lead to reduced enzyme activity, affecting various metabolic processes. Folinic acid can be beneficial in individuals with MTHFR variants as it can be converted to other active folate forms, thus partially bypassing the need for a fully functional MTHFR enzyme.[12] This is particularly relevant in conditions associated with MTHFR mutations where the efficient processing of folic acid is impaired.[13][14]

Quantitative Data

The following tables summarize key quantitative data related to the molecular interactions and pharmacokinetics of folinic acid.

ParameterValueReference
Binding Affinity of Folates to Folate Receptors (IC50)
Folic AcidHighest Affinity[15]
5-Methyltetrahydrofolate (5-MTHF)Intermediate Affinity[15]
Folinic AcidLowest Affinity[15]
Pharmacokinetics of Leucovorin
Bioavailability (Oral, 25 mg)97%[1]
Bioavailability (Oral, 50 mg)75%[1]
Bioavailability (Oral, 100 mg)37%[1]
Terminal Half-life (Total Reduced Folates)Approximately 6.2 hours[1]
Peak Serum Levels (IV Administration)~10 minutes[1]

Table 1: Binding Affinities and Pharmacokinetic Parameters of Folinic Acid and Related Compounds.

Experimental Protocols

The characterization of folinic acid's molecular targets relies on a variety of experimental techniques. Below are outlines of key methodologies.

Thymidylate Synthase Inhibition Assay
  • Objective: To measure the potentiation of 5-FU-mediated inhibition of thymidylate synthase by folinic acid.

  • Methodology:

    • Recombinant human thymidylate synthase is purified.

    • The enzyme is incubated with its substrate, dUMP, and a radioactive cofactor, [6R]-5,10-methylene-[6-³H]tetrahydrofolate, in the presence of FdUMP and varying concentrations of 5,10-methylenetetrahydrofolate (the active metabolite of folinic acid).

    • The reaction measures the release of tritium (B154650) from the cofactor as a result of thymidylate synthesis.

    • The rate of tritium release is inversely proportional to the inhibition of the enzyme.

    • The stability of the ternary complex (TS-FdUMP-5,10-methylenetetrahydrofolate) can be assessed by techniques such as gel filtration or electrophoresis under non-denaturing conditions.

Dihydrofolate Reductase Activity Assay
  • Objective: To demonstrate the circumvention of DHFR inhibition by folinic acid.

  • Methodology:

    • Cell cultures (e.g., normal human fibroblasts) are treated with methotrexate to inhibit DHFR.

    • A control group receives no further treatment, while experimental groups are supplemented with either folic acid or folinic acid.

    • Cell proliferation is measured using assays such as MTT or crystal violet staining.

    • Alternatively, the incorporation of radiolabeled precursors (e.g., [³H]-thymidine) into DNA is quantified to assess the restoration of DNA synthesis.

    • DHFR activity in cell lysates can be measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Folate Receptor Binding Assay
  • Objective: To determine the binding affinity of folinic acid to folate receptors.

  • Methodology (Competitive Binding ELISA):

    • Purified folate receptors (e.g., FRα) are immobilized on a microtiter plate.

    • A constant concentration of a labeled folate derivative (e.g., biotinylated folic acid) is added to the wells along with varying concentrations of unlabeled folinic acid.

    • The plate is incubated to allow for competitive binding.

    • After washing, a streptavidin-conjugated enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate.

    • The resulting colorimetric signal is inversely proportional to the amount of unlabeled folinic acid bound to the receptor.

    • The half-maximal inhibitory concentration (IC50) is calculated to determine the binding affinity.[15]

Quantification of Folinic Acid and its Metabolites
  • Objective: To measure the levels of folinic acid and its active metabolites in biological samples.

  • Methodology (LC-MS/MS):

    • Biological samples (e.g., plasma, cell lysates) are collected and processed to extract folates.

    • The extracts are subjected to liquid chromatography to separate the different folate species (folinic acid, 5-methyl-THF, 5,10-methylene-THF, etc.).

    • The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification based on their specific mass-to-charge ratios and fragmentation patterns.

Visualizations

The following diagrams illustrate the key pathways and mechanisms involving folinic acid.

Folinic_Acid_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Folinic Acid (Leucovorin) Folinic Acid (Leucovorin) Folinic Acid Folinic Acid Folinic Acid (Leucovorin)->Folinic Acid RFC / FR 5,10-Methenyl-THF 5,10-Methenyl-THF Folinic Acid->5,10-Methenyl-THF Metabolism 5,10-Methylene-THF 5,10-Methylene-THF 5,10-Methenyl-THF->5,10-Methylene-THF 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) 5,10-Methylene-THF->Tetrahydrofolate (THF)

Caption: Metabolic conversion of folinic acid within the cell.

FU_Folinic_Acid_Synergy 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolism Ternary Complex Ternary Complex FdUMP->Ternary Complex Folinic Acid Folinic Acid 5,10-Methylene-THF 5,10-Methylene-THF Folinic Acid->5,10-Methylene-THF Metabolism 5,10-Methylene-THF->Ternary Complex Thymidylate Synthase (TS) Thymidylate Synthase (TS) Thymidylate Synthase (TS)->Ternary Complex Inhibition Inhibition Ternary Complex->Inhibition dUMP dUMP dTMP dTMP (DNA Synthesis) dUMP->dTMP TS catalysis Inhibition->dTMP

Caption: Synergistic inhibition of Thymidylate Synthase by 5-FU and folinic acid.

Leucovorin_Rescue Folic Acid Folic Acid DHF DHF Folic Acid->DHF Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) DNA/RNA Precursors DNA/RNA Precursors Methotrexate Methotrexate Inhibition Inhibition Methotrexate->Inhibition DHFR DHFR Folinic Acid Folinic Acid THF THF Folinic Acid->THF Bypasses DHFR Inhibition->DHFR DHF->THF DHFR catalysis THF->DNA/RNA Precursors

Caption: Mechanism of Leucovorin rescue from methotrexate-induced DHFR inhibition.

Conclusion

This compound is a multifaceted therapeutic agent whose clinical efficacy is derived from its interactions with several key molecular targets. Its ability to potentiate the action of fluoropyrimidines by stabilizing the inhibitory complex with thymidylate synthase has made it an indispensable component of many chemotherapy regimens. Furthermore, its capacity to circumvent DHFR inhibition provides a critical rescue mechanism to mitigate the toxicity of methotrexate. Understanding the intricate molecular interactions of folinic acid with its targets, as well as the genetic factors that can influence its metabolism, is paramount for optimizing its therapeutic use and for the development of novel combination therapies. The experimental protocols and quantitative data presented herein provide a foundational resource for researchers and clinicians working to further unravel and exploit the therapeutic potential of this vital medication.

References

The Role of Folinic Acid Calcium Salt in Purine and Pyrimidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folinic acid, administered as its calcium salt (leucovorin), is a critical cofactor in the de novo synthesis of purines and the pyrimidine (B1678525) thymidylate. As a reduced form of folic acid, it serves as a key donor of one-carbon units, facilitated by its conversion to various tetrahydrofolate (THF) derivatives. This guide provides an in-depth technical overview of the biochemical role of folinic acid in these essential pathways, detailing its mechanism of action, relevant enzymatic processes, and its application in therapeutic contexts, particularly in conjunction with antifolate chemotherapy. This document includes detailed experimental protocols for key enzymes, a summary of quantitative data on its metabolic effects, and visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction: The Central Role of One-Carbon Metabolism

One-carbon metabolism is a network of interconnected biochemical pathways essential for the biosynthesis of several key cellular components, including purine (B94841) and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[1][2] Tetrahydrofolate (THF) and its derivatives are the primary coenzymes responsible for accepting, activating, and transferring one-carbon units in various oxidation states.[3] Folinic acid (5-formyl-THF) is a readily converted, biologically active form of folic acid that can directly enter the THF pool without the need for reduction by dihydrofolate reductase (DHFR).[3] This property is particularly significant in clinical settings where DHFR is inhibited by drugs such as methotrexate (B535133).

Mechanism of Action of Folinic Acid

Folinic acid serves as a direct precursor to the THF derivatives essential for nucleotide biosynthesis. Once administered, it is metabolized into various active forms, primarily 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate. These compounds act as one-carbon donors in two critical biosynthetic pathways:

  • Purine Synthesis: Two steps in the de novo purine synthesis pathway are dependent on 10-formyltetrahydrofolate for the donation of a formyl group.

  • Pyrimidine Synthesis: Specifically, the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP) requires 5,10-methylenetetrahydrofolate.

By providing a source of reduced folates, folinic acid can replenish the intracellular folate pool, thereby supporting DNA replication and repair.

Role in Pyrimidine Synthesis

The synthesis of the pyrimidine thymidylate is a rate-limiting step in DNA synthesis. The enzyme thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as the one-carbon donor. During this reaction, 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate (DHF). For the cycle to continue, DHF must be reduced back to THF by dihydrofolate reductase (DHFR).

G dUMP dUMP dTMP dTMP (to DNA synthesis) dUMP->dTMP Thymidylate Synthase (TS) CH2THF 5,10-Methylene-THF DHF Dihydrofolate (DHF) CH2THF->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) (inhibited by Methotrexate) THF->CH2THF Serine Hydroxymethyl- transferase (SHMT) Folinic_Acid Folinic Acid (5-Formyl-THF) Folinic_Acid->THF

Figure 1: Role of Folinic Acid in Thymidylate Synthesis.

Role in Purine Synthesis

The de novo synthesis of the purine ring is a multi-step process that utilizes two folate-dependent enzymes to incorporate carbon atoms at positions 2 and 8 of the purine structure. Both of these reactions require 10-formyltetrahydrofolate as the one-carbon donor.

  • Glycinamide Ribonucleotide (GAR) Transformylase (GART): This enzyme catalyzes the formylation of GAR to form formylglycinamide ribonucleotide (FGAR), incorporating the C8 atom of the purine ring.

  • Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase (ATIC): This enzyme catalyzes the formylation of AICAR to form formamidoimidazole carboxamide ribonucleotide (FAICAR), which incorporates the C2 atom of the purine ring.

G PRPP PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GAR Transformylase (GART) AICAR Aminoimidazole Carboxamide Ribonucleotide (AICAR) FGAR->AICAR Multiple Steps FAICAR Formamidoimidazole Carboxamide Ribonucleotide (FAICAR) AICAR->FAICAR AICAR Transformylase (ATIC) IMP Inosine Monophosphate (IMP) (to AMP and GMP) FAICAR->IMP FormylTHF 10-Formyl-THF THF THF Folinic_Acid Folinic Acid FormylTHF_GAR 10-Formyl-THF Folinic_Acid->FormylTHF_GAR FormylTHF_AICAR 10-Formyl-THF Folinic_Acid->FormylTHF_AICAR THF_GAR THF FormylTHF_GAR->THF_GAR THF_AICAR THF FormylTHF_AICAR->THF_AICAR

Figure 2: Folate-Dependent Steps in De Novo Purine Synthesis.

Data Presentation: Quantitative Effects of Folinic Acid

The administration of folinic acid has measurable effects on intracellular nucleotide pools and the activity of folate-dependent enzymes. The following table summarizes quantitative data from various studies.

ParameterCell Line/SystemTreatmentResultReference
TS Ternary Complex Formation MCF-7 (Breast Cancer)10 µM 5-FU + 10 µM Leucovorin2- to 3-fold higher than with 5-FU alone.[4]
Total TS Protein NCI H630 (Colon Cancer)10 µM 5-FU + 10 µM Leucovorin2- to 3-fold increase compared to a 1.4- to 1.6-fold increase with 5-FU alone.[4]
Intracellular Folate Pools MCF-7 (Breast Cancer)24h exposure to 0.5-50 µM Leucovorin after MTXLog-linear increase in total labeled intracellular folate pools with increasing leucovorin concentration.[5]
DHFR Upregulation A549 (Lung Cancer)10 µM LeucovorinSelection of resistant clones with strongly up-regulated DHFR.[6]
Cytotoxicity of 5-FU MKN45/5FU (Gastric Cancer)5-FU + Leucovorin2.3- to 2.8-fold enhancement of 5-FU cytotoxicity in 5-FU-resistant cell lines.[7]
Reduced Folate Levels in Tumor Co-3 (Colorectal Xenograft)UFT + LeucovorinMarkedly increased levels of reduced folates in tumor tissue.[8]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and common laboratory practices.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The activity is measured by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials:

  • DHFR Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • Cell or tissue lysate

  • 96-well UV-transparent plate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Sample Preparation: Homogenize cells or tissue in ice-cold DHFR Assay Buffer. Centrifuge to pellet debris and collect the supernatant.

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • Sample (cell lysate)

    • DHFR Assay Buffer to bring the volume to the desired level.

    • NADPH solution.

  • Initiation: Add DHF solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes.

  • Calculation: Determine the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot. The specific activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm).

Thymidylate Synthase (TS) Activity Assay (Radiometric)

Principle: This assay measures the release of tritium (B154650) (³H) from [5-³H]dUMP as it is converted to dTMP by TS. The released tritium is in the form of ³H₂O, which can be separated from the labeled substrate.

Materials:

  • [5-³H]dUMP (radiolabeled substrate)

  • 5,10-methylenetetrahydrofolate (cofactor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 10 mM 2-mercaptoethanol)

  • Cell lysate

  • Activated charcoal suspension (to adsorb unreacted substrate)

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, 5,10-methylenetetrahydrofolate, [5-³H]dUMP, and cell lysate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an equal volume of activated charcoal suspension.

  • Separation: Centrifuge the tubes to pellet the charcoal, which binds the unreacted [5-³H]dUMP.

  • Measurement: Transfer an aliquot of the supernatant (containing ³H₂O) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculation: The amount of ³H₂O formed is proportional to the TS activity.

Glycinamide Ribonucleotide (GAR) Transformylase Assay (Spectrophotometric)

Principle: This assay uses an alternative substrate, 10-formyl-5,8-dideazafolate (fDDF), and measures the formation of 5,8-dideazafolate (DDF) by monitoring the increase in absorbance at 295 nm.[9]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (fDDF)

  • Purified enzyme or cell lysate containing GART

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, GAR, and fDDF.

  • Incubation: Incubate the mixture at 25°C for a few minutes to allow for temperature equilibration.

  • Initiation: Add the enzyme to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 295 nm over time.

  • Calculation: Calculate the specific activity based on the rate of DDF formation, using its molar extinction coefficient (18.9 mM⁻¹cm⁻¹ at 295 nm).[9]

Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase Assay (Spectrophotometric)

Principle: The activity of the AICAR transformylase domain of the bifunctional enzyme ATIC is assayed by measuring the formation of THF from N¹⁰-formyl-THF, which results in an increase in absorbance at 298 nm.[10]

Materials:

  • Assay Buffer (e.g., 33 mM Tris-HCl, pH 7.5, 25 mM KCl, 5 mM β-mercaptoethanol)

  • AICAR

  • N¹⁰-formyl-tetrahydrofolate (N¹⁰-fTHF)

  • Purified enzyme or cell lysate containing ATIC

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, combine the assay buffer, N¹⁰-fTHF, and varying concentrations of AICAR.

  • Incubation: Incubate at 37°C.

  • Initiation: Add the purified enzyme to start the reaction.

  • Measurement: Monitor the increase in absorbance at 298 nm.

  • Calculation: Determine the initial velocity of the reaction from the rate of absorbance change. Kinetic parameters (Km and Vmax) can be determined by plotting the initial velocities against the substrate (AICAR) concentration.

Experimental Workflow: Leucovorin Rescue in Methotrexate-Treated Cells

The following diagram illustrates a typical in vitro experimental workflow to assess the efficacy of leucovorin rescue following treatment with the DHFR inhibitor, methotrexate.

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis Start Seed cancer cells in culture plates Incubate1 Incubate for 24h (adherence and growth) Start->Incubate1 Treat_MTX Treat with Methotrexate (MTX) (e.g., 1 µM for 24h) Incubate1->Treat_MTX Wash Wash cells to remove MTX Treat_MTX->Wash Treat_LV Add Leucovorin (LV) at various concentrations (e.g., 0.1 - 100 µM) Wash->Treat_LV Incubate2 Incubate for rescue period (e.g., 48h) Treat_LV->Incubate2 Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate2->Viability Nucleotide_Pools Nucleotide Pool Analysis (LC-MS/MS) Incubate2->Nucleotide_Pools Enzyme_Assay Enzyme Activity Assays (DHFR, TS) Incubate2->Enzyme_Assay

Figure 3: Experimental Workflow for Leucovorin Rescue Assay.

Conclusion

Folinic acid calcium salt is a cornerstone in understanding and manipulating purine and pyrimidine biosynthesis. Its ability to bypass DHFR inhibition makes it an indispensable agent in high-dose methotrexate rescue therapy and a valuable tool for enhancing the efficacy of fluoropyrimidines. The detailed pathways and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in oncology and related fields. Further research into the nuanced regulation of folate-dependent enzymes and the impact of genetic variations on folinic acid metabolism will continue to refine its therapeutic applications.

References

Folinic Acid Calcium Salt as a Reduced Folate Carrier: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, also known as leucovorin, is a 5-formyl derivative of tetrahydrofolic acid (THF), the active form of folic acid (Vitamin B9).[1][2] Unlike folic acid, folinic acid does not require reduction by the enzyme dihydrofolate reductase (DHFR) to be converted into its biologically active cofactors.[2] This property makes it a critical agent in clinical settings, particularly as a rescue agent to mitigate the toxic effects of DHFR inhibitors like methotrexate (B535133), and as a potentiator of fluoropyrimidine-based chemotherapy, such as 5-fluorouracil (B62378) (5-FU).[3][4][5] This technical guide provides a comprehensive overview of folinic acid calcium salt, focusing on its role as a reduced folate carrier, its mechanism of action, relevant experimental protocols, and its application in drug development.

Physicochemical and Pharmacokinetic Properties

Folinic acid is typically administered as its calcium or sodium salt to improve stability and solubility.[1] The calcium salt is a white to light yellow crystalline powder.[6] Key physicochemical and pharmacokinetic properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₂₀H₂₁CaN₇O₇[7]
Molar Mass 511.5 g/mol [7]
Solubility in Water ~0.3 mg/mL (20 °C) for folinic acid[1]
Melting Point 245 °C (decomposes)[1]
Appearance White to faint yellow powder or crystals[8]
Table 2: Pharmacokinetic Properties of Folinic Acid
ParameterValueReference
Bioavailability (Oral) Dose-dependent[1]
Protein Binding ~15%[1]
Elimination Half-life Approximately 6.2 hours[1]
Metabolism Primarily in the liver and GI tract to its active metabolite, 5-methyltetrahydrofolate (5-MTHF)[3]
Excretion 80-90% in urine, 5-8% in feces[3]

Mechanism of Action: A Reduced Folate Carrier

Folinic acid functions as a reduced folate carrier, bypassing the DHFR-mediated step in the folate metabolic pathway. This is crucial in two primary clinical scenarios: methotrexate rescue and 5-fluorouracil potentiation.

Methotrexate Rescue

High-dose methotrexate therapy is a common treatment for various cancers. Methotrexate competitively inhibits DHFR, leading to a depletion of intracellular tetrahydrofolates. This disrupts the synthesis of purines and thymidylate, essential for DNA and RNA synthesis, thereby leading to cell death. However, this affects both cancerous and healthy, rapidly dividing cells, leading to significant toxicity.

Folinic acid, administered after methotrexate, is transported into cells via the reduced folate carrier (RFC) and replenishes the pool of tetrahydrofolate derivatives, allowing for the resumption of DNA and RNA synthesis in normal cells.[3][5] This "rescue" of healthy cells from methotrexate-induced toxicity allows for the use of higher, more effective doses of the chemotherapeutic agent.[3][5]

5-Fluorouracil Potentiation

In combination with 5-fluorouracil (5-FU), folinic acid is not used for rescue but to enhance the cytotoxic effect of 5-FU.[1][4] 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS), a key enzyme in the synthesis of thymidylate. Folinic acid is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and TS.[4] This stabilization enhances and prolongs the inhibition of TS, leading to a greater disruption of DNA synthesis and increased cancer cell death.[4][9]

Signaling and Metabolic Pathways

The primary pathway through which folinic acid exerts its effects is the one-carbon metabolism pathway. Upon entering the cell, folinic acid is converted to various tetrahydrofolate derivatives that act as coenzymes in the transfer of one-carbon units. These reactions are essential for the de novo synthesis of purines and thymidylate, as well as the methylation of various biomolecules.

Folinic_Acid_Metabolism 5_10_Methylene_THF 5,10-Methylene-THF Purine_Synthesis Purine Synthesis 5_10_Methylene_THF->Purine_Synthesis Thymidylate_Synthase Thymidylate Synthase (TS) 5_10_Methylene_THF->Thymidylate_Synthase Ternary_Complex Stable Ternary Complex (TS-FdUMP-5,10-Methylene-THF) 5_10_Methylene_THF->Ternary_Complex DNA_Synthesis DNA Synthesis Methotrexate_Block Methotrexate Block DHFR Dihydrofolate Reductase (DHFR) Methotrexate_Block->DHFR Cell_Membrane Cell Membrane RFC Reduced Folate Carrier (RFC) Intracellular_Folinic_Acid Intracellular Folinic Acid RFC->Intracellular_Folinic_Acid THF Tetrahydrofolate (THF) Intracellular_Folinic_Acid->THF Metabolism THF->5_10_Methylene_THF dTMP dTMP Thymidylate_Synthase->dTMP Thymidylate_Synthase->Ternary_Complex dUMP dUMP dUMP->Thymidylate_Synthase dTMP->DNA_Synthesis DHF Dihydrofolate (DHF) DHF->THF DHFR Folic_Acid Folic Acid Folic_Acid->DHF DHFR Methotrexate Methotrexate Methotrexate->Methotrexate_Block 5_FU 5-Fluorouracil (5-FU) FdUMP FdUMP 5_FU->FdUMP Metabolism FdUMP->Ternary_Complex Ternary_Complex->Thymidylate_Synthase Inhibition

Caption: Folinic acid metabolism and its role in methotrexate rescue and 5-FU potentiation.

Experimental Protocols

This section outlines key experimental protocols for studying the effects of this compound. These are intended as a guide and may require optimization for specific cell lines or experimental conditions.

Protocol 1: Assessment of Folinic Acid Rescue from Methotrexate Toxicity in Cell Culture

Objective: To determine the ability of folinic acid to rescue cells from methotrexate-induced cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methotrexate (MTX) stock solution

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Methotrexate Treatment: Treat cells with varying concentrations of methotrexate for 24-48 hours.

  • Folinic Acid Rescue: After the methotrexate incubation period, remove the medium and add fresh medium containing varying concentrations of folinic acid. A typical rescue protocol involves adding folinic acid 18-24 hours after methotrexate administration.[4]

  • Incubation: Incubate the cells for an additional 48-72 hours.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values of methotrexate in the presence and absence of folinic acid.

MTX_Rescue_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_rescue Rescue cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Adhere Allow cells to adhere overnight Treat_MTX Treat with varying concentrations of MTX Incubate_MTX Incubate for 24-48 hours Remove_MTX Remove MTX-containing medium Add_FA Add fresh medium with varying concentrations of Folinic Acid Incubate_FA Incubate for 48-72 hours MTT_Assay Perform MTT cell viability assay Measure_Abs Measure absorbance at 570 nm Data_Analysis Calculate cell viability and determine IC50 values

Caption: Experimental workflow for assessing methotrexate rescue by folinic acid.

Protocol 2: In Vitro Thymidylate Synthase (TS) Inhibition Assay

Objective: To measure the inhibition of thymidylate synthase activity by 5-FU in the presence and absence of folinic acid.

Materials:

  • Purified thymidylate synthase enzyme or cell lysate

  • 5-Fluorodeoxyuridine monophosphate (FdUMP)

  • 5,10-Methylenetetrahydrofolate

  • dUMP (deoxyuridine monophosphate)

  • Spectrophotometer

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, dUMP, and 5,10-methylenetetrahydrofolate.

  • Inhibitor Addition: Add varying concentrations of FdUMP (metabolite of 5-FU) with and without a fixed concentration of folinic acid (which will be converted to 5,10-methylenetetrahydrofolate).

  • Enzyme Addition: Initiate the reaction by adding the purified TS enzyme or cell lysate.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the reaction.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 of FdUMP in the presence and absence of folinic acid.

Protocol 3: Quantification of Intracellular Folinic Acid and its Metabolites by HPLC

Objective: To measure the intracellular concentrations of folinic acid and its primary metabolite, 5-methyltetrahydrofolate (5-MTHF).

Materials:

  • Cultured cells treated with folinic acid

  • Cell lysis buffer

  • HPLC system with UV or fluorescence detector

  • C18 reverse-phase column

  • Mobile phase (e.g., phosphate (B84403) buffer with an organic modifier like acetonitrile (B52724) or methanol)

  • Folinic acid and 5-MTHF standards

Procedure:

  • Cell Harvesting and Lysis: Harvest cells, wash with PBS, and lyse them using a suitable buffer.

  • Protein Precipitation: Precipitate proteins from the cell lysate (e.g., with perchloric acid or methanol) and centrifuge to obtain the supernatant.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Elute the compounds using an isocratic or gradient mobile phase.

    • Detect folinic acid and 5-MTHF using a UV detector (e.g., at 280 nm) or a fluorescence detector for higher sensitivity with 5-MTHF.

  • Quantification: Create a standard curve using known concentrations of folinic acid and 5-MTHF standards to quantify their concentrations in the cell lysates.

Conclusion

This compound is a vital component in modern chemotherapy, acting as a reduced folate carrier to either rescue healthy cells from the toxic effects of antifolates or to potentiate the efficacy of fluoropyrimidine-based drugs. Its unique mechanism of bypassing the dihydrofolate reductase enzyme underscores its importance in clinical oncology. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate roles of folinic acid in cellular metabolism and its applications in the development of novel therapeutic strategies. A thorough understanding of its properties and mechanisms is essential for optimizing its use in both preclinical research and clinical practice.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Calcium Folinate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Calcium folinate (also known as Leucovorin calcium) is the calcium salt of folinic acid, a metabolically active and reduced form of folic acid.[1][2] It plays a critical role in clinical medicine, primarily as a rescue agent to mitigate the toxic effects of folic acid antagonists like methotrexate (B535133) and as a potentiating agent for fluorouracil (5-FU) in chemotherapy.[3][4][5] Unlike folic acid, folinic acid does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active, allowing it to bypass enzymatic inhibition caused by certain drugs.[6][7] This guide provides a comprehensive overview of the chemical properties, synthesis methodologies, stability profile, and analytical characterization of calcium folinate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Calcium folinate is typically a white to yellowish crystalline or amorphous powder.[3] The synthetically produced substance is a racemic mixture of its two diastereomers, (6R) and (6S), with only the (6S) isomer being biologically active.[8] Its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Calcium Folinate
PropertyValueReferences
Chemical Name Monocalcium N-{4-[(2-amino-5-formyl-1,4,5,6,7,8-hexahydro-4-oxopteridin-6-yl)methylamino]benzoyl}-L-glutamate[9]
Synonyms Leucovorin calcium, Citrovorum factor calcium salt[10]
CAS Number 1492-18-8[11][12]
Molecular Formula C₂₀H₂₁CaN₇O₇[13][14]
Molecular Weight 511.50 g/mol (anhydrous)[13][14]
Appearance White to yellowish crystalline or amorphous powder[3]
Solubility Sparingly to easily soluble in water; practically insoluble in ethanol, acetone, and ether; soluble in sodium hydroxide (B78521) solutions.[3][4][11]
H₂O: ~13-100 mg/mL[1][12]
DMSO: < 1 mg/mL[12]
pH 6.8 - 8.0 (for a 2.5% w/v aqueous solution)[3][15]
Melting Point Decomposes at >300°C[4]
Optical Rotation [α]²⁰_D_ = +14.4° to +18.0° (2.5% in H₂O)[15]
Table 2: Spectroscopic Data for Calcium Folinate
TechniqueConditionsCharacteristic Peaks/ValuesReferences
UV-Vis 0.1 M NaOHλ_max_: 282 nm[3][12]
λ_min_: 241 nm[3]
Infrared (IR) KBr discSpectrum should be consistent with the reference standard.[3][16]

Synthesis of Calcium Folinate

The industrial synthesis of calcium folinate typically starts from folic acid and involves a multi-step process. The key transformations are the reduction of the pteridine (B1203161) ring system, followed by formylation and subsequent salt formation.

G FolicAcid Folic Acid THFA Tetrahydrofolic Acid (THFA) FolicAcid->THFA   Reduction (e.g., NaBH₄, H₂/PtO₂) MethenylTHF (6RS)-5,10-Methenyl-THF (Intermediate) THFA->MethenylTHF   Formylation (e.g., Formic Acid) FolinicAcid (6RS)-Folinic Acid MethenylTHF->FolinicAcid   Hydrolysis (pH control) CalciumFolinate (6RS)-Calcium Folinate FolinicAcid->CalciumFolinate   Salification (CaCl₂)

Caption: General synthetic pathway for (6RS)-Calcium Folinate from Folic Acid.

Experimental Protocol: Synthesis from Folic Acid

The following protocol is a representative example compiled from established synthesis methods.[17][18]

Step 1: Reduction of Folic Acid to Tetrahydrofolic Acid (THFA)

  • Suspend 30g of folic acid in 200g of water in a suitable reaction vessel.

  • Add 30g of 18% sodium hydroxide solution while stirring to completely dissolve the folic acid.

  • Separately, dissolve 30g of sodium borohydride (B1222165) in 100g of water.

  • Slowly add the sodium borohydride solution to the folic acid solution using a constant pressure dropping funnel.

  • Heat the reaction mixture to 60°C and maintain for 2 hours.

  • Cool the mixture to 0-10°C.

  • Adjust the pH to 3-5 with concentrated hydrochloric acid to precipitate an off-white solid.

  • Filter the solid via suction filtration to obtain tetrahydrofolic acid.

Step 2: Formylation and Hydrolysis to Folinic Acid

  • The crude tetrahydrofolic acid from the previous step is subjected to a formylation reaction. This is often achieved using formic acid or a combination of formylating agents to produce an intermediate such as (6RS)-5,10-methenyltetrahydrofolic acid.[17]

  • The intermediate is then hydrolyzed under controlled pH (typically 8-10) and temperature (80-100°C) conditions for several hours.[18]

Step 3: Salification to Calcium Folinate

  • After hydrolysis, the solution is clarified (e.g., with activated carbon) and filtered.

  • An aqueous solution of calcium chloride is added to the filtrate.[4]

  • The pH is adjusted to the neutral range (6.8-8.0) to induce precipitation.

  • The precipitated solid, calcium folinate, is filtered, washed with water and ethanol, and dried under reduced pressure.

Diastereomer Resolution

As the synthesis produces a racemic mixture, and only the (6S)-isomer is active, a resolution step is crucial for producing the therapeutic agent, levoleucovorin. This is often achieved by fractional crystallization.

G Start (6RS)-Calcium Folinate (Racemic Mixture) Dissolve Dissolve in warm water Start->Dissolve Adjust Adjust pH to ~10 (e.g., NH₃) Add excess CaCl₂ Dissolve->Adjust Crystallize Cool and allow to crystallize Adjust->Crystallize Filter Filter Crystallize->Filter Solid Solid Precipitate (Enriched in (6S)-isomer) Filter->Solid Liquid Mother Liquor (Enriched in (6R)-isomer) Filter->Liquid Purify Recrystallize to >98% purity Solid->Purify Final Pure (6S)-Calcium Folinate (Levoleucovorin Calcium) Purify->Final

Caption: Workflow for the resolution of (6S)-Calcium Folinate via crystallization.

Protocol: Preferential Crystallization of (6S)-Calcium Folinate [19][20]

  • Dissolve 100g of crude (6R,S)-calcium folinate in approximately 1 liter of warm water (50-60°C).

  • Add 12-36g of calcium chloride dihydrate.

  • Cool the solution to 30°C and adjust the pH to 10 by adding aqueous ammonia (B1221849) (25%).

  • Allow the solution to crystallize at approximately 18°C for 18-20 hours.

  • Filter the precipitated product. The solid will be enriched with the less soluble (6S)-diastereomer.

  • The enriched product can be further purified by recrystallization from water in the presence of calcium chloride to achieve an optical purity of >98%.

Chemical Stability

The stability of calcium folinate is a critical parameter for its formulation and storage. It is influenced by temperature, light, and pH.

Table 3: Stability of Calcium Folinate Solutions
Concentration & DiluentStorage ConditionsStability PeriodDegradationReference
Concentrate (10 mg/mL) Room Temp (15-25°C), protected from light≥ 30 days< 10%[21][22][23]
Refrigerator (2-8°C), protected from light≥ 30 days< 10%[21][22][23]
Diluted (0.12 mg/mL in 0.9% NaCl) Room Temp (15-25°C), protected from light≥ 30 days< 10%[21][22][23]
Refrigerator (2-8°C), protected from light≥ 30 days< 10%[21][22][23]
Bulk Solid 60°C4 weeksStable[12]

Significant degradation is observed under harsh conditions, such as heating at 100°C in highly acidic (pH 1.26) or alkaline (pH 12.34) solutions.[24] For pharmaceutical preparations, solutions are often recommended to be freshly prepared, and protection from light is essential during storage.[1]

Analytical and Characterization Methods

A robust set of analytical methods is required for the quality control of calcium folinate, ensuring its identity, purity, and strength.

G Sample Calcium Folinate Bulk Sample Identity Identity Tests Sample->Identity AssayPurity Assay & Purity Tests Sample->AssayPurity PhysChem Physicochemical Tests Sample->PhysChem IR IR Spectroscopy Identity->IR UV UV-Vis Spectroscopy Identity->UV HPLC_ID HPLC Retention Time Identity->HPLC_ID Result QC Release IR->Result UV->Result HPLC_ID->Result HPLC_Assay HPLC Assay AssayPurity->HPLC_Assay RelatedSub Related Substances (HPLC) AssayPurity->RelatedSub HPLC_Assay->Result RelatedSub->Result pH_Test pH of Solution PhysChem->pH_Test Water_Test Water Content (Karl Fischer) PhysChem->Water_Test HeavyMetals Heavy Metals PhysChem->HeavyMetals pH_Test->Result Water_Test->Result HeavyMetals->Result

Caption: Analytical workflow for the quality control of Calcium Folinate.

Experimental Protocol: HPLC Assay and Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the assay and purity of calcium folinate.[22][25]

  • Sample Preparation: Accurately weigh about 20 mg of Calcium Folinate, dissolve in the mobile phase to make exactly 100 mL.

  • Standard Preparation: Prepare a standard solution of Calcium Folinate Reference Standard in the same manner.

  • Chromatographic Conditions: [9]

    • Column: A suitable C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., sodium dihydrogenphosphate with a phase-transfer reagent like tetrabutylammonium (B224687) hydroxide) and acetonitrile, adjusted to a pH of approximately 7.5.

    • Flow Rate: Adjust so that the retention time of folinate is about 10 minutes (typically 1.0-1.5 mL/min).

    • Detection: UV at 280 nm.[16]

    • Injection Volume: 20 µL.

  • Analysis: The peak area of the sample is compared to the peak area of the reference standard to calculate the content. Related substances are determined by the area percentage of impurity peaks relative to the main peak.

Protocol: Spectroscopic Identification

UV-Visible Spectrophotometry: [3]

  • Prepare a solution of the sample in 0.1 M sodium hydroxide to a concentration of approximately 10 µg/mL.

  • Scan the solution from 220 nm to 350 nm.

  • The resulting spectrum should show a maximum absorbance at 282 nm and a minimum at 241 nm, consistent with the reference standard.

Infrared (IR) Spectrophotometry: [16]

  • Prepare a potassium bromide (KBr) disc containing approximately 1 mg of the dried sample.

  • Record the infrared spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.

  • The absorption spectrum of the sample should be concordant with the spectrum of the Calcium Folinate Reference Standard.

Protocol: Water Content Determination

Karl Fischer Titration: [9]

  • Accurately weigh about 0.2 g of the sample into a dried titration flask.

  • Dissolve the sample in a suitable solvent (e.g., 25 mL of anhydrous acetic acid).

  • Titrate with a standardized Karl Fischer reagent to the electrometric endpoint.

  • The water content should not exceed the specified limit (e.g., ≤ 17.0%).[9][14][15]

References

An In-depth Technical Guide on the Biological Function and Cellular Uptake of Folinic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folinic acid, administered as its calcium salt, leucovorin, is a vital intermediate in folate metabolism with critical applications in clinical oncology and the management of certain metabolic disorders. As a reduced form of folate, it plays a pivotal role in one-carbon metabolism, essential for the biosynthesis of nucleotides and amino acids, and thus for DNA replication, repair, and cell division. Unlike folic acid, folinic acid does not require reduction by dihydrofolate reductase (DHFR), allowing it to bypass the metabolic block induced by DHFR inhibitors such as methotrexate (B535133). Its cellular uptake is a sophisticated process mediated by three primary systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs), each with distinct kinetics, substrate specificities, and tissue expression profiles. This technical guide provides a comprehensive overview of the biological functions of folinic acid, delves into the molecular mechanisms of its cellular uptake, presents quantitative data on transport and enzymatic kinetics, and details experimental protocols for its study.

Biological Function of Folinic Acid

Folinic acid, or 5-formyltetrahydrofolate (5-CHO-THF), is a metabolically active form of vitamin B9.[1] Its primary role is to serve as a precursor to tetrahydrofolate (THF) and its derivatives, which are essential cofactors in one-carbon transfer reactions.[2] These reactions are fundamental to several key cellular processes:

  • De Novo Purine (B94841) Synthesis: THF derivatives are required for the synthesis of purine nucleotides (adenine and guanine), which are building blocks of DNA and RNA.[3]

  • Thymidylate Synthesis: 5,10-methylenetetrahydrofolate, derived from folinic acid, is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis catalyzed by thymidylate synthase.[3]

  • Amino Acid Metabolism: THF cofactors are involved in the interconversion of amino acids, such as the conversion of homocysteine to methionine.[4] This process is also crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl group donor for methylation of DNA, RNA, proteins, and lipids.[4]

Clinically, the biological functions of folinic acid are exploited in two main therapeutic contexts:

  • Methotrexate Rescue: High-dose methotrexate, a potent DHFR inhibitor, blocks the regeneration of THF, leading to depletion of folate cofactors and toxicity in rapidly dividing cells, including cancer cells and normal hematopoietic and gastrointestinal cells.[5] Folinic acid administration "rescues" normal cells from methotrexate-induced toxicity by providing a source of reduced folate downstream of the DHFR-mediated step.[5][6]

  • Potentiation of 5-Fluorouracil (B62378) (5-FU): In colorectal cancer therapy, folinic acid is co-administered with the chemotherapeutic agent 5-fluorouracil (5-FU).[3] Folinic acid is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with 5-FU's active metabolite (FdUMP) and thymidylate synthase.[3] This stabilization enhances the inhibition of thymidylate synthase, leading to increased cytotoxicity in cancer cells.[3]

Cellular Uptake of Folinic Acid

The entry of folinic acid into cells is mediated by three distinct transport systems, each with unique characteristics.

Reduced Folate Carrier (RFC)

The RFC (gene SLC19A1) is a ubiquitously expressed anion exchanger that is considered the major folate transporter in most mammalian cells and tissues at physiological pH.[7] It operates optimally at a neutral pH of 7.4.[8]

Proton-Coupled Folate Transporter (PCFT)

The PCFT (gene SLC46A1) is a proton-folate symporter that functions optimally at an acidic pH of 5.5.[9] It is highly expressed in the apical brush border membrane of the proximal small intestine, where it plays a crucial role in the intestinal absorption of dietary folates.[2] PCFT is also expressed in the choroid plexus, where it is involved in folate transport to the central nervous system.[2]

Folate Receptors (FRs)

Folate receptors (FRα, FRβ, and FRγ) are high-affinity folate-binding proteins that mediate cellular uptake via endocytosis.[10] FRα and FRβ are attached to the cell membrane by a glycosylphosphatidylinositol (GPI) anchor.[11] While expressed at low levels in most normal tissues, FRα is often overexpressed in various cancers, making it a target for folate-based cancer therapies and imaging agents.[10]

Quantitative Data

The following tables summarize the available quantitative data for the transport and enzymatic conversion of folinic acid.

Table 1: Transport Kinetics of Folinic Acid and Other Folates

TransporterSubstrateK_m (μM)V_max (pmol/mg protein/min)Optimal pHCell Line/SystemCitation(s)
RFC 5-Formyl-THF1-5Not consistently reported7.4L1210 murine leukemia cells[7][12]
Methotrexate~2-7Not consistently reported7.4Various[13]
Folic Acid>100Not consistently reported7.4Various[7]
PCFT 5-Formyl-THF~1-5Not consistently reported5.5HeLa cells[6]
Folic Acid~1-3Not consistently reported5.5Various[9]
Methotrexate≥ 100 (at pH 7.4)Not consistently reported5.5Various[14]
FRα Folic AcidK_d < 1 nMNot applicableNeutralVarious[10]
Folinic AcidLower affinity than folic acidNot applicableNeutralVarious[3]

Table 2: Enzymatic Kinetics of Folinic Acid Metabolism

EnzymeReactionSubstrateK_m (μM)Citation(s)
5,10-Methenyltetrahydrofolate Synthetase5-Formyl-THF + ATP → 5,10-Methenyl-THF + ADP + Pi5-Formyl-THF0.6[15]
Mg-ATP1.0[15]

Experimental Protocols

Cellular Uptake Assay of Radiolabeled Folinic Acid

This protocol describes a general method for measuring the uptake of folinic acid into cultured cells using a radiolabeled tracer.

Materials:

  • Cultured cells (e.g., HeLa, MCF7, or specific cell lines overexpressing a transporter of interest).[16]

  • Complete cell culture medium.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to the desired pH).

  • Radiolabeled folinic acid (e.g., [³H]-folinic acid).

  • Unlabeled folinic acid.

  • Ice-cold stop buffer (e.g., PBS with 0.1% BSA).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Seed cells in 24- or 96-well plates and grow to near confluence.

  • On the day of the assay, aspirate the culture medium and wash the cells twice with assay buffer pre-warmed to 37°C.

  • Add assay buffer containing the desired concentration of [³H]-folinic acid and any inhibitors or competing substrates. For determination of non-specific uptake, include a high concentration (e.g., 1 mM) of unlabeled folinic acid in parallel wells.

  • Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).

  • To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold stop buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of each well to normalize the uptake data.

HPLC-MS/MS Analysis of Intracellular Folate Metabolites

This method allows for the sensitive and specific quantification of folinic acid and its intracellular metabolites.

Materials:

  • Cell pellets.

  • Extraction buffer (e.g., 0.1% ascorbic acid and 0.2 M 2,3-dimercapto-1-propanol in a suitable buffer).

  • Internal standards (e.g., stable isotope-labeled folates).

  • Acetonitrile (B52724), methanol, formic acid (LC-MS grade).

  • HPLC column (e.g., C18 reversed-phase).

  • HPLC system coupled to a tandem mass spectrometer (MS/MS).

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold extraction buffer.

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant and add internal standards.

  • Perform protein precipitation by adding cold acetonitrile or methanol.

  • Centrifuge to remove precipitated proteins.

  • Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.

  • Separate the folate metabolites using a suitable gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile with 0.1% formic acid).[17][18]

  • Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.

Cell Viability Assay for Methotrexate Rescue or 5-FU Potentiation

This protocol can be adapted to assess the rescuing effect of folinic acid on methotrexate-induced cytotoxicity or its potentiation of 5-FU's cytotoxic effects.

Materials:

  • Cultured cancer cells (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer).

  • Methotrexate or 5-fluorouracil.

  • Folinic acid calcium salt.

  • Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based reagent).

  • Plate reader capable of measuring absorbance or luminescence.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of methotrexate or 5-FU, with or without various concentrations of folinic acid.

  • For methotrexate rescue, folinic acid is typically added 24 hours after methotrexate treatment.[19] For 5-FU potentiation, folinic acid and 5-FU are often added concurrently.[1]

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine IC50 values.

Visualizations

Folinic_Acid_Metabolism cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_function Biological Function Folinic_Acid_ext Folinic Acid (extracellular) RFC RFC (pH 7.4) Folinic_Acid_ext->RFC Transport PCFT PCFT (pH 5.5) Folinic_Acid_ext->PCFT Transport FR Folate Receptor (Endocytosis) Folinic_Acid_ext->FR Binding Folinic_Acid_int Folinic Acid (5-Formyl-THF) RFC->Folinic_Acid_int PCFT->Folinic_Acid_int FR->Folinic_Acid_int Methenyl_THF 5,10-Methenyl-THF Folinic_Acid_int->Methenyl_THF 5,10-Methenyl-THF Synthetase Methylene_THF 5,10-Methylene-THF Methenyl_THF->Methylene_THF Methylene-THF Dehydrogenase THF Tetrahydrofolate (THF) Methenyl_THF->THF Methenyl-THF Cyclohydrolase Methylene_THF->THF Methylene-THF Reductase Thymidylate_Synth Thymidylate Synthesis Methylene_THF->Thymidylate_Synth Purine_Synth Purine Synthesis THF->Purine_Synth Amino_Acid_Metab Amino Acid Metabolism THF->Amino_Acid_Metab

Caption: Overview of folinic acid uptake and metabolic activation.

Experimental_Workflow_Uptake cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Seed_Cells Seed cells in multi-well plate Grow_Cells Grow to confluence Seed_Cells->Grow_Cells Wash_Cells Wash with assay buffer Grow_Cells->Wash_Cells Add_Radiolabel Add [3H]-Folinic Acid +/- inhibitors Wash_Cells->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Stop_Reaction Stop with ice-cold buffer Incubate->Stop_Reaction Lyse_Cells Lyse cells Stop_Reaction->Lyse_Cells Scintillation_Count Scintillation Counting Lyse_Cells->Scintillation_Count Normalize_Data Normalize to protein content Scintillation_Count->Normalize_Data Calculate_Kinetics Calculate Km and Vmax Normalize_Data->Calculate_Kinetics

Caption: Workflow for a radiolabeled folinic acid uptake assay.

MTX_Rescue_5FU_Potentiation cluster_mtx Methotrexate Rescue cluster_5fu 5-FU Potentiation MTX Methotrexate DHFR DHFR MTX->DHFR inhibits THF_depletion THF Depletion DHFR->THF_depletion FA_rescue Folinic Acid THF_replenish THF Replenishment FA_rescue->THF_replenish bypasses DHFR Cell_Survival Normal Cell Survival THF_replenish->Cell_Survival 5FU 5-Fluorouracil FdUMP FdUMP 5FU->FdUMP metabolized to Ternary_Complex Stable Ternary Complex (TS-FdUMP-CH2-THF) FdUMP->Ternary_Complex TS Thymidylate Synthase TS->Ternary_Complex FA_potentiate Folinic Acid Methylene_THF_5FU 5,10-Methylene-THF FA_potentiate->Methylene_THF_5FU converted to Methylene_THF_5FU->Ternary_Complex DNA_Synth_Inhibit Inhibition of DNA Synthesis Ternary_Complex->DNA_Synth_Inhibit

Caption: Mechanisms of methotrexate rescue and 5-FU potentiation by folinic acid.

References

An In-depth Technical Guide to the Enzymatic Conversion of Folinic Acid Calcium Salt to Tetrahydrofolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of folinic acid calcium salt to tetrahydrofolate (THF), a critical process in cellular one-carbon metabolism. This document details the enzymatic pathways, presents quantitative data on enzyme kinetics, and offers detailed experimental protocols for key reactions. Visualizations of the metabolic pathway and experimental workflows are provided to facilitate understanding.

Introduction to Folinic Acid and its Biological Significance

Folinic acid, also known as leucovorin or 5-formyltetrahydrofolate (5-formyl-THF), is a reduced form of folic acid that plays a vital role in various metabolic processes.[1] Unlike synthetic folic acid, it does not require the action of dihydrofolate reductase (DHFR) for its conversion to the biologically active tetrahydrofolate, making it a valuable therapeutic agent to counteract the toxic effects of DHFR inhibitors like methotrexate.[1][2] Folinic acid is readily converted into other THF derivatives that are essential for the synthesis of purines and thymidylate, and for the remethylation of homocysteine to methionine.[3][4] It is commonly administered as its calcium or sodium salt, with both forms being biochemically equivalent in delivering the active levofolinic acid.[5][6]

The Enzymatic Conversion Pathway

The conversion of folinic acid to tetrahydrofolate is a multi-step enzymatic process. The initial and rate-limiting step is the conversion of 5-formyl-THF to 5,10-methenyltetrahydrofolate, which is then further metabolized to THF.

Step 1: Conversion of 5-Formyl-THF to 5,10-Methenyl-THF

The primary enzyme responsible for the initial conversion is 5,10-methenyltetrahydrofolate synthetase (MTHFS) , also known as 5-formyltetrahydrofolate cyclo-ligase.[3][7] This enzyme catalyzes the irreversible, ATP-dependent cyclization of 5-formyl-THF to 5,10-methenyl-THF.[7][8]

Reaction: 5-formyl-THF + ATP ⇌ 5,10-methenyl-THF + ADP + Pi

Enzymatic_Conversion_Step1 Folinic Acid\n(5-Formyl-THF) Folinic Acid (5-Formyl-THF) MTHFS MTHFS Folinic Acid\n(5-Formyl-THF)->MTHFS 5,10-Methenyl-THF 5,10-Methenyl-THF ATP ATP ATP->MTHFS ADP_Pi ADP + Pi MTHFS->5,10-Methenyl-THF MTHFS->ADP_Pi Conversion of Folinic Acid to 5,10-Methenyl-THF

Conversion of 5-Formyl-THF to 5,10-Methenyl-THF by MTHFS.

Subsequent Conversion to Tetrahydrofolate

Following its formation, 5,10-methenyl-THF can be further metabolized to ultimately yield tetrahydrofolate through the action of two key enzymes, which are often found as a bifunctional protein in eukaryotes:

  • Methenyltetrahydrofolate Cyclohydrolase : This enzyme catalyzes the reversible hydrolysis of 5,10-methenyl-THF to 10-formyl-THF.[9]

    Reaction: 5,10-methenyl-THF + H₂O ⇌ 10-formyl-THF

  • Methylenetetrahydrofolate Dehydrogenase : This enzyme catalyzes the reversible NADP⁺-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyl-THF. The reverse reaction, which is relevant in this context, is the NADPH-dependent reduction of 5,10-methenyl-THF to 5,10-methylenetetrahydrofolate.[10][11] Subsequently, 5,10-methylenetetrahydrofolate can be converted to THF.

    Reaction (reduction): 5,10-methenyl-THF + NADPH + H⁺ ⇌ 5,10-methylenetetrahydrofolate + NADP⁺

Full_Conversion_Pathway Overall Enzymatic Pathway to THF

Overall enzymatic pathway from folinic acid to tetrahydrofolate.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic conversion is determined by the kinetic parameters of the involved enzymes. The following tables summarize key kinetic data for 5,10-methenyltetrahydrofolate synthetase (MTHFS) and methylenetetrahydrofolate dehydrogenase/cyclohydrolase.

EnzymeOrganismSubstrateKm (µM)VmaxOptimal pHOptimal Temp. (°C)Reference
MTHFS Lactobacillus casei5-Formyl-THF0.6250 min⁻¹ (turnover number)6.0-[3][12]
Mg-ATP1.0[3][12]
MTHFS Human (fibroblasts)Folinic Acid--6.037[7]
MTHFS Human (recombinant)5-Formyl-THF--7.337[13]
EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)Optimal pHReference
Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (NADP-dependent) Human (cytoplasmic)5,10-Methylene-THF141100-[14]
5,10-Methenyl-THF51800-[14]
10-Formyl-THF1214-[14]
Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (NAD-dependent) Human (mitochondrial)5,10-Methylene-THF1101200-[14]
5,10-Methenyl-THF1.51100-[14]
10-Formyl-THF134.8-[14]

Experimental Protocols

This section provides a detailed methodology for an in vitro assay of 5,10-methenyltetrahydrofolate synthetase (MTHFS) activity.

MTHFS Activity Assay

This protocol is adapted from a method used for measuring MTHFS activity in cultured fibroblasts.[7][13]

Objective: To quantify the ATP-dependent conversion of folinic acid (5-formyl-THF) to 5,10-methenyl-THF.

Materials:

  • This compound

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • TRIS-HCl buffer

  • MES buffer

  • 2-Mercaptoethanol

  • Purified MTHFS enzyme or cell lysate containing MTHFS

  • Perchloric acid (HClO₄)

  • Spectrophotometer capable of reading absorbance at 350 nm

Reagent Preparation:

  • Assay Buffer (70 mM TRIS-HCl, pH 7.3): Dissolve the appropriate amount of TRIS base in deionized water, adjust pH to 7.3 with HCl, and bring to the final volume.

  • Alternative Assay Buffer (50 mM MES, pH 6.0): Dissolve the appropriate amount of MES in deionized water, adjust pH to 6.0 with NaOH, and bring to the final volume.

  • Substrate Solution (5 µM 5-Formyl-THF): Prepare a stock solution of this compound in deionized water. The solubility is approximately 0.3 mg/mL.[15] Dilute the stock solution in the assay buffer to the final concentration. Prepare fresh daily and protect from light.

  • ATP Solution (0.5 mM): Dissolve ATP in deionized water and adjust the pH to ~7.0.

  • MgCl₂ Solution (20 mM): Dissolve MgCl₂ in deionized water.

  • Stopping Reagent (1 M HClO₄): Prepare by diluting concentrated perchloric acid. Handle with appropriate safety precautions.

Assay Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL final reaction volume, combine:

    • 70 µL of Assay Buffer

    • 10 µL of 20 mM MgCl₂

    • 10 µL of 0.5 mM ATP

    • Appropriate volume of enzyme solution (e.g., 10 µg of total protein from cell lysate)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of 5 µM 5-formyl-THF solution.

  • Incubate the reaction at 37°C for a specific time period (e.g., 30 minutes).

  • Stop the reaction by adding 10 µL of 1 M HClO₄. This also converts any remaining 10-formyl-THF to 5,10-methenyl-THF for accurate measurement.

  • Centrifuge the tubes at high speed for 5 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a quartz cuvette.

  • Measure the absorbance of the supernatant at 350 nm. The product, 5,10-methenyl-THF, has a strong absorbance at this wavelength.

  • Calculate the concentration of 5,10-methenyl-THF using its molar extinction coefficient (ε₃₅₀ = 24,900 M⁻¹cm⁻¹).

MTHFS_Assay_Workflow Experimental Workflow for MTHFS Assay

Experimental workflow for the in vitro MTHFS assay.

Properties of this compound

Folinic acid is commonly supplied as its calcium salt. For experimental purposes, it is important to consider its physical and chemical properties:

  • Solubility: this compound is sparingly soluble in water (approximately 0.3 mg/mL).[15][16] It is practically insoluble in ethanol (B145695) and acetone.[16]

  • Stability: Aqueous solutions of folinic acid are more stable at neutral or mildly alkaline pH.[17] Solutions of calcium folinate are stable for extended periods when stored at 2-8°C, and can also be frozen for long-term storage.[17] It is recommended to prepare fresh aqueous solutions for enzymatic assays and not to store them for more than one day.[15]

  • Bioequivalence of Salts: Studies comparing calcium folinate and sodium folinate have shown them to be bioequivalent in terms of delivering the active folinic acid.[6] For in vitro enzymatic assays, either salt can be used, with solubility being a primary practical consideration.

Conclusion

The enzymatic conversion of this compound to tetrahydrofolate is a fundamental process in cellular metabolism, initiated by the enzyme 5,10-methenyltetrahydrofolate synthetase. Understanding the kinetics and the pathway of this conversion is crucial for researchers in drug development and nutritional science. The provided data and protocols offer a solid foundation for further investigation and application in these fields. The use of Graphviz diagrams helps to visualize the complex relationships within the metabolic pathway and the experimental workflow, providing a clear and concise reference for scientific professionals.

References

An In-depth Technical Guide to Folinic Acid Calcium Salt in the Context of Folate Cycle Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folinic acid, administered as its calcium salt (calcium folinate or leucovorin), is a crucial biomolecule in cellular metabolism, playing a pivotal role in the intricate folate cycle. As a reduced form of folate, it serves as a vital cofactor in one-carbon transfer reactions essential for the biosynthesis of nucleotides and amino acids. This technical guide provides a comprehensive overview of the biochemistry of folinic acid, its mechanism of action, and its critical applications in biomedical research and clinical practice. We delve into the quantitative aspects of its pharmacokinetics and the kinetics of key enzymes within the folate pathway. Furthermore, this guide offers detailed experimental protocols for the analysis of folinic acid and for studying its effects in both in vitro and in vivo models. Visualizations of the core biochemical pathways and experimental workflows are provided to facilitate a deeper understanding of its complex role.

Introduction to Folinic Acid and the Folate Cycle

Folinic acid, also known as 5-formyl tetrahydrofolic acid, is a metabolically active form of folic acid (Vitamin B9).[1][2] Unlike synthetic folic acid, which requires reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active, folinic acid can directly enter the folate cycle.[3] This property is of significant pharmacological importance, particularly in contexts where DHFR is inhibited.[4]

The folate cycle is a fundamental metabolic pathway responsible for the transfer of one-carbon units. These reactions are indispensable for several cellular processes, including:

  • De novo purine (B94841) synthesis: The formation of the building blocks of DNA and RNA.[5][6]

  • Thymidylate synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis.[5]

  • Amino acid metabolism: The interconversion of serine and glycine, and the remethylation of homocysteine to methionine.[1][7]

Folinic acid is readily converted to other active folate derivatives, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, which then participate in these essential biochemical reactions.[8]

Mechanism of Action and Biochemical Role

Folinic acid calcium salt is a racemic mixture of the dextro- and levorotary isomers; the L-isomer (levoleucovorin) is the biologically active form.[8] Its primary mechanism of action is to serve as a replenished source of reduced folates, thereby bypassing the enzymatic step catalyzed by DHFR.[3][8]

Role in Methotrexate (B535133) Rescue Therapy

Methotrexate (MTX) is a potent inhibitor of DHFR, leading to the depletion of intracellular tetrahydrofolate (THF) pools and subsequent arrest of DNA and RNA synthesis.[4][9] This cytotoxic effect is particularly pronounced in rapidly dividing cancer cells. However, MTX also affects healthy, proliferating cells, leading to significant toxicity.[9] Folinic acid "rescues" normal cells from the toxic effects of high-dose MTX by providing a source of reduced folates downstream of the DHFR-inhibition, allowing for the continuation of nucleotide synthesis.[4][9]

Potentiation of 5-Fluorouracil (B62378) (5-FU) Activity

In combination with the chemotherapeutic agent 5-fluorouracil (5-FU), folinic acid serves to enhance its cytotoxic effects.[4][10] 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS). Folinic acid is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and TS, leading to a more potent and sustained inhibition of the enzyme and enhanced cancer cell death.[1][11]

Quantitative Data

Pharmacokinetic Parameters of Folinic Acid and its Metabolites

The pharmacokinetics of folinic acid are complex and dose-dependent, with significant inter-individual variability. Oral bioavailability is saturable at higher doses.

ParameterAnalyteRoute of AdministrationDoseValueReference
Bioavailability Total FolatesOral25 mg97%
Oral50 mg75%
Oral100 mg37%
Time to Peak Concentration (Tmax) Folinic Acid & 5-MTHFOral15-50 mg1-2 hours[8]
Half-life (t½) l-folinic acidIV500 mg/m²/day infusion45.4 min (median)
d-folinic acidIV500 mg/m²/day infusion388 min (median)
5-methyltetrahydrofolateIV500 mg/m²/day infusion446 min (median)
Clearance l-folinic acidIV25 mg335 ml/min
Enzyme Kinetic Parameters

The efficacy of folinic acid and the effects of antifolates are governed by the kinetic properties of the enzymes in the folate pathway.

EnzymeSubstrate/InhibitorParameterValueSpeciesReference
Dihydrofolate Reductase (DHFR) MethotrexateKi3.4 pMHuman
MethotrexateKi1.2 nMHuman
MTHFD1 (synthetase activity) (6S)-5,6,7,8-tetrahydrofolateKm364 µMHuman[2]
ATPKm30.3 µMHuman[2]
FormateKm36.7 mMHuman[2]
Thymidylate Synthase (TS) dUMPKD1.19 µMHuman

Experimental Protocols

In Vitro Cell Viability Assay: Methotrexate Toxicity and Folinic Acid Rescue (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of methotrexate and the rescuing effect of folinic acid in a cell culture model using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HTR-8/SVneo cells (or other suitable cell line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Methotrexate (MTX) stock solution

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HTR-8/SVneo cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Methotrexate Treatment: Prepare serial dilutions of MTX in complete culture medium. Remove the existing medium from the wells and add 100 µL of the MTX dilutions. Include a vehicle control (medium only).

  • Folinic Acid Rescue: For rescue experiments, prepare solutions containing a fixed concentration of MTX and varying concentrations of folinic acid. Add these solutions to the designated wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot dose-response curves to determine the IC₅₀ of MTX in the presence and absence of folinic acid.

In Vivo Animal Model: Methotrexate-Induced Acute Kidney Injury and Folinic Acid Rescue

This protocol outlines a rat model to study methotrexate-induced nephrotoxicity and the protective effects of folinic acid.

Materials:

  • Male Wistar rats (200-250 g)

  • Methotrexate solution for injection

  • This compound solution for injection

  • Saline solution (0.9% NaCl)

  • Metabolic cages for urine collection

  • Blood collection tubes (e.g., heparinized)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue harvesting

  • Kits for measuring serum creatinine, blood urea (B33335) nitrogen (BUN), and kidney injury molecule-1 (KIM-1)

  • Materials for histology (formalin, paraffin, sectioning and staining reagents)

Procedure:

  • Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Grouping: Divide the animals into experimental groups (e.g., Control, MTX only, MTX + Folinic Acid).

  • Induction of Nephrotoxicity: Administer a single intraperitoneal (i.p.) injection of MTX (e.g., 20 mg/kg) to the MTX and MTX + Folinic Acid groups. The control group receives a saline injection.

  • Folinic Acid Administration: In the MTX + Folinic Acid group, administer folinic acid (e.g., 10 mg/kg, i.p.) at specified time points after MTX injection (e.g., 24 and 48 hours).

  • Sample Collection:

    • Urine: House rats in metabolic cages for 24-hour urine collection at baseline and after treatment.

    • Blood: Collect blood samples via tail vein or cardiac puncture under anesthesia at the end of the study (e.g., 72 hours post-MTX).

  • Euthanasia and Tissue Collection: Euthanize the animals and harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for biochemical or molecular analysis.

  • Endpoint Analysis:

    • Biochemical: Measure serum creatinine, BUN, and KIM-1 levels.

    • Histological: Perform H&E and PAS staining on kidney sections to assess tubular damage, inflammation, and cast formation.

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and catalase in kidney homogenates.

Analytical Methods

This protocol provides a general framework for the analysis of folinic acid and its major metabolite, 5-methyltetrahydrofolate, in plasma using High-Performance Liquid Chromatography (HPLC).

Sample Preparation:

  • Collect blood in heparinized tubes and centrifuge to obtain plasma.

  • To 500 µL of plasma, add an internal standard.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analytes.

  • Elute the folates from the SPE cartridge and evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH-adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 280 nm or electrochemical detection for higher sensitivity.

  • Quantification: Use a calibration curve prepared with known concentrations of folinic acid and 5-methyltetrahydrofolate standards.

This protocol outlines a sensitive and specific method for the quantification of various folate species within cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Cell Lysates):

  • Harvest cultured cells and wash with cold PBS.

  • Lyse the cells in a cold extraction buffer containing an antioxidant (e.g., ascorbic acid) and an internal standard mix (stable isotope-labeled folates).

  • Centrifuge to pellet cell debris.

  • The supernatant can be further purified by SPE.

  • Evaporate the sample to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: A UHPLC system for high-resolution separation.

  • Column: A suitable reversed-phase or HILIC column.

  • Mobile Phase: A gradient of aqueous formic acid and acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Data Analysis: Use instrument-specific software to integrate peak areas and quantify folate concentrations based on the calibration curves of standards.

Mandatory Visualizations

Folate Cycle Biochemistry

Caption: The central role of Folinic Acid in the Folate Cycle.

Experimental Workflow: In Vitro Methotrexate Rescue Assay

experimental_workflow_invitro start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 prepare_drugs Prepare MTX and Folinic Acid dilutions incubate_24h_1->prepare_drugs treat_cells Treat cells with drugs prepare_drugs->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h mtt_assay Perform MTT assay incubate_48_72h->mtt_assay read_absorbance Read absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for in vitro MTX rescue assay.

Experimental Workflow: In Vivo Methotrexate-Induced Nephrotoxicity Model

experimental_workflow_invivo start Start acclimatize Acclimatize rats (1 week) start->acclimatize grouping Randomize into groups acclimatize->grouping baseline Baseline sample collection (blood, urine) grouping->baseline mtx_injection Induce nephrotoxicity (single MTX injection) baseline->mtx_injection folinic_acid_treatment Administer Folinic Acid or vehicle mtx_injection->folinic_acid_treatment monitoring Monitor clinical signs and collect urine folinic_acid_treatment->monitoring endpoint Endpoint (e.g., 72h) monitoring->endpoint sample_collection Collect blood and harvest kidneys endpoint->sample_collection analysis Biochemical and histological analysis sample_collection->analysis end End analysis->end

Caption: Workflow for in vivo MTX nephrotoxicity model.

Conclusion

This compound is an indispensable tool in both basic research and clinical settings. Its ability to circumvent DHFR inhibition makes it a cornerstone of high-dose methotrexate therapy, while its role in stabilizing the inhibitory complex of 5-FU with thymidylate synthase highlights its utility as a chemosensitizing agent. A thorough understanding of its biochemistry, pharmacokinetics, and the kinetics of the enzymes involved in its metabolism is crucial for optimizing its therapeutic use and for the development of novel therapeutic strategies targeting the folate pathway. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working in this critical area of cellular metabolism and cancer therapy.

References

An In-depth Technical Guide to the Structural Analysis of Folinic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural analysis of folinic acid calcium salt, a critical compound in pharmaceutical and clinical applications. The document details its physicochemical properties, spectroscopic characterization, and the experimental methodologies employed for its analysis.

Physicochemical Properties

This compound, also known as leucovorin calcium, is a formyl derivative of tetrahydrofolic acid. It is commonly available as a pentahydrate.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
Chemical Formula Anhydrous: C₂₀H₂₁CaN₇O₇Pentahydrate: C₂₀H₃₁CaN₇O₁₂[3][4]
Molecular Weight Anhydrous: 511.50 g/mol Pentahydrate: 601.58 g/mol [4][5]
Appearance Light yellow to yellow, odorless, crystalline powder[6][7]
Solubility Very soluble in water; practically insoluble in ethanol (B145695) and ether[6][8]
Melting Point Decomposes above 250°C[8]
Stability in Solution Stable in 0.9% NaCl and 5% dextrose solutions for at least 24 hours at 2-8°C. Solutions are sensitive to light.[9][10]

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural elucidation and quality control of this compound.

UV spectroscopy is a valuable tool for the quantitative analysis of this compound.

Table 2: UV Absorption Data for this compound

Solventλmax (nm)
0.1 N NaOH282

Experimental Protocol: UV Spectroscopy

A solution of calcium folinate is prepared in the specified solvent (e.g., 0.1 N NaOH) at a known concentration. The UV-Visible spectrum is recorded using a calibrated spectrophotometer, typically over a range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of calcium folinate is compared with a reference standard to confirm its identity.[6]

Experimental Protocol: Infrared Spectroscopy

The infrared absorption spectrum of a solid sample of calcium folinate is typically obtained using the potassium bromide (KBr) disk method. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.

Experimental Protocol: NMR Spectroscopy

A solution of this compound is prepared in a suitable deuterated solvent, such as D₂O, as it is highly soluble in water.[8] Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For unambiguous signal assignments, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of folinic acid, aiding in its structural confirmation. Electrospray ionization (ESI) is a common technique for the analysis of folates.

Experimental Protocol: Mass Spectrometry

A dilute solution of this compound is introduced into the mass spectrometer via an ESI source. The analysis can be performed in both positive and negative ion modes. For detailed structural information, tandem mass spectrometry (MS/MS) is utilized. In a typical MS/MS experiment, the precursor ion corresponding to the protonated or deprotonated folinic acid molecule is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. While a specific public domain CIF file for calcium folinate pentahydrate was not identified, the general methodology for small molecule crystallography is well-established.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals of calcium folinate pentahydrate suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated aqueous solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Below is a generalized workflow for a crystallographic experiment.

xray_workflow crystal Single Crystal Growth mount Crystal Mounting crystal->mount diffractometer X-ray Diffractometer mount->diffractometer data_collection Data Collection diffractometer->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

A generalized workflow for single-crystal X-ray diffraction.

Biological Pathways

Folinic acid is a crucial component of the folate metabolic pathway. It serves as a rescue agent in high-dose methotrexate (B535133) chemotherapy by bypassing the dihydrofolate reductase (DHFR) enzyme, which is inhibited by methotrexate.

folate_pathway cluster_chemo Chemotherapy Interaction cluster_folate_cycle Folate Metabolism cluster_synthesis Cellular Synthesis Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Active_Folates Active Folate Derivatives (e.g., 5,10-Methylene-THF) THF->Active_Folates Folinic_Acid Folinic Acid (Leucovorin) Folinic_Acid->Active_Folates bypasses DHFR inhibition Purines Purine Synthesis Active_Folates->Purines Thymidylate Thymidylate Synthesis Active_Folates->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA

Folinic acid's role in bypassing methotrexate-induced DHFR inhibition.

This diagram illustrates how folinic acid circumvents the metabolic block imposed by methotrexate, thereby allowing for the continued synthesis of purines and thymidylate, which are essential for DNA replication and cell survival. This selective "rescue" of normal cells is a cornerstone of high-dose methotrexate therapy.

References

Methodological & Application

Application Notes and Protocols for Folinic Acid Calcium Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, also known as leucovorin, is a metabolically active form of folic acid (Vitamin B9). It plays a crucial role in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, as well as for methylation reactions.[1][2] Unlike folic acid, folinic acid does not require reduction by dihydrofolate reductase (DHFR) to be biologically active. This characteristic makes it invaluable in cell culture applications, particularly for "rescuing" cells from the cytotoxic effects of DHFR inhibitors like methotrexate (B535133).[1][2][3] Additionally, it is used to enhance the efficacy of certain chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU).[4]

This document provides detailed protocols for the preparation and application of folinic acid calcium salt in cell culture, along with methods to assess its effects on cellular processes.

Data Summary

The following tables summarize key quantitative data related to the use of this compound in cell culture.

Table 1: Recommended Concentration Ranges for this compound in Cell Culture

ApplicationCell TypeRecommended ConcentrationNotes
Methotrexate Rescue Various Cancer Cell Lines1 µM - 100 µMThe optimal concentration depends on the methotrexate concentration and the cell type's sensitivity. It is recommended to perform a dose-response experiment.
Enhancement of 5-FU Cytotoxicity Colon Cancer Cell Lines0.1 µM - 10 µMHigher concentrations may be less effective.[4]
General Supplementation Various1 mg/L (approximately 2 µM)Can be used in folate-deficient media or to ensure sufficient one-carbon metabolism.

Table 2: Effects of Folinic Acid on Methotrexate-Induced Cytotoxicity

Cell LineMethotrexate (MTX) ConcentrationFolinic Acid (FA) ConcentrationEndpoint MeasuredResult
V79 (Chinese Hamster Lung)1 µg/mL5 µg/mL% Micronucleated Binucleated CellsSignificant reduction in MTX-induced DNA damage.
V79 (Chinese Hamster Lung)1 µg/mL50 µg/mL% Micronucleated Binucleated CellsFurther significant reduction in MTX-induced DNA damage.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder form)

  • Sterile, deionized water or Phosphate Buffered Saline (PBS)

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Protocol:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolving: Dissolve the powder in sterile water or PBS to a stock concentration of 1 mg/mL. The solubility of this compound in water is approximately 0.3 mg/ml, so gentle warming may be necessary for higher concentrations.[5] For concentrations higher than its water solubility, a dilute sterile NaOH solution can be used for initial solubilization, followed by neutralization with sterile HCl and dilution with buffer or media.[6][7]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light. Aqueous solutions are not recommended to be stored for more than one day at 4°C.[5]

Methotrexate Rescue Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest cultured in appropriate media

  • Methotrexate (MTX) stock solution

  • This compound stock solution (prepared as in Protocol 1)

  • 96-well cell culture plates

  • Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth (typically 24 hours).

  • Methotrexate Treatment: Treat the cells with varying concentrations of methotrexate. Include an untreated control group.

  • Folinic Acid Rescue: At a specified time point after MTX treatment (e.g., 4, 8, or 24 hours), add varying concentrations of folinic acid to the wells. Include a control group that receives MTX but no folinic acid.

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).

  • Assessment of Cell Viability: Determine cell viability using a suitable assay, such as the MTT assay (see Protocol 3).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]

  • 96-well plate with treated cells

Protocol:

  • Reagent Preparation: Prepare the MTT solution and filter-sterilize it. Prepare the solubilization solution.

  • MTT Addition: Following the treatment period, carefully remove the culture medium from each well. Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[9]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[9]

  • Data Analysis: Subtract the absorbance of blank wells (media and MTT only) from the absorbance of the experimental wells. Cell viability is expressed as a percentage relative to the untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.[12][13][14]

Materials:

  • Treated cells

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Diagrams

Folinic_Acid_One_Carbon_Metabolism cluster_Intracellular Intracellular cluster_Folate_Cycle Folate Cycle cluster_Biosynthesis Biosynthesis FA Folinic Acid (Leucovorin) THF Tetrahydrofolate (THF) FA->THF Non-enzymatic conversion CH2THF 5,10-Methylene-THF THF->CH2THF SHMT DHF Dihydrofolate (DHF) DHF->THF DHFR CH2THF->DHF TYMS CHOTHF 10-Formyl-THF CH2THF->CHOTHF MTHFD MTHF 5-Methyl-THF CH2THF->MTHF MTHFR Thymidylate Thymidylate Synthesis (dUMP -> dTMP) CH2THF->Thymidylate Purines Purine Synthesis CHOTHF->Purines Methionine Methionine Synthesis (Homocysteine -> Methionine) MTHF->Methionine MTX Methotrexate MTX->DHF Inhibits

Caption: Folinic acid's role in one-carbon metabolism.

Experimental_Workflow cluster_assays Cellular Assays start Start: Seed Cells treatment Treat with Methotrexate (MTX) and/or Folinic Acid (FA) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability cycle Cell Cycle Analysis (Flow Cytometry) incubation->cycle apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis analysis Data Analysis and Interpretation viability->analysis cycle->analysis apoptosis->analysis

Caption: Experimental workflow for assessing folinic acid effects.

References

Application Notes and Protocols for Methotrexate Rescue Assays In Vitro Using Folinic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methotrexate (B535133) (MTX) is a potent chemotherapeutic agent that functions as a folate antagonist. It competitively inhibits dihydrofolate reductase (DHFR), an essential enzyme for the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of purines and thymidylates, which are crucial for DNA synthesis and cellular replication, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][2]

However, the clinical utility of high-dose methotrexate can be limited by its toxicity to normal, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract. Folinic acid (leucovorin), a 5-formyl derivative of tetrahydrofolic acid, is a crucial component of high-dose methotrexate therapy, serving as a "rescue" agent.[3][4] It bypasses the DHFR-mediated metabolic block, thereby replenishing the intracellular pool of reduced folates and allowing for the resumption of DNA and RNA synthesis in normal cells.[3][5] This selective rescue is the cornerstone of high-dose methotrexate regimens, enabling the use of more effective anti-cancer doses while mitigating severe side effects.[3][4]

This application note provides a detailed protocol for performing an in vitro methotrexate rescue assay using folinic acid calcium salt. This assay is a valuable tool for studying the cytotoxic effects of methotrexate and the efficacy of folinic acid rescue in various cancer cell lines, aiding in the investigation of drug resistance mechanisms and the development of novel therapeutic strategies.

Data Presentation

The efficacy of folinic acid rescue is demonstrated by an increase in the half-maximal inhibitory concentration (IC50) of methotrexate. The following table summarizes representative IC50 values for methotrexate in various cancer cell lines, both with and without the addition of folinic acid.

Cell LineCancer TypeMethotrexate IC50 (without rescue)Folinic Acid ConcentrationMethotrexate IC50 (with rescue)Fold Change in IC50
HTC-116 Colorectal Carcinoma0.15 µM (48h)[6]10 µM> 10 µM> 66
A-549 Lung Carcinoma0.10 µM (48h)[6]10 µM> 5 µM> 50
Saos-2 Osteosarcoma3.5 x 10⁻² µM (6 days)1 µM> 1 µM> 28
Daoy Medulloblastoma9.5 x 10⁻² µM (6 days)1 µM> 1 µM> 10
MCF-7 Breast Cancer~0.02 µM (72h)10 µM> 1 µM> 50
Raji Burkitt's Lymphoma~0.01 µM (72h)10 µM> 1 µM> 100

Note: The IC50 values can vary depending on the experimental conditions, including cell seeding density, incubation time, and the specific batch of reagents used. The fold change is an estimate based on the provided data and indicates the magnitude of the rescue effect.

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., HTC-116, A-549, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Note: For methotrexate cytotoxicity assays, it is recommended to use a medium that is free of thymidine (B127349) and hypoxanthine (B114508) to avoid bypassing the effects of methotrexate.[7]

  • Methotrexate (MTX)

  • This compound (Leucovorin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (for adherent cells)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Preparation of Reagents

Methotrexate (MTX) Stock Solution (10 mM):

  • Dissolve the appropriate amount of MTX powder in a minimal volume of 0.1 M NaOH to aid dissolution.

  • Once dissolved, immediately dilute to the final desired volume with sterile PBS to a final concentration of 10 mM.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot and store at -20°C, protected from light.

This compound Stock Solution (10 mM):

  • Dissolve the appropriate amount of this compound powder in sterile water.

  • Vortex gently until fully dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot and store at -20°C.

Experimental Procedure: Methotrexate Rescue Assay using MTT

This protocol is designed to determine the IC50 of methotrexate in the presence and absence of a fixed concentration of folinic acid.

Day 1: Cell Seeding

  • Harvest and count the cells. Ensure cell viability is above 95%.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

Day 2: Treatment

  • Prepare serial dilutions of methotrexate in culture medium. A typical concentration range to test would be from 0.001 µM to 100 µM.

  • Prepare two sets of these methotrexate dilutions.

  • To one set of dilutions, add folinic acid to a final concentration of 10 µM. This will be the "rescue" condition. The other set will not contain folinic acid and will serve as the "methotrexate alone" condition.

  • Also prepare control wells:

    • Vehicle Control: Medium only (no cells, no drugs).

    • Cell Control: Cells with medium only (no drugs).

    • Folinic Acid Control: Cells with medium containing 10 µM folinic acid only.

  • Carefully remove the medium from the wells of the 96-well plate.

  • Add 100 µL of the prepared drug dilutions and controls to the appropriate wells.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

Day 4 or 5: Cell Viability Assessment (MTT Assay)

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the vehicle control wells from all other readings.

  • Calculate the percentage of cell viability for each treatment condition relative to the cell control wells using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of cell control) x 100

  • Plot the percentage of cell viability against the logarithm of the methotrexate concentration for both the "methotrexate alone" and "rescue" conditions.

  • Determine the IC50 value for each condition using non-linear regression analysis.

Visualizations

Signaling Pathway

Methotrexate Mechanism and Folinic Acid Rescue Pathway Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis DHFR->Tetrahydrofolate Catalyzes Methotrexate Methotrexate (MTX) Methotrexate->DHFR Inhibits Folinic_Acid Folinic Acid (Leucovorin) Folinic_Acid->Tetrahydrofolate Bypasses DHFR

Caption: Methotrexate inhibits DHFR, blocking DNA synthesis. Folinic acid bypasses this block.

Experimental Workflow

In Vitro Methotrexate Rescue Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prepare_Treatments Prepare MTX serial dilutions (+/- Folinic Acid) Incubate_Overnight->Prepare_Treatments Treat_Cells Add treatments to cells Prepare_Treatments->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment MTT_Assay Perform MTT assay Incubate_Treatment->MTT_Assay Measure_Absorbance Measure absorbance (570 nm) MTT_Assay->Measure_Absorbance Analyze_Data Analyze data and determine IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro methotrexate rescue assay using the MTT method.

References

Application Notes and Protocols: Folinic Acid Calcium Salt in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of folinic acid calcium salt (also known as leucovorin calcium) in mouse models, primarily in the context of methotrexate (B535133) (MTX) rescue protocols.

Data Presentation: Dosage and Administration Summary

The following table summarizes quantitative data on this compound dosage and administration from various studies in mouse models.

Mouse ModelFolinic Acid Salt DosageAdministration RouteFrequency/ScheduleExperimental ContextReference
Balb/c mice7.0 mg/kgIntraperitoneal (i.p.)Every 2nd dayTo protect against MTX-induced growth suppression[1][2]
L1210 leukemic mice24 mg/kgSubcutaneous (s.c.)16 hours after MTXTo prevent lethal toxicity of high-dose MTX[3]
L1210 leukemic mice>96 mg/kgSubcutaneous (s.c.)2 hours after MTXTo maximally affect MTX retention in tissues[3]
EMT6 mammary adenocarcinoma-bearing mice0.375 - 2.25 mmol/kgBolus Intraperitoneal (i.p.)Single doseTo selectively expand 5,10-methylenetetrahydrofolate pools in tumors[4]
EMT6 mammary adenocarcinoma-bearing mice1.5 mmol/kg (total dose)Continuous Subcutaneous (s.c.) InfusionOver 3 daysTo compare with bolus injection for folate pool expansion[4]
Normal and L1210 leukemic miceNot specifiedOral (p.o.)Delayed administration post-MTXTo prevent MTX toxicity and gastrointestinal lesions; as effective as parenteral routes[5][6]
Mice (general)575 mg/kgIntravenous (i.v.)Single doseLD50 of levoleucovorin (B1675110) (the biologically active isomer)[7]

Signaling Pathway: Methotrexate Rescue

Folinic acid is a 5-formyl derivative of tetrahydrofolic acid. It is readily converted to other reduced folic acid derivatives, such as tetrahydrofolate (THF), which are essential coenzymes for nucleic acid synthesis. Methotrexate inhibits dihydrofolate reductase (DHFR), the enzyme that reduces dihydrofolate to THF. By providing a downstream source of THF, folinic acid bypasses the metabolic block induced by MTX, allowing for the continuation of DNA, RNA, and protein synthesis in normal cells. This "rescue" mechanism is crucial for mitigating the toxic effects of high-dose MTX on healthy tissues like bone marrow and gastrointestinal mucosa.[8]

Methotrexate_Rescue Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate (THF) PurinePyrimidines Purine & Pyrimidine Synthesis (DNA, RNA) Tetrahydrofolate->PurinePyrimidines Required for DHFR->Tetrahydrofolate Produces MTX Methotrexate (MTX) MTX->DHFR Inhibits FolinicAcid Folinic Acid (Leucovorin) FolinicAcid->Tetrahydrofolate Bypasses DHFR Experimental_Workflow start Start: Acclimatize Mice grouping Randomize into Groups (e.g., Control, MTX only, Folinic Acid only, MTX + Folinic Acid) start->grouping mtx_admin Administer MTX (e.g., 3.5 mg/kg, i.p.) grouping->mtx_admin MTX groups monitoring Monitor Daily: - Body Weight - Food/Water Intake - Clinical Signs grouping->monitoring Control groups wait Waiting Period (e.g., 8 hours) mtx_admin->wait fa_admin Administer Folinic Acid (e.g., 7.0 mg/kg, i.p.) wait->fa_admin fa_admin->monitoring endpoint Endpoint Analysis (e.g., after 3 weeks) monitoring->endpoint Repeat cycle as per protocol analysis Sample Collection & Analysis: - Blood (for folate levels) - Tissues (histopathology) - Organ weights endpoint->analysis

References

Preparation of Folinic Acid Calcium Salt Stock Solution for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, also known as leucovorin, is a metabolically active form of folic acid (Vitamin B9).[1][2][3] It is a 5-formyl derivative of tetrahydrofolic acid and plays a crucial role in one-carbon metabolism, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[3] Unlike synthetic folic acid, folinic acid does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active.[1][4][5] This property makes it invaluable in biomedical research and clinical applications, primarily in two key areas:

  • "Rescue" Therapy in Methotrexate (B535133) Treatment: Methotrexate is a chemotherapeutic agent that inhibits DHFR, leading to a depletion of intracellular folates and subsequent cell death.[3][5] Folinic acid is administered to "rescue" normal cells from the toxic effects of high-dose methotrexate by replenishing the folate pool, allowing for the continuation of DNA synthesis and cell division.[2][3][6]

  • Potentiation of 5-Fluorouracil (B62378) (5-FU) Activity: In combination with the chemotherapeutic drug 5-fluorouracil (5-FU), folinic acid enhances its cytotoxic effects.[5][7][8] Folinic acid is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with 5-FU's active metabolite (FdUMP) and the enzyme thymidylate synthase, leading to more effective inhibition of DNA synthesis in cancer cells.[5]

This document provides detailed protocols for the preparation of folinic acid calcium salt stock solutions for use in various experimental settings, along with relevant data on its solubility, stability, and storage.

Data Presentation

Physicochemical and Solubility Data
PropertyValueReferences
Synonyms Leucovorin calcium, Calcium folinate, Citrovorum factor[9][10]
Molecular Formula C₂₀H₂₁CaN₇O₇ (anhydrous basis)[11]
Molecular Weight 511.50 g/mol (anhydrous basis)[10][11]
Appearance White to light yellow or yellowish-white crystalline or amorphous powder[9][12]
Solubility in Water Sparingly soluble to very soluble. Reported values range from ~0.3 mg/mL to 100 mg/mL. Solubility is pH-dependent.[12][13][14][15]
Solubility in Other Solvents Practically insoluble in ethanol (B145695) and acetone.[9][12]
Stability and Storage Recommendations
FormStorage TemperatureStabilityRecommendationsReferences
Solid Powder Room Temperature or -20°CStable for years when protected from light and moisture.Store in a tightly sealed, light-resistant container.[13]
Aqueous Stock Solution 2-8°CStability varies. Some sources recommend fresh preparation. Others report stability for 24 hours to 7 days.For optimal results, prepare fresh solution before each experiment. If short-term storage is necessary, filter-sterilize and store protected from light.[13][16][17]
Diluted Aqueous Solution 2-8°C or Room TemperatureCan be stable for up to 30 days when diluted in 0.9% NaCl and protected from light.For long-term experiments, consider stability data for the specific concentration and diluent used.[18]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a standard stock solution for general cell culture use.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water (e.g., Water for Injection, WFI)

  • Sterile 15 mL or 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

  • Vortex mixer

  • Calibrated balance and weigh boats

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 10 mg of this compound powder and transfer it to a sterile conical tube.

  • Dissolution: Add 1 mL of sterile water to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for cell culture applications to prevent microbial contamination.[19]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store the aliquots at 2-8°C for short-term use (up to 24 hours) or at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles. For optimal results, it is highly recommended to prepare the solution fresh for each experiment.[13][19]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Procedure:

  • Thawing: If using a frozen stock solution, thaw an aliquot at room temperature or in a 37°C water bath.

  • Dilution: Dilute the 10 mg/mL stock solution to the desired final concentration using sterile cell culture medium or phosphate-buffered saline (PBS). For example, to prepare a 100 µg/mL working solution, add 10 µL of the 10 mg/mL stock solution to 990 µL of culture medium.

  • Application: Add the appropriate volume of the working solution to your cell cultures to achieve the final experimental concentration. For instance, a common experimental concentration for methotrexate rescue is in the range of 1-10 µM.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Preparation of this compound Stock Solution cluster_prep Stock Solution Preparation (Sterile) cluster_storage Storage cluster_use Experimental Use weigh 1. Weigh Folinic Acid Calcium Salt Powder dissolve 2. Dissolve in Sterile Water weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex filter 4. Filter Sterilize (0.22 µm) vortex->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at 2-8°C (short-term) or -20°C (long-term) aliquot->store thaw 7. Thaw Aliquot store->thaw dilute 8. Dilute to Working Concentration in Medium/PBS thaw->dilute apply 9. Apply to Cells dilute->apply

Caption: Workflow for preparing a sterile stock solution of this compound.

signaling_pathway Folinic Acid in Folate Metabolism and Drug Action folic_acid Folic Acid (Synthetic) dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR mthf 5,10-Methylene-THF thf->mthf purines Purine Synthesis thf->purines folinic_acid Folinic Acid (Leucovorin) folinic_acid->mthf Bypasses DHFR mthf->thf dTMP dTMP (for DNA Synthesis) mthf->dTMP One-carbon donor complex Stable Ternary Complex (TS-FdUMP-5,10-Methylene-THF) mthf->complex dUMP dUMP dUMP->dTMP TS methotrexate Methotrexate dhfr DHFR methotrexate->dhfr Inhibits ts Thymidylate Synthase (TS) ts->complex fu 5-Fluorouracil (5-FU) fdump FdUMP fu->fdump Metabolized to fdump->complex complex->ts Inhibits

References

Application Notes and Protocols: Folinic Acid Calcium Salt in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoid culture systems have emerged as powerful tools in biomedical research and drug development, offering a physiologically relevant three-dimensional model of various organs. The successful establishment and maintenance of these complex in vitro systems are critically dependent on the composition of the culture medium. Folinic acid, a biologically active form of folic acid (vitamin B9), plays a crucial role in cellular metabolism, particularly in one-carbon transfer reactions essential for the synthesis of nucleotides and other vital biomolecules.[1] Its calcium salt is a stable and commonly used form for supplementation in cell culture.

Folinic acid is more readily utilized by cells than folic acid, as it bypasses the enzymatic reduction step required for folic acid's activation. This enhanced bioavailability makes it a valuable supplement in culture media, especially for rapidly proliferating cells within organoids. These application notes provide a comprehensive overview of the use of folinic acid calcium salt in organoid culture, including its role in promoting organoid health, protocols for its use, and its influence on key signaling pathways.

Key Applications in Organoid Culture

  • Enhanced Proliferation and Viability: As a key cofactor in the synthesis of purines and thymidylate, folinic acid supports the high proliferative rate characteristic of organoid cultures. Adequate folate levels are essential for DNA replication and repair, thereby promoting robust organoid growth and maintaining viability.

  • Support of Cellular Differentiation: Folate metabolism is intricately linked to cellular differentiation processes. Supplementation with folinic acid may influence the differentiation of various cell lineages within organoids, contributing to a more complex and physiologically representative model. Studies in other stem cell systems have shown that folic acid can promote differentiation.

  • Rescue from Antifolate Drug Toxicity: In drug development and toxicology studies, organoids are increasingly used to model patient responses to chemotherapy. Folinic acid is well-established for its role in rescuing cells from the toxic effects of antifolate drugs like methotrexate. This application is highly relevant for creating co-clinical trial platforms using patient-derived organoids.

  • Neuroprotection in Brain Organoid Models: Research has indicated that folic acid can ameliorate neurotoxicity in brain organoids, suggesting a protective role for folinic acid in models of neurological diseases and developmental neurotoxicity.[2]

Signaling Pathways

Folinic acid, through its central role in one-carbon metabolism, can influence key signaling pathways that govern organoid development, including the Wnt and ERK pathways.

Folate Metabolism and its Downstream Effects

Folinic acid enters the folate cycle, providing one-carbon units for the synthesis of purines and pyrimidines, which are essential for DNA synthesis and repair. This process is fundamental for the proliferation of stem and progenitor cells within the organoid.

cluster_folate_cycle Folate Cycle folinic_acid Folinic Acid thf Tetrahydrofolate (THF) folinic_acid->thf dhtf 5,10-Methylene-THF thf->dhtf one_carbon One-Carbon Donors (e.g., Serine) one_carbon->thf dhf Dihydrofolate (DHF) dhtf->dhf nucleotide Nucleotide Synthesis (Purines, Thymidylate) dhtf->nucleotide dhf->thf DHFR dna DNA Synthesis & Repair nucleotide->dna proliferation Cell Proliferation dna->proliferation cluster_wnt Wnt Signaling cluster_erk ERK Signaling folinic_acid Folinic Acid Supplementation wnt_pathway β-catenin stabilization folinic_acid->wnt_pathway Modulates erk_pathway Ras-Raf-MEK-ERK Cascade folinic_acid->erk_pathway Modulates wnt_target Target Gene Expression (e.g., Lgr5, Myc) wnt_pathway->wnt_target stem_cell Stem Cell Maintenance & Proliferation wnt_target->stem_cell erk_target Transcription Factor Activation erk_pathway->erk_target proliferation_diff Proliferation & Differentiation erk_target->proliferation_diff start Start weigh Weigh Folinic Acid Calcium Salt Powder start->weigh dissolve Dissolve in Sterile Water (1 mg/mL) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C aliquot->store end End store->end start Start culture Culture Organoids (Control vs. Folinic Acid) start->culture image Acquire Brightfield Images (e.g., Day 3, 5, 7) culture->image quantify Quantify Growth Parameters (Number, Size, Budding) image->quantify analyze Statistical Analysis quantify->analyze end End analyze->end

References

Application Notes and Protocols: Folinic Acid Calcium Salt in Combination with 5-Fluorouracil for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of folinic acid calcium salt (leucovorin) in combination with 5-fluorouracil (B62378) (5-FU) in cancer research. This combination therapy is a cornerstone in the treatment of several cancers, particularly colorectal cancer.[1][2][3][4] Folinic acid is not a cytotoxic agent on its own; instead, it serves as a biochemical modulator to enhance the anticancer activity of 5-FU.[5][6]

Mechanism of Action

The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a crucial enzyme in the synthesis of pyrimidine (B1678525) nucleotides, which are essential for DNA replication and repair.[2][7][8] 5-FU is intracellularly converted to several active metabolites, including 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). FdUMP competes with the natural substrate, deoxyuridine monophosphate (dUMP), for the nucleotide-binding site on TS.[7][9]

Folinic acid is a reduced folate that is converted in cells to 5,10-methylenetetrahydrofolate (CH2-THF).[7][9] This metabolite acts as a cofactor, forming a stable ternary complex with FdUMP and TS.[2][7][8][9] The formation of this stable complex leads to prolonged inhibition of TS, resulting in a depletion of thymidine (B127349) monophosphate (dTMP), disruption of DNA synthesis, and ultimately, "thymineless" cell death.[2][7][9]

Signaling Pathway

Folinic_Acid_5FU_Pathway cluster_cell Cancer Cell FA Folinic Acid (Leucovorin) CH2THF 5,10-Methylene- tetrahydrofolate (CH2-THF) FA->CH2THF Metabolism TS Thymidylate Synthase (TS) CH2THF->TS Stabilization Ternary_Complex Stable Ternary Complex (TS-FdUMP-CH2-THF) CH2THF->Ternary_Complex FU 5-Fluorouracil (5-FU) FdUMP 5-Fluoro-2'-deoxyuridine- 5'-monophosphate (FdUMP) FU->FdUMP Metabolism FdUMP->TS Inhibition FdUMP->Ternary_Complex TS->Ternary_Complex dTMP dTMP TS->dTMP Catalysis Ternary_Complex->TS Inhibition dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to In_Vitro_Workflow start Start cell_culture Cell Culture (e.g., Colon Cancer Lines) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Drug Treatment (5-FU +/- Folinic Acid) seeding->treatment incubation Incubate for 72h treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis end End data_analysis->end Clinical_Trial_Logic patients Patients with Advanced Colorectal Cancer randomization Randomization patients->randomization arm_a Arm A: 5-FU Alone randomization->arm_a Group 1 arm_b Arm B: 5-FU + Leucovorin randomization->arm_b Group 2 treatment_cycle Treatment Cycles arm_a->treatment_cycle arm_b->treatment_cycle response_eval Tumor Response Evaluation treatment_cycle->response_eval survival_analysis Overall Survival Analysis response_eval->survival_analysis conclusion Conclusion survival_analysis->conclusion

References

Application Notes and Protocols for the Quantification of Folinic Acid Calcium Salt in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, the 5-formyl derivative of tetrahydrofolic acid, is a crucial cofactor in one-carbon metabolism, playing a vital role in the synthesis of purines and pyrimidines. The calcium salt of folinic acid, also known as calcium folinate or leucovorin, is widely used in clinical settings. It is administered as a rescue agent to mitigate the toxic effects of high-dose methotrexate (B535133) therapy and to enhance the efficacy of fluorouracil in colorectal cancer treatment. Accurate quantification of folinic acid in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate. This document provides detailed high-performance liquid chromatography (HPLC) methods for the reliable quantification of folinic acid calcium salt in various biological samples, including plasma, serum, and tissue.

Principle of the Method

The methods described herein are based on reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Folinic acid, being a polar molecule, has a relatively short retention time. The concentration of folinic acid is determined by comparing the peak area of the analyte in the sample to that of a known standard. Detection is most commonly achieved using ultraviolet (UV) absorbance, typically around 280-290 nm. For higher sensitivity and selectivity, electrochemical, fluorescence, or tandem mass spectrometry (MS/MS) detectors can be employed.

Experimental Protocols

Protocol 1: Quantification of Folinic Acid in Human Plasma/Serum by HPLC-UV

This protocol is adapted from established methods for the analysis of folinic acid in plasma and serum.[1][2]

1. Materials and Reagents

2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Vortex mixer

  • Centrifuge

  • SPE manifold

3. Preparation of Solutions

  • Mobile Phase: Prepare a 50 mmol/L phosphate buffer by dissolving appropriate amounts of dipotassium hydrogen phosphate and potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4.00 with phosphoric acid. The mobile phase consists of a mixture of acetonitrile and the phosphate buffer (10:90, v/v). Degas the mobile phase ultrasonically before use.[1]

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL). Store this solution protected from light at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05-10 µg/mL).[2]

4. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge by washing it sequentially with 5 mL of methanol and 5 mL of HPLC grade water.

  • To 1 mL of plasma or serum in a centrifuge tube, add a known amount of internal standard if used.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove interfering substances.

  • Elute the folinic acid from the cartridge with a suitable volume of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL), vortex, and filter through a 0.45 µm filter before injection into the HPLC system.

5. Chromatographic Conditions

  • Column: C18 (e.g., Diamonsil, 200 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile : 50 mmol/L Phosphate Buffer pH 4.0 (10:90, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL[2]

  • Column Temperature: 35°C[1]

  • Detection Wavelength: 290 nm[2]

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the folinic acid standards against their corresponding concentrations.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.

  • Determine the concentration of folinic acid in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of Folinic Acid in Tissue Homogenates by UHPLC-MS/MS

This protocol is based on a method for the analysis of folates in human colonic mucosa and can be adapted for other tissues.[3] This method offers high sensitivity and specificity.

1. Materials and Reagents

  • This compound Reference Standard

  • Stable Isotope Labeled Folinic Acid (e.g., ¹³C₅-Folinic Acid) as internal standard

  • Lipase (B570770)

  • Conjugase (e.g., from hog kidney)

  • Extraction Buffer (e.g., containing antioxidants like ascorbic acid)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

2. Instrumentation

  • UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column suitable for UHPLC (e.g., 1.9 µm particle size)

  • Tissue homogenizer

  • Incubator/Water bath

  • Centrifuge

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock and Working Solutions: Prepare as in Protocol 1, using a suitable solvent compatible with LC-MS analysis. Include the internal standard in the working solutions.

4. Sample Preparation (Enzymatic Digestion)

  • Accurately weigh 20-100 mg of frozen tissue and place it in a homogenization tube.[3]

  • Add a specific volume of extraction buffer containing the internal standard.

  • Homogenize the tissue on ice.

  • To the homogenate, add lipase and conjugase enzymes to release folates from their polyglutamated forms and from cellular matrices.[3]

  • Incubate the mixture under optimized conditions (e.g., 37°C for a specified time).

  • Stop the enzymatic reaction by adding a strong acid or by heat inactivation.

  • Centrifuge the sample at high speed to pellet proteins and cell debris.

  • Collect the supernatant and filter it through a 0.22 µm filter before injection into the UHPLC-MS/MS system.

5. UHPLC-MS/MS Conditions

  • Column: C18 (e.g., 1.9 µm particle size)[3]

  • Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B. The gradient program should be optimized to achieve good separation of folinic acid from other folates and matrix components.

  • Flow Rate: Optimized for the UHPLC column (e.g., 0.2-0.5 mL/min)

  • Injection Volume: 5-10 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for folinic acid.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both folinic acid and its stable isotope-labeled internal standard.

Data Presentation

The quantitative performance of various HPLC methods for folinic acid determination is summarized in the tables below.

Table 1: HPLC Methods for Folinic Acid Quantification in Plasma/Serum

ParameterMethod 1Method 2Method 3
Matrix Human SerumHuman PlasmaHuman Plasma
Sample Prep C18 Minicolumn Extraction[4]Solid-Phase Extraction[1]Protein Precipitation
Column C18Diamonsil C18 (200x4.6mm, 5µm)[1]C18 (50x3.0mm, 3µm)
Mobile Phase NH₄H₂PO₄ buffer-MeOH-ACN (93:4:3), pH 3.5[4]ACN-Phosphate buffer pH 4.0 (10:90)[1]Ammonium acetate-Acetic acid-ACN (9.9:0.1:90)
Detector Electrochemical[4]UV (290 nm)[2]MS/MS
Linearity Range 0.14 - 1.4 µg/mL (approx.)0.05 - 10 µg/mL[2]13.17 - 3657 ng/mL
Recovery 101.11 ± 8.5%[4]> 97.0%[2]Not specified
Precision (RSD) Not specifiedIntra-day < 4%, Inter-day < 6%[2]Not specified
LOD/LOQ Not specified / 0.14 µg/mL (approx.)0.2 ng (on column) / Not specified[2]Not specified / 13.17 ng/mL

Table 2: UHPLC-MS/MS Method for Folinic Acid Quantification in Tissue

ParameterMethod Details[3]
Matrix Human Colonic Mucosa
Sample Prep Lipase and Conjugase Digestion
Column C18 (1.9 µm)
Detector Tandem Mass Spectrometry (MS/MS)
Linearity (r²) > 0.99
LOD < 20 fmol (on column)
LOQ < 30 fmol (on column)
Precision (RSD) 6 - 16%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of folinic acid in biological samples by HPLC.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Homogenization Homogenization (for Tissue) Extraction Extraction (SPE / Protein Precipitation / Enzymatic Digestion) Sample->Extraction Homogenization->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup HPLC HPLC / UHPLC Separation Cleanup->HPLC Detection Detection (UV, MS/MS, etc.) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for HPLC analysis of folinic acid.

This comprehensive guide provides robust and reliable methods for the quantification of this compound in various biological samples. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure accurate and reproducible results.

References

Application Notes and Protocols for LC-MS Analysis of Folinic Acid Calcium Salt and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, the calcium salt of which is also known as leucovorin, is a vital cofactor in one-carbon metabolism. It is the 5-formyl derivative of tetrahydrofolic acid and is readily converted into other active folate forms, such as 5-methyltetrahydrofolate (5-MTHF), the most abundant folate in plasma.[1] Unlike folic acid, folinic acid does not require reduction by dihydrofolate reductase (DHFR) to become biologically active, making it a valuable therapeutic agent to counteract the effects of DHFR inhibitors like methotrexate (B535133) and to potentiate the efficacy of fluoropyrimidines in cancer therapy.[2]

Accurate and sensitive quantification of folinic acid and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its role in various physiological and pathological processes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high selectivity, sensitivity, and ability to simultaneously measure multiple analytes. These application notes provide detailed protocols for the LC-MS/MS analysis of folinic acid and its primary metabolite, 5-MTHF, in biological matrices.

Metabolic Pathway of Folinic Acid

Folinic acid (5-formyl-THF) is an active form of folate that can be converted into other active forms within the body.[1] A key metabolic conversion is its transformation into 5,10-methenyl-THF, which can then be further metabolized to 5,10-methylene-THF and subsequently reduced to 5-methyl-THF (5-MTHF).[3] 5-MTHF is the primary circulating form of folate and plays a crucial role in donating a methyl group for the remethylation of homocysteine to methionine.[1]

Folinic_Acid_Metabolism Folinic Acid (5-Formyl-THF) Folinic Acid (5-Formyl-THF) 5,10-Methenyl-THF 5,10-Methenyl-THF Folinic Acid (5-Formyl-THF)->5,10-Methenyl-THF Methenyl-THF synthetase 5,10-Methylene-THF 5,10-Methylene-THF 5,10-Methenyl-THF->5,10-Methylene-THF Methylene-THF dehydrogenase 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR THF THF 5,10-Methylene-THF->THF SHMT 5-Methyl-THF->THF Methionine Synthase THF->5,10-Methylene-THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine

Folinic Acid Metabolic Pathway

Experimental Protocols

Protocol 1: Simultaneous Quantification of Folic Acid and 5-Methyltetrahydrofolic Acid in Human Plasma

This protocol is adapted from a sensitive LC-MS/MS method for the simultaneous determination of folic acid (FA) and its active metabolite, 5-MTHF, in human plasma.[4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution.

  • Add 300 µL of methanol (B129727) containing 10 mg/mL of 2-mercaptoethanol (B42355) and 0.025% (v/v) ammonium (B1175870) hydroxide (B78521) to precipitate proteins and stabilize the analytes.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 17,024 x g for 10 minutes.[4]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the initial mobile phase (acetonitrile – 5 mM ammonium acetate (B1210297) buffer solution (11:89, v/v)) containing 10 mg/mL 2-mercaptoethanol.[4]

  • Vortex for 3 minutes and centrifuge at 17,024 x g for 10 minutes.[4]

  • Inject 8 µL of the supernatant into the LC-MS/MS system.[4] Note: The entire sample preparation process should be conducted under dim light to prevent analyte degradation.[4]

2. Liquid Chromatography Conditions

ParameterValue
Column Hedera ODS-2 (dimensions not specified)[4]
Mobile Phase A 1 mM Ammonium Acetate with 0.6% Formic Acid[4]
Mobile Phase B Acetonitrile[4]
Flow Rate Not specified
Gradient Elution A gradient elution system is used.[4]
Injection Volume 8 µL[4]

3. Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Agilent 6410B Triple Quadrupole[4]
Ion Source Electrospray Ionization (ESI)[4]
Polarity Positive[4]
Monitoring Mode Multiple Reaction Monitoring (MRM)[4]
Capillary Voltage 4.0 kV[4]
Drying Gas Temperature 350 °C[4]
Drying Gas Flow 12 L/min[4]
Nebulizer Pressure 40 psig[4]
Fragmentor Voltage FA: 90 V, 5-MTHF: 105 V[4]
Protocol 2: Analysis of Folate Species in Serum by LC-MS/MS

This protocol is based on a method for the quantification of multiple folate species in serum.[5]

1. Sample Preparation

  • To 60 µL of serum, add 7 µL of 200 mmol/L ascorbic acid.[5]

  • Deproteinize the sample by adding 120 µL of acetonitrile (B52724) containing internal standards (e.g., ¹³C₅-labeled folates).[5]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterValue
Column Zorbax stable bond C8 reversed-phase (50 x 4.6 mm, 3.5 µm)[5]
Mobile Phase A 650 mmol/L Acetic Acid[5]
Mobile Phase B Water[5]
Mobile Phase C Methanol[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 20 °C[5]
Gradient Elution A detailed gradient program is utilized.[5]
Injection Volume Not specified

3. Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer[5]
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of folinic acid and its metabolites.

Table 1: Linearity and Limits of Quantification

AnalyteMatrixLinearity RangeLLOQReference
Folic AcidHuman Plasma0.249–19.9 ng/mLNot specified[4]
5-MTHFHuman Plasma5.05–50.5 ng/mLNot specified[4]
FolatesSerum25 pg/mL - 1000 ng/mLpg/mL levels
Folate SpeciesSerumUp to 140 nmol/L0.07–0.52 nmol/L

Table 2: MRM Transitions for Folate Analysis

Note: Specific MRM transitions are instrument-dependent and require optimization. The following are examples.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Folic Acid442.2295.1-
5-Methyl-THF460.2313.1-
Folinic Acid (5-Formyl-THF)474.2327.1-

Experimental Workflow

The general workflow for the LC-MS analysis of folinic acid and its metabolites involves several key steps from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Stabilization Addition of Stabilizers (e.g., Ascorbic Acid) Sample_Collection->Stabilization IS_Spiking Internal Standard Spiking Stabilization->IS_Spiking Extraction Protein Precipitation or Solid Phase Extraction IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (HPLC/UHPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Data Reporting Quantification->Reporting

LC-MS/MS Analysis Workflow

Conclusion

The described LC-MS/MS methods provide sensitive, specific, and accurate quantification of folinic acid and its key metabolite, 5-MTHF, in biological matrices.[6] Careful sample handling, including the use of stabilizing agents and protection from light, is critical for reliable results. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of pharmacology, clinical chemistry, and drug development, enabling further investigation into the pharmacokinetics and metabolic roles of folinic acid.

References

In Vivo Delivery of Folinic Acid Calcium Salt: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, the 5-formyl derivative of tetrahydrofolic acid, is a metabolically active form of folic acid. Its calcium salt, calcium folinate, is widely used in preclinical research. It serves two primary roles: as a rescue agent to mitigate the toxic effects of antifolate chemotherapeutics like methotrexate (B535133), and as a potentiator to enhance the efficacy of fluoropyrimidine-based chemotherapy, such as 5-fluorouracil (B62378) (5-FU). This document provides detailed application notes and protocols for the in vivo delivery of folinic acid calcium salt in animal studies, focusing on common administration routes and relevant experimental contexts.

Mechanism of Action

Folinic acid bypasses the dihydrofolate reductase (DHFR) enzyme, which is inhibited by methotrexate. By providing a downstream source of reduced folates, it replenishes the intracellular folate pool, allowing for the synthesis of purines and thymidylate to resume in healthy tissues. When co-administered with 5-FU, folinic acid is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with thymidylate synthase and the active metabolite of 5-FU (FdUMP). This stabilization enhances the inhibition of thymidylate synthase, leading to a more profound and sustained anti-tumor effect.

In Vivo Delivery Methods

The choice of delivery method for this compound in animal studies depends on the experimental goals, the desired pharmacokinetic profile, and the animal model. The most common routes of administration are oral gavage, intraperitoneal injection, and intravenous injection.

Preparation of this compound for In Vivo Administration

This compound is available as a powder. For administration, it should be dissolved in a sterile, biocompatible vehicle.

Recommended Vehicles:

  • Sterile Water for Injection

  • 0.9% Sodium Chloride (Normal Saline)[1][2]

  • 5% Glucose Solution[1][2]

Preparation Steps:

  • Aseptically weigh the required amount of this compound powder.

  • In a sterile container, dissolve the powder in the chosen vehicle to the desired final concentration.

  • Ensure the solution is clear and free of particulates before administration. If not, sterile filter the solution.

  • Protect the solution from light, as folates can be light-sensitive.[1]

Experimental Protocols

Oral Gavage (PO) in Mice and Rats

Oral gavage is a common method for precise oral dosing.

Materials:

  • This compound solution

  • Appropriately sized oral gavage needle (flexible or rigid with a ball tip)

  • Syringe

Protocol for Mice:

  • Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube passes.[3]

  • Dose Administration: Once the needle is in the stomach (indicated by reaching a pre-measured depth), slowly administer the folinic acid solution.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress.

Protocol for Rats:

  • Animal Restraint: Restrain the rat securely, ensuring the head and body are in a straight line.

  • Gavage Needle Insertion: Similar to mice, introduce the gavage needle into the diastema and gently guide it into the esophagus.

  • Dose Administration: Administer the solution slowly.

  • Withdrawal and Monitoring: Carefully withdraw the needle and monitor the animal.

Intraperitoneal (IP) Injection in Mice and Rats

IP injection offers rapid absorption and is a common parenteral route in rodents.

Materials:

  • This compound solution

  • Sterile syringe and needle (e.g., 25-27G for mice, 23-25G for rats)[4]

  • 70% ethanol (B145695) for disinfection

Protocol:

  • Animal Restraint: Restrain the animal to expose the abdomen. For rats, a two-person technique may be preferred.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Injection: Insert the needle at a 30-45 degree angle and aspirate to ensure no blood or fluid is drawn back. Inject the solution into the peritoneal cavity.[4]

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Intravenous (IV) Injection in Mice and Rats

IV injection, typically via the tail vein, provides immediate and complete bioavailability.

Materials:

  • This compound solution

  • Sterile syringe and needle (e.g., 27-30G for mice)[5][6]

  • Restraining device

  • Heat lamp or warming pad to dilate the tail veins[5][7]

  • 70% ethanol

Protocol for Tail Vein Injection in Mice:

  • Animal Preparation: Place the mouse in a restraining device. Warm the tail to dilate the lateral tail veins.[5][7]

  • Vein Visualization: Disinfect the tail with an alcohol wipe. The two lateral tail veins should be visible.

  • Injection: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.[6][8] A successful insertion may result in a "flash" of blood in the needle hub.

  • Dose Administration: Slowly inject the solution. The vein should blanch as the solution is administered.[8] If swelling occurs, the needle is not in the vein.

  • Withdrawal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Data Presentation

Table 1: Pharmacokinetic Parameters of Folinic Acid in Animal Models
SpeciesAdministration RouteDoseCmaxTmaxAUCBioavailability (%)Reference
RatOral Gavage4 mg/kgNot Reported~1 hourNot ReportedNot Reported[9]
HumanOral15-50 mgNot Reported1-2 hoursNot ReportedNot Reported[10]
HumanOral200 mgNot ReportedNot Reported6,848 nghr/ml31[11]
HumanIV200 mgNot ReportedNot Reported22,298 nghr/ml100[11]
HumanOral25 mgNot ReportedNot ReportedNot Reported4 (for parent drug)[12]
HumanIV25 mgNot ReportedNot ReportedNot Reported100[12]

Note: Data for rodent models are limited in the reviewed literature. The table includes human data for comparative purposes.

Table 2: Efficacy of this compound in Animal Models
Animal ModelApplicationTreatment RegimenEfficacy OutcomeReference
Mouse (L1210 leukemia, Sarcoma 180)Methotrexate RescueMethotrexate (400 mg/kg SC) followed by Calcium Leucovorin (12 mg/kg SC) every 2 hours for 5 doses, starting 16-20 hours post-methotrexate.Pronounced antitumor effect and prevention of toxicity.[13]
Rat (endosalpinx damage model)Methotrexate RescueMethotrexate followed by Calcium Folinate (10% of MTX dose).Complete or partial reversal of methotrexate-induced damage.[14]
Mouse (colon cancer xenograft)5-FU Potentiation5-FU in combination with folinate salts.Enhanced antitumor activity with simultaneous administration compared to sequential.[15]

Visualizations

Signaling Pathways and Experimental Workflows

Folate_Metabolism_and_Methotrexate_Rescue cluster_0 Folate Metabolism cluster_1 Methotrexate Action and Folinic Acid Rescue Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibits Folinic Acid Folinic Acid Folinic Acid->Tetrahydrofolate (THF) Bypasses DHFR

Caption: Methotrexate inhibits DHFR, blocking folate metabolism. Folinic acid provides a downstream source of THF, rescuing cellular processes.

FU_Potentiation_by_Folinic_Acid Folinic Acid Folinic Acid 5,10-Methylene-THF 5,10-Methylene-THF Folinic Acid->5,10-Methylene-THF Ternary Complex Ternary Complex 5,10-Methylene-THF->Ternary Complex 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) FdUMP FdUMP 5-Fluorouracil (5-FU)->FdUMP FdUMP->Ternary Complex Thymidylate Synthase (TS) Thymidylate Synthase (TS) Thymidylate Synthase (TS)->Ternary Complex DNA Synthesis DNA Synthesis Thymidylate Synthase (TS)->DNA Synthesis Required for Ternary Complex->Thymidylate Synthase (TS) Inhibits

Caption: Folinic acid enhances the formation of a stable inhibitory complex between FdUMP (from 5-FU) and Thymidylate Synthase.

Experimental_Workflow_InVivo_Delivery cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Weigh this compound Weigh this compound Dissolve in Vehicle Dissolve in Vehicle Weigh this compound->Dissolve in Vehicle Sterile Filter (if needed) Sterile Filter (if needed) Dissolve in Vehicle->Sterile Filter (if needed) Animal Restraint Animal Restraint Sterile Filter (if needed)->Animal Restraint Select Route Select Route Animal Restraint->Select Route Oral Gavage Oral Gavage Select Route->Oral Gavage IP Injection IP Injection Select Route->IP Injection IV Injection IV Injection Select Route->IV Injection Pharmacokinetic Analysis Pharmacokinetic Analysis Oral Gavage->Pharmacokinetic Analysis Efficacy Assessment Efficacy Assessment Oral Gavage->Efficacy Assessment Toxicity Monitoring Toxicity Monitoring Oral Gavage->Toxicity Monitoring IP Injection->Pharmacokinetic Analysis IP Injection->Efficacy Assessment IP Injection->Toxicity Monitoring IV Injection->Pharmacokinetic Analysis IV Injection->Efficacy Assessment IV Injection->Toxicity Monitoring

Caption: General workflow for in vivo studies using this compound, from preparation to evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Folinic Acid Calcium Salt in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and degradation of folinic acid calcium salt (also known as leucovorin) in cell culture media. Navigate through our troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experiments.

Troubleshooting Guide

Encountering issues with folinic acid in your cell culture experiments? This guide provides a systematic approach to identifying and resolving common problems.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of expected biological activity. Degradation of Folinic Acid: Folinic acid is susceptible to degradation in liquid media over time, especially when exposed to light and elevated temperatures.Prepare fresh folinic acid-supplemented media for each experiment. Avoid storing supplemented media for extended periods. Perform a stability study by incubating folinic acid in cell-free media over your experimental time course and analyze its concentration.[1][2]
Interaction with Media Components: Components in the media, such as riboflavin (B1680620) (in the presence of light) or ascorbic acid, can accelerate the degradation of folates.[3]Test the stability of folinic acid in a simpler, serum-free medium to identify potential destabilizing interactions.[1] If possible, use a custom media formulation that minimizes components known to accelerate folate degradation.
Incorrect pH of the Medium: Folinic acid stability is pH-dependent, with increased degradation occurring at acidic pH values below 6.[4][5] Most cell culture media are buffered to a physiological pH (around 7.2-7.4), but this can shift during cell growth.[6]Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4) before and during the experiment. Monitor the pH of the culture, as cellular metabolism can lead to acidification.
Visible precipitate or cloudiness in the medium after adding folinic acid. Poor Solubility: this compound has limited solubility in water, which can be exacerbated by the complex composition of cell culture media.[7][8]Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water with pH adjustment) before diluting it into the final culture medium. Ensure the final concentration does not exceed its solubility limit in the medium.
Precipitation due to pH Imbalance: Folic acid and its derivatives can precipitate in acidic conditions.[3]Confirm that the pH of your stock solution and the final medium is not acidic. When preparing stock solutions, a slight increase in pH can aid solubility.[9]
Higher than expected cytotoxicity or unexpected cellular responses. Formation of Toxic Degradation Products: The degradation of folinic acid, particularly through photo-oxidation, can generate reactive oxygen species (ROS) and byproducts that may be harmful to cells.[10]Protect your media and cultures from light by using amber bottles or flasks and minimizing exposure to ambient light. Analyze the medium for potential degradation products using methods like LC-MS.[1]
Contamination of Stock Solution: Bacterial or fungal contamination in the folinic acid stock solution can introduce toxins and affect cell health.Always sterile-filter your folinic acid stock solution through a 0.22 µm filter before adding it to the sterile cell culture medium.[11]

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common cell culture media like DMEM or RPMI-1640 at 37°C?

A1: The stability of folinic acid in cell culture media at 37°C is influenced by several factors, including the specific media composition, pH, and exposure to light.[5] While folinic acid is more stable than folic acid, degradation does occur over time. Under standard culture conditions (37°C, 5% CO2, protected from light), a gradual loss of potency can be expected over a 48-hour period. For long-term experiments, it is advisable to replenish the media with freshly prepared folinic acid.

Q2: What are the primary factors that cause folinic acid to degrade in cell culture?

A2: The main factors contributing to the degradation of folinic acid in cell culture media are:

  • Light Exposure: Folinic acid is sensitive to light, particularly UV radiation, which can lead to photodegradation.[12] The presence of photosensitizers like riboflavin in the media can exacerbate this process.[3]

  • Temperature: Elevated temperatures, such as the standard 37°C incubation temperature, accelerate the rate of chemical degradation.[5]

  • pH: Folinic acid is less stable in acidic conditions (pH < 6).[4] The metabolic activity of cells can lower the pH of the culture medium over time, potentially increasing degradation.

  • Oxidation: The presence of oxygen and certain metal ions in the media can contribute to oxidative degradation.[3]

  • Interactions with other media components: As mentioned, compounds like riboflavin and ascorbic acid can negatively impact folinic acid stability.[3]

Q3: How should I prepare and store a stock solution of this compound for cell culture use?

A3: To prepare a stock solution, dissolve the this compound powder in sterile water. Since its solubility in neutral water is limited, you may need to adjust the pH to a slightly alkaline level (around 8.0) to ensure complete dissolution.[9] It is crucial to sterile-filter the stock solution through a 0.22 µm filter before use. For storage, it is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -20°C, protected from light. While refrigerated solutions can be stable for a short period, freezing is preferable for longer-term storage.

Q4: Can I use folinic acid and folic acid interchangeably in my cell culture medium?

A4: While both are sources of folate, they are not always interchangeable. Folinic acid (5-formyltetrahydrofolate) is a reduced form of folic acid and does not require the action of dihydrofolate reductase (DHFR) to be converted into its active forms.[13] This is particularly important in experimental systems where DHFR is inhibited, for example, by methotrexate.[14] In standard cell cultures, most cells can utilize folic acid, which is present in many basal media formulations.[7] The choice between the two depends on the specific requirements of your cell line and experimental design.

Q5: What is the typical degradation pathway for folinic acid in aqueous solutions?

A5: The degradation of folinic acid, particularly through oxidation and photodegradation, primarily involves the cleavage of the C9-N10 bond. This process yields two main products: a pterin (B48896) derivative (such as pterin-6-carboxylic acid) and p-aminobenzoyl-L-glutamic acid.[15][16]

Data Presentation

The following table provides illustrative data on the stability of folinic acid in a standard cell culture medium (e.g., DMEM) under typical incubation conditions. Please note that this data is for representative purposes, and actual degradation rates may vary based on specific experimental conditions.

Table 1: Illustrative Stability of Folinic Acid in Cell Culture Medium at 37°C (Protected from Light)

Time (Hours)Folinic Acid Concentration (µM)% Remaining
010.00100%
89.7597.5%
249.2092.0%
488.5085.0%
727.8078.0%

Experimental Protocols

Protocol: Assessment of Folinic Acid Stability in Cell Culture Media via HPLC

This protocol outlines a method to quantify the concentration of folinic acid in cell-free culture medium over time to determine its stability.

1. Materials:

  • This compound

  • Sterile, deionized water

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes or multi-well plates

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a buffer/acetonitrile (B52724) mixture, pH adjusted)

  • Acetonitrile or methanol (B129727) for sample processing

2. Procedure:

  • Preparation of Folinic Acid Stock Solution:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve in a known volume of sterile, deionized water. Adjust the pH to ~8.0 with a dilute base if necessary to aid dissolution.

    • Sterile-filter the solution through a 0.22 µm syringe filter.

    • Determine the precise concentration of the stock solution.

  • Spiking the Cell Culture Medium:

    • Pre-warm the desired volume of cell culture medium to 37°C.

    • Spike the medium with the folinic acid stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Gently mix the solution thoroughly.

  • Incubation and Sampling:

    • Dispense the folinic acid-supplemented medium into sterile microcentrifuge tubes or the wells of a sterile multi-well plate.

    • Immediately collect the "Time 0" (T=0) sample.

    • Place the remaining samples in a 37°C, 5% CO2 incubator, protected from light.

    • Collect samples at predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • For each sample, precipitate any proteins by adding three volumes of cold acetonitrile or methanol.

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and an appropriate mobile phase.

    • Set the UV detector to a wavelength suitable for detecting folinic acid (e.g., 287 nm).[17]

    • Inject the processed samples and a series of known standards to generate a standard curve.

    • Quantify the peak area corresponding to folinic acid in each sample.

  • Data Analysis:

    • Use the standard curve to determine the concentration of folinic acid in each sample at each time point.

    • Calculate the percentage of folinic acid remaining at each time point relative to the T=0 concentration.

Mandatory Visualizations

Folinic_Acid_Degradation_Pathway Folinic_Acid Folinic Acid (5-Formyl-THF) Pterin_Derivative Pterin-6-Carboxylic Acid Folinic_Acid->Pterin_Derivative Oxidation / Photodegradation (C9-N10 Cleavage) PABA_Glutamate p-Aminobenzoyl-L-glutamic acid Folinic_Acid->PABA_Glutamate Oxidation / Photodegradation (C9-N10 Cleavage)

Caption: Oxidative degradation pathway of folinic acid.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare & Filter Folinic Acid Stock Spike_Media Spike Pre-warmed Cell Culture Media Prep_Stock->Spike_Media T0_Sample Collect T=0 Sample Spike_Media->T0_Sample Incubate Incubate at 37°C, 5% CO2 (Protected from Light) T0_Sample->Incubate Time_Points Collect Samples at Various Time Points Incubate->Time_Points Process_Samples Protein Precipitation & Centrifugation Time_Points->Process_Samples HPLC_Analysis Analyze Supernatant by HPLC Process_Samples->HPLC_Analysis Data_Analysis Calculate % Remaining vs. T=0 HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for assessing folinic acid stability.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Freshness Was media with folinic acid freshly prepared? Start->Check_Freshness Check_Light Was media protected from light? Check_Freshness->Check_Light Yes Solution1 Prepare fresh media for each experiment. Check_Freshness->Solution1 No Check_pH Is the media pH within the 7.2-7.4 range? Check_Light->Check_pH Yes Solution2 Store media in dark bottles and minimize light exposure. Check_Light->Solution2 No Solution3 Monitor and adjust media pH. Check_pH->Solution3 No Potential_Degradation High likelihood of folinic acid degradation. Check_pH->Potential_Degradation Yes

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Folinic Acid Calcium Salt in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for folinic acid calcium salt (also known as Leucovorin). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in in vitro assays, with a special focus on overcoming common solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that users may encounter during their experiments.

Q1: What is the expected solubility of this compound in aqueous solutions?

A: The reported solubility of this compound in water varies across different sources, which can be a point of confusion. Some report it as sparingly soluble, while others state it is easily or very soluble.[1][2][3] This discrepancy can be attributed to factors such as the specific form of the salt (e.g., hydrate (B1144303) level), temperature, pH, and the presence of other ions. It is practically insoluble in organic solvents like ethanol, acetone, ether, and DMSO.[1][4][5]

For practical laboratory purposes, preparing fresh solutions is highly recommended, as aqueous solutions can be unstable.[4][6]

Data Summary: Reported Solubility in Aqueous Solutions

Solubility ValueSolventSource(s)Notes
13 mg/mLWater[4]Tested in-house by the supplier (Selleck Chemicals).
9.8 mg/mLH₂O[5]Sonication is recommended to achieve this concentration.
~0.3 mg/mLWater[6][7]This lower value may refer to the L-folinic acid form.
"Very soluble"Water[3]Japanese Pharmacopoeia description.
"Easily soluble"Water[1][8]General chemical property description.
"Sparingly soluble"Water[1][2][9]General chemical property description.

Q2: My this compound isn't dissolving. What troubleshooting steps can I take?

A: If you are encountering solubility issues, follow this systematic troubleshooting workflow. The primary solvent should be water. Avoid organic solvents like DMSO or ethanol, in which it is nearly insoluble.[4]

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue check_coa 1. Check Certificate of Analysis (CoA) for supplier-specific solubility data. start->check_coa use_water 2. Confirm Solvent Are you using high-purity water? check_coa->use_water sonicate 3. Apply Physical Methods Try brief sonication or vortexing. use_water->sonicate warm 4. Gentle Warming Warm solution briefly to 37°C. Avoid high temperatures. sonicate->warm check_ph 5. Check pH Is the pH between 6.8 and 8.0? warm->check_ph end_fail Issue Persists: Contact Supplier warm->end_fail adjust_ph Adjust pH towards neutral/mildly alkaline (e.g., using dilute NaOH). Use caution. check_ph->adjust_ph No fresh_prep 6. Prepare Fresh Solution Solutions are unstable. Do not store for more than a day. check_ph->fresh_prep Yes adjust_ph->check_ph adjust_ph->end_fail end_success Success: Compound Dissolved fresh_prep->end_success G Folate Metabolism and Folinic Acid's Mechanism of Action cluster_0 Cellular Folate Cycle FA Folic Acid (inactive) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) (active) DHF->THF DHFR MTHF 5,10-Methylene-THF THF->MTHF Purines Purine Synthesis THF->Purines MTHF->THF dTMP dTMP MTHF->dTMP Thymidylate Synthase dUMP dUMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA Purines->DNA Folinic_Acid Folinic Acid (Leucovorin) Folinic_Acid->THF Bypasses DHFR MTX Methotrexate MTX->DHF inhibits FiveFU 5-Fluorouracil (5-FU) FiveFU->MTHF enhances inhibition of Thymidylate Synthase G FRα-Mediated STAT3 Signaling by Folinic Acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA_ext Folinic Acid FRa Folate Receptor α (FRα) FA_ext->FRa Binds gp130 gp130 FRa->gp130 Associates with JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter Genes ↑ Gene Transcription (e.g., Cyclin A2, VEGF) DNA->Genes

References

Technical Support Center: Methotrexate Rescue with Folinic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for experiments involving methotrexate (B535133) (MTX) and folinic acid (leucovorin) calcium salt rescue.

Frequently Asked Questions (FAQs)

General & Conceptual Questions

  • Q1: What is the fundamental mechanism of methotrexate and how does folinic acid rescue work?

    • Methotrexate is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for reducing dihydrofolic acid to tetrahydrofolic acid.[1][2] Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication.[1][3] By blocking DHFR, methotrexate depletes the intracellular pool of tetrahydrofolate, leading to cell cycle arrest, particularly in rapidly dividing cells like cancer cells.[1][3] Folinic acid (leucovorin) is a 5-formyl derivative of tetrahydrofolic acid.[4][5] It can be converted to tetrahydrofolate without the need for DHFR, thereby bypassing the metabolic block induced by methotrexate and replenishing the folate pool in normal cells.[6][7] This allows for the resumption of DNA and RNA synthesis, "rescuing" healthy tissues from MTX-induced toxicity.[8][9]

Troubleshooting In Vivo Experiments

  • Q2: We observed unexpected acute toxicity and animal death shortly after high-dose methotrexate administration, even with planned folinic acid rescue. What could be the cause?

    • While uncommon, acute toxicity with high-dose methotrexate (HD-MTX) in animal models, such as rats, has been reported, leading to death within hours.[10] This rapid toxicity may not be related to the antiproliferative effects of MTX.[10] One study noted that animals experiencing this acute toxicity showed a sudden reduction in heart rate and blood pressure.[10] It is suggested that this could be due to a perturbation of endothelial cell and platelet function rather than myelosuppression.[10] In such cases, even immediate administration of folinic acid may not prevent this acute toxic event.[10] It is crucial to ensure proper hydration and urinary alkalinization in your animal models, as MTX and its metabolites can precipitate in renal tubules, leading to nephrotoxicity and delayed MTX clearance, which exacerbates overall toxicity.[4][11]

  • Q3: Our preclinical model is showing signs of methotrexate toxicity (e.g., weight loss, lethargy, diarrhea) despite administering folinic acid rescue. What are the potential issues?

    • There are several potential reasons for this observation:

      • Inadequate Folinic Acid Dose: The dose of folinic acid may be insufficient to counteract the administered dose of methotrexate. The required dose of folinic acid is dependent on the methotrexate dose.[8][12]

      • Delayed Onset of Rescue: The timing of the first folinic acid dose is critical. If the rescue is delayed too long (e.g., beyond 40-48 hours), irreversible tissue damage may have already occurred.[4][13] For high-dose MTX (e.g., 5 g/m²), rescue should ideally start no later than 36 hours from the beginning of the MTX infusion.[13]

      • Impaired Methotrexate Clearance: Renal impairment can delay the excretion of methotrexate, leading to prolonged exposure to toxic concentrations.[11] It is essential to monitor renal function (e.g., serum creatinine) and ensure adequate hydration and urinary alkalinization (urine pH > 7.0) to enhance MTX clearance.[4][14]

      • Suboptimal Folinic Acid Bioavailability: If administering folinic acid orally, gastrointestinal toxicity from the methotrexate could impair its absorption.[14] In cases of GI distress, parenteral (IV or IM) administration of folinic acid is recommended.[14][15]

  • Q4: We are concerned about "over-rescuing" our tumor models and reducing the anti-cancer efficacy of methotrexate. How can we optimize the folinic acid dose?

    • This is a valid concern. The goal is to protect normal tissues without compromising the antitumor effect.

      • Dose-Response: Studies in murine models have shown that progressive increases in the folinic acid dosage can reduce both the toxicity and the antitumor effect of methotrexate.[16]

      • Timing is Key: Delaying the rescue as long as safely possible allows for a longer duration of action of methotrexate against tumor cells. In a murine leukemia model, a 16-20 hour delay before starting leucovorin rescue after a high dose of methotrexate was highly effective.[16]

      • Tumor vs. Normal Tissue Sensitivity: Normal proliferative tissues, like the small intestine, may recover DNA synthesis with lower doses of folinic acid compared to some tumor cells.[8][12] This differential sensitivity can be exploited to optimize the therapeutic window.

Troubleshooting In Vitro Experiments

  • Q5: In our cell culture experiments, we are not observing the expected level of methotrexate-induced apoptosis. What could be wrong?

    • Several factors could be at play:

      • Cell Line Sensitivity: Different cell lines have varying sensitivities to methotrexate. Ensure the concentration and incubation time are appropriate for your specific cell line.

      • Methotrexate Concentration and Incubation Time: The induction of apoptosis by methotrexate is dose- and time-dependent.[17] You may need to perform a dose-response and time-course experiment to determine the optimal conditions.

      • Assay Timing: Apoptosis is a dynamic process. Ensure you are measuring apoptosis at an appropriate time point. Early markers like Annexin V staining will be positive before late-stage markers like DNA fragmentation (TUNEL assay).[17]

      • Culture Medium Components: Some components in the culture medium could potentially interfere with methotrexate activity.

  • Q6: We are trying to perform a rescue experiment in vitro, but the folinic acid is not effectively rescuing the cells from methotrexate toxicity. Why might this be?

    • Possible reasons include:

      • Folinic Acid Concentration: The concentration of folinic acid may be too low relative to the methotrexate concentration. A dose-response experiment for folinic acid is recommended.

      • Timing of Addition: Folinic acid is most effective when administered simultaneously with or shortly after methotrexate in vitro.[18]

      • Type of Folate: One in vitro study on trophoblast cells suggested that folic acid itself was not effective at rescuing cells from MTX-induced apoptosis, whereas folinic acid (FTHF) and 5-methyltetrahydrofolate (MTHF) were effective.[18] Ensure you are using the correct rescue agent.

Formulation & Analysis

  • Q7: What are the best practices for preparing and storing folinic acid calcium salt solutions for our experiments?

    • This compound has limited solubility in water (approximately 0.3 mg/mL).[19] For higher concentrations, consult the supplier's recommendations. Aqueous solutions are not recommended to be stored for more than one day.[19] However, studies have shown that calcium folinate, both undiluted in glass vials and diluted in 0.9% NaCl in polyethylene (B3416737) bags, can be stable for at least 30 days at room temperature and refrigerated when protected from light.[20] Always protect methotrexate and folinic acid solutions from light.[20][21]

  • Q8: We need to measure methotrexate levels in plasma samples from our animal studies. What are the key considerations?

    • Accurate measurement of methotrexate levels is crucial for interpreting toxicity and efficacy data.

      • Sample Collection: Collect blood in tubes with an appropriate anticoagulant (heparin, EDTA, or oxalate).[21]

      • Sample Processing: Separate plasma or serum from whole blood.[21][22]

      • Storage and Handling: Store plasma/serum samples refrigerated at 2-8°C and protected from light. For longer-term storage, freeze at -10°C or colder.[21][22] Avoid repeated freeze-thaw cycles.[22]

      • Assay Method: Homogeneous enzyme immunoassays are commonly used for the quantitative determination of methotrexate in serum or plasma.[23] Be aware that some immunoassays may be prone to interference from high concentrations of folinic acid or MTX metabolites.[24]

Quantitative Data Summary

Table 1: Example Dosing Regimens in Preclinical Murine Models

Methotrexate (MTX) DoseFolinic Acid (FA) DoseTiming of FA Rescue (Post-MTX)Animal ModelOutcomeReference
400 mg/kg s.c.24 mg/kg s.c.16 hoursL1210 leukemic micePrevented lethal toxicity, 2-log leukemia cell kill[25]
400 mg/kg s.c.12 mg/kg s.c. (5 doses, every 2 hrs)16 to 20 hoursL1210 leukemia & Sarcoma 180Highly effective antitumor effect, minimal toxicity[16]
400 mg/kg s.c.>96 mg/kg2 hoursL1210 leukemic miceMaximally affected MTX retention in tissue[8]
12 mg/kg s.c.3-12 mg/kg2 hoursL1210 leukemic miceImmediate but partial recovery of DNA synthesis[8]

Table 2: Clinical Thresholds for Methotrexate and Folinic Acid Rescue

ParameterThresholdSignificanceReference
Serum MTX Level> 5 µmol/L at 24 hoursIndicates risk of toxicity[21]
Serum MTX Level> 50 µmol/L at 24 hoursDelayed early elimination; requires increased FA dose[14]
Serum MTX Level> 5 µmol/L at 48 hoursDelayed early elimination; requires increased FA dose[14]
Serum Creatinine (B1669602)100% or greater increase at 24 hoursAcute renal injury; requires increased FA dose[14]
Target Serum MTX Level< 0.05 micromolar (5 x 10⁻⁸ M)Rescue can be discontinued (B1498344) once this level is reached[4][6][14]

Experimental Protocols

Protocol 1: In Vivo High-Dose Methotrexate Administration with Folinic Acid Rescue in a Murine Model

  • Animal Model: Use an appropriate mouse strain and tumor model (e.g., L1210 leukemia cells inoculated in DBA/2 mice).

  • Methotrexate Preparation: Prepare Methotrexate solution for injection (e.g., subcutaneous, s.c.) in a sterile, isotonic vehicle. Protect the solution from light.

  • Folinic Acid (Leucovorin) Preparation: Prepare this compound solution for injection (e.g., s.c.) in a sterile, isotonic vehicle. Protect the solution from light.

  • Hydration & Alkalinization: Ensure animals have free access to drinking water. In some protocols, urinary alkalinization is achieved by providing sodium bicarbonate in the drinking water to maintain a urine pH > 7.0.[4]

  • Methotrexate Administration: Administer the desired dose of Methotrexate (e.g., 400 mg/kg) via the chosen route (e.g., s.c.).[16]

  • Folinic Acid Rescue:

    • At a predetermined time point after MTX administration (e.g., 16 hours), begin the folinic acid rescue regimen.[16]

    • Administer the calculated dose of folinic acid (e.g., 24 mg/kg) via the chosen route (e.g., s.c.).[25]

    • Repeat dosing as required by the specific protocol (e.g., every 4-6 hours).

  • Monitoring:

    • Monitor animals daily for signs of toxicity, including weight loss, changes in behavior (lethargy), ruffled fur, and diarrhea.

    • Collect blood samples at specified time points (e.g., 24, 48, 72 hours post-MTX) to measure plasma methotrexate and creatinine levels.[4]

  • Efficacy Assessment: Monitor tumor growth (e.g., caliper measurements for solid tumors, survival for leukemia models) to determine the antitumor efficacy of the treatment.

Protocol 2: In Vitro Methotrexate Cytotoxicity and Folinic Acid Rescue Assay (MTT Assay)

  • Cell Seeding: Seed cells (e.g., cancer cell line of interest) in a 96-well plate at a density of approximately 2 x 10³ cells/well in 100 µL of complete culture medium.[17]

  • Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.[17]

  • Treatment:

    • Prepare serial dilutions of Methotrexate in culture medium.

    • For rescue experiments, prepare solutions of Methotrexate plus varying concentrations of this compound.

    • Remove the old medium from the wells and add 100 µL of the treatment solutions (including untreated controls).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).[17]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[17]

  • Incubation: Incubate the plate for 4 hours at 37°C.[17]

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in the incubator.[17]

  • Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control wells.

Visualizations

Methotrexate_Folinic_Acid_Pathway cluster_0 Folate Metabolism cluster_1 Drug Intervention Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate DNA_Synthesis DNA Synthesis & Cell Replication Purines_Thymidylate->DNA_Synthesis MTX Methotrexate (MTX) MTX->DHF Inhibits Folinic_Acid Folinic Acid (Leucovorin) Folinic_Acid->THF Bypasses DHFR

Caption: Mechanism of Methotrexate action and Folinic Acid rescue pathway.

Experimental_Workflow start Start: Animal Model with Tumor treatment Administer High-Dose Methotrexate start->treatment hydration Ensure Hydration & Urine Alkalinization treatment->hydration wait Wait Period (e.g., 16-36 hours) treatment->wait rescue Administer Folinic Acid (Leucovorin) wait->rescue monitoring Monitor Toxicity & Collect Samples (Blood, Tumor) rescue->monitoring analysis Analyze Data: - MTX/Creatinine Levels - Tumor Growth - Toxicity Score monitoring->analysis end Endpoint: Evaluate Efficacy & Safety analysis->end

Caption: General experimental workflow for an in vivo MTX/Folinic Acid study.

Troubleshooting_Logic start Observed Toxicity Despite Rescue? check_timing Was Rescue Delayed? (>36-40h) start->check_timing Yes outcome_ok Investigate Other Causes start->outcome_ok No check_dose Was FA Dose Sufficient for MTX Dose? check_timing->check_dose No outcome_timing Root Cause: Irreversible Damage Occurred Before Rescue check_timing->outcome_timing Yes check_clearance Signs of Delayed MTX Clearance? (High Creatinine) check_dose->check_clearance Yes outcome_dose Root Cause: Inadequate Rescue Dose check_dose->outcome_dose No outcome_clearance Root Cause: Renal Toxicity Leading to Prolonged MTX Exposure check_clearance->outcome_clearance Yes check_clearance->outcome_ok No

Caption: A decision tree for troubleshooting unexpected in vivo toxicity.

References

Technical Support Center: Optimizing Folinic Acid Calcium Salt Concentration for 5-FU Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of folinic acid calcium salt (leucovorin) to enhance the cytotoxic effects of 5-Fluorouracil (B62378) (5-FU) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which folinic acid enhances 5-FU cytotoxicity?

A1: Folinic acid itself is not the active agent. It serves as a precursor to 5,10-methylenetetrahydrofolate (CH2-THF).[1][2] This reduced folate is essential for stabilizing the binding of the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), to the enzyme thymidylate synthase (TS).[3][4] This stabilization results in a more pronounced and prolonged inhibition of TS, leading to impaired DNA synthesis and repair, and ultimately, enhanced cancer cell death.[3][4]

Q2: Is a higher concentration of folinic acid always more effective in enhancing 5-FU activity?

A2: Not necessarily. The enhancing effect of folinic acid is dose- and schedule-dependent.[5] While a certain concentration is required to sufficiently increase intracellular levels of CH2-THF, some studies have shown that excessively high concentrations may not provide additional benefit and could even be less effective in certain cancer cell lines.[6] The optimal concentration can vary significantly between different cell types.

Q3: What is the difference between folinic acid and folic acid in the context of 5-FU enhancement?

A3: Folinic acid (leucovorin) is a reduced form of folic acid and can be directly converted to tetrahydrofolate, the precursor of CH2-THF, without the need for the enzyme dihydrofolate reductase (DHFR). Folic acid, on the other hand, requires reduction by DHFR to become active. In the context of 5-FU enhancement, folinic acid is preferred as it provides a more direct and efficient supply of the necessary cofactor for TS inhibition.

Q4: What are the commercially available forms of folinic acid for in vitro use?

A4: Folinic acid for laboratory use is commonly available as a calcium salt hydrate (B1144303) (leucovorin calcium).[7] It is typically a powder that needs to be reconstituted in a suitable solvent, such as sterile water or a buffer solution, before use in cell culture.[6][7]

Q5: How should I prepare and store this compound solutions for my experiments?

A5: this compound is sparingly soluble in water. It is recommended to prepare a stock solution in sterile, deionized water. To prevent degradation, stock solutions should be filter-sterilized and can be stored at -20°C for long-term use.[7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] For daily use, aqueous solutions are not recommended for storage for more than one day.

Troubleshooting Guides

This section addresses common issues encountered during experiments to optimize folinic acid concentration for 5-FU enhancement.

Issue Possible Cause(s) Troubleshooting Steps
No enhancement of 5-FU cytotoxicity observed with folinic acid. 1. Suboptimal Folinic Acid Concentration: The concentration range tested may be too low or too high for the specific cell line. 2. Inappropriate Exposure Time: The duration of co-incubation or pre-incubation with folinic acid may not be sufficient. 3. Cell Line Insensitivity: The cell line may have intrinsic resistance mechanisms, such as high basal levels of TS or altered folate metabolism. 4. Degraded Folinic Acid Solution: Improper storage or handling of the folinic acid stock solution can lead to loss of activity.1. Perform a Dose-Response Matrix: Test a wide range of folinic acid concentrations (e.g., 0.1 µM to 100 µM) in combination with a range of 5-FU concentrations. 2. Optimize Exposure Schedule: Experiment with different incubation times, including pre-incubation with folinic acid for several hours before adding 5-FU.[5] 3. Characterize Your Cell Line: Measure the baseline expression and activity of TS in your cell line. Consider using a different cell line known to be responsive to 5-FU/folinic acid for comparison. 4. Prepare Fresh Solutions: Always use freshly prepared or properly stored aliquots of folinic acid for your experiments.
High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 2. Pipetting Errors: Inaccurate dispensing of drug solutions. 3. Edge Effects: Evaporation from the outer wells of the plate. 4. Drug Precipitation: Formation of precipitates when mixing 5-FU and this compound at high concentrations.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Calibrate Pipettes: Regularly check and calibrate your pipettes. Use a consistent pipetting technique. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 4. Check for Precipitates: Visually inspect the drug solutions after mixing. If precipitation occurs, try preparing the solutions in a different buffer or at lower concentrations. Sodium salt of leucovorin is more soluble and less prone to precipitation with 5-FU.[3]
Unexpectedly high cell death in control wells (folinic acid only). 1. High Concentration of Folinic Acid: Although generally considered non-toxic at typical enhancing concentrations, very high concentrations might have some cellular effects. 2. Contamination: The folinic acid stock solution or the cell culture media may be contaminated.1. Determine the Non-Toxic Concentration: Perform a dose-response experiment with folinic acid alone to determine the concentration range that does not affect cell viability. 2. Ensure Sterility: Always use sterile techniques when preparing and handling solutions. Filter-sterilize all stock solutions.
Inconsistent IC50 values for 5-FU in the presence of a fixed folinic acid concentration. 1. Variability in Cell Health and Passage Number: Cells at different passage numbers or in different growth phases can respond differently to treatment. 2. Inconsistent Incubation Times: Variations in the duration of drug exposure.1. Standardize Cell Culture Conditions: Use cells within a narrow passage number range and ensure they are in the logarithmic growth phase at the time of treatment. 2. Maintain Consistent Timings: Adhere strictly to the planned incubation times for all experiments.

Quantitative Data Summary

The optimal concentration of folinic acid can vary significantly depending on the cell line. The following tables summarize findings from various in vitro studies.

Table 1: Optimal Folinic Acid Concentrations for 5-FU Enhancement in Various Cancer Cell Lines

Cell LineCancer TypeOptimal Folinic Acid Concentration Range (µM)Exposure TimeReference
WiDrColon Cancer1 - 1072 hours[1]
T-24Bladder CarcinomaNot specified, but enhancement observed72 hours[1]
MCF-7Breast Cancer0.1 - 104-hour pre-incubation with folinic acid[5]
NCI H630Colon Cancer0.1 - 1018-hour pre-incubation with folinic acid[5]
Gastric Cancer Cell Lines (MKN45, NCI-N87, KATOIII)Gastric Cancer1072 hours[1]

Table 2: Enhancement of 5-FU Cytotoxicity by Leucovorin in 5-FU-Resistant Gastric Cancer Cell Lines

Cell LineFold Increase in 5-FU ResistanceFold Enhancement of 5-FU Cytotoxicity by Leucovorin
MKN45/5FU7.12.8
NCI-N87/5FU3.82.3
KATOIII/5FU1.62.5

Data adapted from a study on 5-FU-resistant gastric cancer cell lines.[1]

Experimental Protocols

Detailed Methodology for Dose-Response Matrix to Determine Optimal Folinic Acid Concentration

This protocol outlines a typical workflow for determining the optimal concentration of folinic acid to enhance 5-FU cytotoxicity using a cell viability assay such as the MTT assay.

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 5-Fluorouracil (5-FU)

  • This compound (Leucovorin)

  • Sterile, deionized water or PBS for reconstitution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

2. Preparation of Drug Solutions:

  • 5-FU Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Store in aliquots at -20°C.

  • Folinic Acid Stock Solution: Prepare a stock solution (e.g., 1-10 mM) in sterile water. As aqueous solutions are not recommended for storage for more than a day, it is best to prepare this fresh or use aliquots stored at -20°C for no longer than recommended by the manufacturer.[7]

  • Working Solutions: On the day of the experiment, prepare serial dilutions of 5-FU and folinic acid in complete cell culture medium to achieve the desired final concentrations.

3. Experimental Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >90%).

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment (Dose-Response Matrix):

    • Prepare a grid of drug concentrations on a separate 96-well plate or in tubes. This matrix should include:

      • A range of 5-FU concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

      • A range of folinic acid concentrations (e.g., 0, 0.1, 1, 10, 100 µM).

      • Wells with 5-FU alone.

      • Wells with folinic acid alone.

      • Control wells with vehicle (e.g., medium with the highest concentration of DMSO used).

    • Carefully remove the medium from the seeded cells and replace it with 100 µL of the appropriate drug-containing medium.

  • Incubation:

    • Incubate the plates for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot dose-response curves for 5-FU in the presence and absence of different concentrations of folinic acid.

    • Determine the IC50 values for 5-FU under each condition. The optimal folinic acid concentration will be the one that results in the greatest reduction of the 5-FU IC50 value without causing significant toxicity on its own.

    • Synergism can be quantitatively assessed using methods like the Combination Index (CI), where CI < 1 indicates synergy.[8]

Visualizations

Signaling Pathway of 5-FU and Folinic Acid Synergy

G cluster_cell Cancer Cell FA Folinic Acid (Leucovorin) THF Tetrahydrofolate (THF) FA->THF Conversion CH2THF 5,10-Methylene-THF (CH2-THF) THF->CH2THF Conversion TS Thymidylate Synthase (TS) CH2THF->TS Stabilizes binding TernaryComplex Inactive Ternary Complex (TS-FdUMP-CH2-THF) FU 5-Fluorouracil (5-FU) FdUMP 5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) FU->FdUMP Metabolic Activation FdUMP->TS Binds to dTMP dTMP dUMP dUMP dUMP->dTMP Methylation DNA DNA Synthesis & Repair dTMP->DNA TernaryComplex->DNA Inhibits

Caption: Mechanism of 5-FU and Folinic Acid Synergy.

Experimental Workflow for Optimizing Folinic Acid Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis PrepCells Prepare Cell Suspension (Logarithmic growth phase) SeedCells Seed Cells in 96-well Plate PrepCells->SeedCells PrepDrugs Prepare 5-FU and Folinic Acid Serial Dilutions TreatCells Treat Cells with Dose-Response Matrix PrepDrugs->TreatCells Incubate1 Incubate Overnight (Cell Attachment) SeedCells->Incubate1 Incubate1->TreatCells Incubate2 Incubate for 48-72 hours TreatCells->Incubate2 MTT Perform MTT Assay Incubate2->MTT ReadPlate Read Absorbance (570 nm) MTT->ReadPlate Analyze Analyze Data: - Calculate % Viability - Determine IC50 - Assess Synergy (e.g., CI) ReadPlate->Analyze

Caption: Workflow for Dose-Response Matrix Experiment.

References

Technical Support Center: Folinic Acid Calcium Salt and Hypercalcemia Risk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the potential for hypercalcemia with the use of high-dose folinic acid calcium salt (leucovorin).

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding calcium homeostasis when administering high-dose this compound?

While theoretically, the administration of a calcium salt could lead to hypercalcemia, the more commonly reported electrolyte imbalance in clinical settings, particularly when co-administered with 5-fluorouracil (B62378) (5-FU), is hypocalcemia.[1][2][3] However, due to its calcium content, the potential for hypercalcemia exists, especially with rapid intravenous administration or in patients with underlying risk factors.[4]

Q2: What is the proposed mechanism for hypercalcemia associated with this compound?

The primary mechanism for potential hypercalcemia is the direct administration of calcium as part of the drug formulation.[4][5][6] Each molecule of folinic acid is paired with a calcium ion. High doses of the drug, therefore, deliver a significant calcium load. If the rate of administration exceeds the body's capacity to buffer and clear calcium, a transient or sustained increase in serum calcium levels may occur.

Q3: Are there specific patient populations at higher risk for hypercalcemia when receiving high-dose this compound?

Yes, individuals with pre-existing conditions that affect calcium metabolism are at an increased risk. These include:

  • Patients with renal insufficiency, as kidney function is crucial for calcium excretion.[5]

  • Individuals with pre-existing mild hypercalcemia from other causes (e.g., malignancy, hyperparathyroidism).[7][8][9]

  • Patients receiving other medications that can increase serum calcium levels (e.g., thiazide diuretics, vitamin D supplements).[10][11]

Q4: What are the recommended administration guidelines to minimize the risk of hypercalcemia?

To mitigate the risk of acute hypercalcemia, the rate of intravenous injection of this compound should be carefully controlled. It is recommended not to exceed an administration rate of 160 mg of folinic acid per minute.[4][5][6]

Troubleshooting Guides

Issue: Unexpectedly high serum calcium levels are observed in a subject following high-dose this compound administration.

Troubleshooting Steps:

  • Verify Administration Protocol:

    • Confirm the dose and the rate of infusion. Was the recommended maximum rate of 160 mg/minute exceeded?

    • Review the reconstitution and dilution procedures to ensure the final concentration was correct.

  • Assess Patient's Clinical Status:

    • Evaluate for signs and symptoms of hypercalcemia, which can include nausea, vomiting, constipation, polyuria, polydipsia, and in severe cases, confusion or arrhythmia.[9][12]

    • Review the patient's medical history for pre-existing conditions such as renal impairment or hyperparathyroidism.[5][8]

  • Review Concomitant Medications:

    • Check if the patient is receiving other drugs known to cause hypercalcemia, such as thiazide diuretics or high-dose vitamin D supplements.[10][11]

  • Laboratory Investigations:

    • Repeat serum calcium measurement to confirm the initial finding.

    • Measure ionized calcium, as it is the biologically active form.

    • Assess renal function (e.g., serum creatinine, BUN).

    • Measure parathyroid hormone (PTH) levels to rule out primary hyperparathyroidism.[8]

Data Presentation

Table 1: Calcium Content and Administration Parameters for this compound

ParameterValueReference
Active Ingredient Folinic Acid (as calcium folinate)[5][13]
Formulation Calcium Salt[5][13]
Maximum IV Infusion Rate 160 mg/minute[4][5][6]
Rationale for Rate Limit To avoid acute hypercalcemia from the calcium content.[4]

Experimental Protocols

Protocol: Monitoring Serum Calcium Levels During High-Dose this compound Administration

1. Objective: To monitor serum calcium levels in subjects receiving high-dose this compound to detect and manage potential hypercalcemia.

2. Materials:

  • Blood collection tubes (serum separator tubes recommended).

  • Centrifuge.

  • Automated clinical chemistry analyzer.

  • Calcium standards and controls.

3. Procedure:

  • Baseline Measurement: Collect a blood sample to determine baseline serum calcium levels prior to the first administration of high-dose this compound.

  • During Infusion (Optional, for high-risk patients): For subjects with known risk factors (e.g., renal impairment), consider collecting a blood sample towards the end of the infusion or immediately post-infusion to assess for acute changes.

  • Post-Infusion Monitoring: Collect blood samples at regular intervals (e.g., 24 and 48 hours) after the administration of high-dose this compound. The exact timing may be adapted based on the specific experimental design and the subject's clinical condition.

  • Sample Processing:

    • Allow the collected blood to clot at room temperature for 30 minutes.

    • Centrifuge the sample at 1,000-2,000 x g for 10 minutes.

    • Carefully aspirate the serum and transfer it to a clean, labeled tube.

    • Analyze the serum for total calcium concentration using a validated clinical chemistry analyzer according to the manufacturer's instructions.

  • Data Analysis:

    • Compare post-administration serum calcium levels to the baseline measurement and the established normal range (typically 8.5 to 10.5 mg/dL, but may vary by laboratory).[8]

    • If total serum calcium is elevated, consider measuring ionized calcium for a more accurate assessment of the biologically active calcium.

4. Interpretation of Results:

  • Normal Calcium Levels: No immediate action is required. Continue monitoring as per the protocol.

  • Mild Hypercalcemia (e.g., 10.5-11.9 mg/dL): [7]

    • Increase hydration.

    • Review for and address any contributing factors (e.g., concomitant medications).

    • Increase the frequency of monitoring.

  • Moderate to Severe Hypercalcemia (e.g., >12.0 mg/dL): [9]

    • This is a medically significant finding and requires prompt intervention.

    • Discontinue any supplemental calcium and vitamin D.

    • Administer intravenous fluids.

    • Consider specific pharmacological interventions as per clinical guidelines.

Mandatory Visualizations

Potential Pathway to Hypercalcemia with High-Dose this compound cluster_drug_admin Drug Administration cluster_physiological_response Physiological Response cluster_outcome Clinical Outcome cluster_risk_factors Contributing Risk Factors high_dose High-Dose Folinic Acid (as Calcium Salt) ca_load Increased Calcium Load in Extracellular Fluid high_dose->ca_load Directly contributes rapid_infusion Rapid IV Infusion (>160 mg/min) exceed_clearance Exceeds Renal Clearance and Buffering Capacity rapid_infusion->exceed_clearance Exacerbates ca_load->exceed_clearance hypercalcemia Hypercalcemia exceed_clearance->hypercalcemia renal_impairment Renal Impairment renal_impairment->exceed_clearance Reduces clearance other_meds Concomitant Hypercalcemic Medications other_meds->ca_load Adds to load preexisting Pre-existing Mild Hypercalcemia preexisting->ca_load Increases baseline

Caption: Logical workflow of how high-dose this compound can lead to hypercalcemia.

References

preventing precipitation of folinic acid calcium salt in phosphate-buffered saline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling folinic acid calcium salt. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common issues with precipitation when preparing solutions in phosphate-buffered saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound (also known as calcium folinate or Leucovorin) is the calcium salt of folinic acid, an active metabolite of folic acid.[1][2] It is primarily used in cell culture and drug development as an antidote to folic acid antagonists like methotrexate, and to enhance the efficacy of certain chemotherapeutic agents.[2][3]

Q2: Why does a white precipitate form when I dissolve this compound in Phosphate-Buffered Saline (PBS)?

The precipitate is typically insoluble calcium phosphate (B84403).[4][5] This forms because the calcium ions (Ca²⁺) from the folinic acid salt react with the phosphate ions (primarily HPO₄²⁻ and H₂PO₄⁻) present in the PBS buffer.[5][6] When the concentrations of calcium and phosphate ions exceed the solubility product of calcium phosphate, a solid precipitate forms.[4][6]

Q3: What are the key factors that influence this precipitation?

Several factors can increase the likelihood and amount of calcium phosphate precipitation:

  • Concentrations of Calcium and Phosphate: Higher concentrations of either ion are the primary drivers of precipitation.[4][7]

  • pH of the Solution: Higher pH levels favor the formation of dibasic phosphate (HPO₄²⁻), which more readily precipitates with calcium than the monobasic form (H₂PO₄⁻) prevalent at lower pH.[6][8]

  • Temperature: The solubility of calcium phosphate is temperature-dependent. Higher temperatures can increase the rate of precipitation.[7]

  • Order of Mixing: The sequence in which reagents are mixed can create localized high concentrations, promoting precipitation.[4]

  • Presence of Other Ions: The overall ionic strength and presence of other electrolytes can influence solubility.

Q4: What are the consequences of having this precipitate in my experiment?

The formation of calcium phosphate precipitate can have several negative impacts:

  • Inaccurate Dosing: The precipitation removes active folinic acid from the solution, leading to an unknown and lower final concentration.

  • Altered pH and Osmolality: The chemical reaction can alter the pH and ionic balance of your buffer.

  • Cellular Toxicity: Particulate matter can be harmful to cells in culture.

  • Experimental Artifacts: In assays like flow cytometry, calcium phosphate microprecipitates can be mistaken for biological microparticles, leading to erroneous data.[5]

Q5: Can I use a different buffer system to avoid this issue?

Yes, using a non-phosphate-based buffer is a highly effective solution. Suitable alternatives include:

  • HEPES-Buffered Saline (HBS): Provides robust buffering in the physiological pH range and does not contain phosphate.

  • Tris-Buffered Saline (TBS): Another common alternative, though its buffering capacity is weaker at physiological pH 7.4.

  • Saline Solution (0.9% NaCl): If pH buffering is not critical for a short-term application, a simple isotonic saline solution can be used.[3]

Troubleshooting Guide

Problem: I observed a cloudy, white precipitate after dissolving this compound in PBS.

Step 1: Identify the Cause

Consult the following workflow to diagnose the likely cause of precipitation.

G start Precipitate Observed in PBS q1 Are Ca²⁺ or Phosphate concentrations high? start->q1 q2 Is the solution pH > 7.4? q1->q2 No cause1 Cause: Supersaturation q1->cause1 Yes q3 Was the solution prepared at room temp or higher? q2->q3 No cause2 Cause: High pH q2->cause2 Yes q4 Were concentrated stocks mixed directly? q3->q4 No cause3 Cause: Temperature Effect q3->cause3 Yes cause4 Cause: Mixing Order q4->cause4 Yes

Caption: Troubleshooting workflow for diagnosing precipitation.

Step 2: Implement a Solution

Based on the identified cause, implement one or more of the following solutions.

Solution 1: Reduce Reactant Concentrations If your experimental design allows, lower the concentration of the this compound or use a modified PBS with a lower phosphate concentration (e.g., 0.5x PBS).

Solution 2: Adjust and Control pH Maintain the pH of the PBS at or below 7.2. At a lower pH, the more soluble monobasic phosphate ion (H₂PO₄⁻) is predominant, reducing the likelihood of precipitation.[6]

Solution 3: Modify Preparation Protocol

  • Prepare at a Lower Temperature: The solubility of calcium phosphate is higher at lower temperatures.[7] Preparing your solution on ice can help prevent initial precipitation.[5]

  • Change Mixing Order: Instead of adding concentrated this compound directly to concentrated PBS, dilute each component separately in high-purity water before combining them slowly while stirring.

  • Use Calcium- and Magnesium-Free PBS: Prepare the folinic acid stock solution in water and add it to a calcium- and magnesium-free PBS formulation.[9][10]

Solution 4: Use an Alternative Buffer This is the most reliable method. Switch to a non-phosphate buffer like HEPES or Tris to eliminate the possibility of calcium phosphate formation.

Data Presentation

The tables below summarize key data regarding the solubility and factors influencing precipitation.

Table 1: Influence of pH on Phosphate Species and Calcium Phosphate Solubility

pHPredominant Phosphate IonRelative Solubility of Calcium Phosphate
6.8H₂PO₄⁻ (Monobasic)Higher
7.4HPO₄²⁻ (Dibasic)Lower
8.0HPO₄²⁻ (Dibasic)Much Lower

This table illustrates that as pH increases, the phosphate equilibrium shifts to the dibasic form, which has a much lower solubility with calcium ions.[6]

Table 2: Solubility of this compound

SolventSolubilityMolar Concentration (Approx.)Notes
Water~9.8 mg/mL[1]~19 mMSonication is recommended for dissolution.[1]
Water~0.3 mg/mL[11]~0.58 mMAqueous solutions are not stable.[11]
Phosphate-Buffered SalineHighly variable, depends on pH and concentrationNot applicableProne to precipitation.

Note: Solubility data can vary between suppliers and based on the specific salt hydrate.

Experimental Protocols

Protocol: Determining the Precipitation Threshold of Calcium Folinate in PBS

This protocol provides a method to determine the maximum concentration of this compound that can be added to your specific PBS formulation without inducing precipitation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare 10x PBS Stock (pH 7.4) e1 Set up 9 tubes with 900 µL of 1x PBS p1->e1 p2 Prepare 20 mM Folinic Acid Calcium Salt Stock in dH₂O e2 Add increasing volumes of Folinic Acid stock (e.g., 2 µL to 100 µL) to each tube p2->e2 e1->e2 e3 Vortex gently to mix e2->e3 e4 Incubate at experimental temperature (e.g., 37°C) for 1 hour e3->e4 a1 Visually inspect for turbidity against a dark background e4->a1 a2 Measure absorbance at 600 nm (OD₆₀₀) for a quantitative result a1->a2 a3 Identify highest concentration without visible precipitate or OD₆₀₀ increase a2->a3

Caption: Experimental workflow for testing precipitation threshold.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a sterile-filtered 10x PBS solution at your desired pH (e.g., 7.4).

    • Prepare a 20 mM stock solution of this compound in deionized water. Warm and sonicate if necessary to fully dissolve.[1] Filter-sterilize this solution.

  • Experimental Setup:

    • Create a 1x working solution of PBS from your 10x stock.

    • In a series of sterile microcentrifuge tubes, add a fixed volume of 1x PBS (e.g., 900 µL).

    • Create a serial dilution or add incrementally increasing volumes of the 20 mM folinic acid stock solution to the tubes. This will create a range of final concentrations.

    • Include a negative control tube containing only 1x PBS.

  • Incubation and Observation:

    • Gently vortex each tube after adding the folinic acid stock.

    • Incubate the tubes under your standard experimental conditions (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).

    • Visually inspect each tube for the appearance of cloudiness or a visible precipitate. Viewing against a dark background can help.

  • Quantitative Analysis (Optional):

    • To quantify the precipitation, measure the optical density (OD) of each solution at a wavelength of 600 nm using a spectrophotometer. An increase in OD₆₀₀ correlates with increased precipitation.

    • The highest concentration that shows no visible precipitate and no significant increase in OD₆₀₀ is your working precipitation threshold.

Chemical Pathway of Precipitation

The following diagram illustrates the chemical equilibrium that leads to the formation of calcium phosphate precipitate.

G Ca Ca²⁺ (from Folinic Acid Salt) Precipitate CaHPO₄ (s) (Dibasic Calcium Phosphate Precipitate) Ca->Precipitate Phosphate HPO₄²⁻ (from PBS at pH ~7.4) Phosphate->Precipitate

Caption: Formation of calcium phosphate precipitate from ions.

References

Technical Support Center: Managing Variability in Experimental Results with Folinic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with folinic acid calcium salt (also known as leucovorin calcium). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate variability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from folic acid?

Folinic acid is the 5-formyl derivative of tetrahydrofolic acid, the active form of folate in the body. Unlike folic acid, it does not require reduction by the enzyme dihydrofolate reductase (DHFR) to participate in one-carbon metabolism.[1] This makes it a direct donor for the synthesis of nucleotides and methionine. The calcium salt form is commonly used for its stability as a solid.

Q2: What are the primary applications of this compound in research?

In a research setting, this compound is primarily used for:

  • Methotrexate (B535133) Rescue: To counteract the toxic effects of the chemotherapy drug methotrexate, which inhibits DHFR.[2]

  • Potentiation of 5-Fluorouracil (B62378) (5-FU): To enhance the cytotoxic effects of 5-FU, another chemotherapy agent, by stabilizing the binding of a 5-FU metabolite to thymidylate synthase.

  • Studying Folate Metabolism: As a direct source of active folate to investigate the one-carbon metabolism pathway and its role in various cellular processes.

Q3: What are the key physical and chemical properties of this compound?

Understanding the properties of this compound is crucial for its proper handling and use in experiments.

PropertyValueSource
Appearance White to faint yellow crystalline solidSigma-Aldrich
Molecular Formula C₂₀H₂₁CaN₇O₇Sigma-Aldrich
Molecular Weight 511.50 g/mol (anhydrous basis)Sigma-Aldrich
Purity (Typical) ≥98% (HPLC)Cayman Chemical
Solubility in Water ~0.3 mg/mLCayman Chemical[3]
Storage (Solid) -20°C, protected from lightCayman Chemical[3]
Stability (Solid) ≥4 years at -20°CCayman Chemical[3]

Q4: How should I prepare and store stock solutions of this compound?

Due to its limited stability in aqueous solutions, proper preparation and storage are critical to minimize experimental variability.

ParameterRecommendationRationaleSource
Solvent Sterile, deionized water or cell culture medium.This compound is soluble in aqueous solutions.Cayman Chemical[3]
Stock Concentration Prepare fresh for each experiment if possible.Aqueous solutions are not recommended for storage longer than one day.[3]Cayman Chemical[3]
Storage of Solution If necessary, store at 2-8°C for no more than 24 hours, protected from light.Minimizes degradation.[4]Medsafe
pH Stable in a pH range of 5-8.Degradation increases at more acidic or alkaline pH.International Journal of Scientific and Research Publications

Troubleshooting Guide

Variability in experimental results when using this compound can arise from multiple factors, from the quality of the compound to the specifics of the experimental setup. This guide addresses common issues in a question-and-answer format.

Issue 1: Inconsistent or Unexpected Biological Effects

Q: My experimental results are inconsistent from one experiment to the next. What could be the cause?

A: Inconsistent results are often linked to the stability and handling of the folinic acid solution.

  • Solution Degradation: Aqueous solutions of folinic acid are unstable and should be prepared fresh for each experiment.[3] Storing solutions, even for a short period, can lead to degradation and a decrease in the effective concentration of the active compound. Degradation can be accelerated by exposure to light and temperatures above refrigeration.

  • Batch-to-Batch Variability: While commercial suppliers provide a certificate of analysis, there can be minor differences in purity or the presence of isomers between batches. If you observe a sudden shift in your results after starting a new batch, it is advisable to perform a quality control check.

  • pH of the Medium: The stability of folinic acid is pH-dependent. Significant changes in the pH of your culture medium during the experiment could affect the stability of the compound.

Q: Could degradation products of folinic acid be interfering with my assay?

A: Yes, this is a possibility. The primary degradation product of folinic acid upon exposure to light and air is pterin-6-aldehyde. While research on the specific bioactivity of this compound in all assays is limited, it has been shown to be a catabolite in cancer cells and could potentially have its own biological effects, confounding your results.[1][3] If you suspect degradation, it is best to discard the solution and prepare a fresh one.

Issue 2: Issues with Cell Health and Viability

Q: I'm observing unexpected cytotoxicity or changes in cell proliferation. What should I consider?

A: Unexplained effects on cell health can be due to the compound itself or how it's prepared.

  • Calcium Ion Concentration: Folinic acid is supplied as a calcium salt. When dissolved, it will contribute calcium ions to your culture medium. In most standard media, this is a negligible increase. However, if your cells are particularly sensitive to fluctuations in calcium concentration, this could impact processes like apoptosis and proliferation.[5][6]

  • Precipitation in Media: Although folinic acid has low water solubility, high concentrations or interactions with other media components could potentially lead to the formation of precipitates. These can be cytotoxic to cells. Visually inspect your media after adding the folinic acid solution.

Issue 3: Assay-Specific Problems

Q: In my methotrexate rescue experiment, the "rescue" is not as effective as expected. Why might this be?

A: The timing and concentration of folinic acid are critical in methotrexate rescue assays.

  • Delayed Addition: Folinic acid must be administered within a specific time frame after methotrexate exposure to be effective. The longer the delay, the less effective the rescue.[7]

  • Insufficient Concentration: The concentration of folinic acid should be sufficient to overcome the effects of methotrexate. This may need to be optimized for your specific cell line and methotrexate concentration.

Q: I am not seeing the expected potentiation of 5-fluorouracil. What could be the issue?

A: The synergy between 5-FU and folinic acid depends on their co-localization and the metabolic state of the cells.

  • Incompatible Formulation: Mixing undiluted 5-FU and folinic acid can lead to the formation of a precipitate, reducing the effective concentration of both drugs.[8]

  • Cellular Folate Levels: The baseline level of intracellular folates can influence the degree of potentiation.

Experimental Protocols

Protocol 1: In Vitro Methotrexate (MTX) Rescue Assay

This protocol provides a framework for assessing the ability of this compound to rescue cells from MTX-induced cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight.

  • Methotrexate Treatment: Treat the cells with a range of MTX concentrations (e.g., 10 nM to 1 µM) for a set period (e.g., 24 hours). Include an untreated control.

  • Folinic Acid Rescue: After the MTX incubation, remove the MTX-containing medium and replace it with fresh medium containing various concentrations of freshly prepared this compound (e.g., 1 µM to 100 µM).

  • Incubation: Incubate the cells for a further 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control for each condition. Plot dose-response curves for MTX in the presence and absence of different concentrations of folinic acid.

Protocol 2: In Vitro 5-Fluorouracil (5-FU) Potentiation Assay

This protocol is designed to evaluate the ability of this compound to enhance the cytotoxic effects of 5-FU.

  • Cell Seeding: Plate cells in a 96-well plate as described in Protocol 1.

  • Co-treatment: Treat the cells with a range of 5-FU concentrations (e.g., 1 µM to 100 µM) either alone or in combination with a fixed, non-toxic concentration of freshly prepared this compound (e.g., 20 µM).

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method.

  • Data Analysis: Compare the dose-response curves of 5-FU alone and in combination with folinic acid. An increase in potency (a leftward shift of the curve) indicates potentiation.

Visualizations

Signaling Pathway: One-Carbon Metabolism

The following diagram illustrates the central role of folinic acid in the one-carbon metabolism pathway, bypassing the DHFR enzyme.

One_Carbon_Metabolism Folic_Acid Folic Acid DHFR DHFR (inhibited by Methotrexate) Folic_Acid->DHFR Reduction DHF Dihydrofolate (DHF) DHFR->DHF THF Tetrahydrofolate (THF) DHFR->THF DHF->DHFR Reduction Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Folinic_Acid Folinic Acid (5-Formyl-THF) Methenyl_THF 5,10-Methenyl-THF Folinic_Acid->Methenyl_THF Bypass Methenyl_THF->THF Purine_Synth Purine Synthesis Methenyl_THF->Purine_Synth Methylene_THF->Methenyl_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Serine Serine Methylene_THF->Serine Thymidylate_Synth Thymidylate Synthesis (dUMP -> dTMP) Methylene_THF->Thymidylate_Synth Methyl_THF->THF Methionine Synthase Homocysteine Homocysteine Glycine Glycine Serine->Glycine Methionine Methionine Homocysteine->Methionine Methionine->Homocysteine

Caption: Folinic acid's role in the one-carbon metabolism pathway.

Logical Workflow: Troubleshooting Experimental Variability

This diagram provides a step-by-step guide to diagnosing the source of variability in your experiments with this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Solution Was the folinic acid solution prepared fresh for this experiment? Start->Check_Solution Prepare_Fresh Prepare a fresh solution for each experiment. Protect from light. Check_Solution->Prepare_Fresh No Check_Batch Is this a new batch of solid this compound? Check_Solution->Check_Batch Yes Prepare_Fresh->Check_Batch QC_Batch Perform a QC check: - Compare with previous batch in a standard assay. - Check Certificate of Analysis. Check_Batch->QC_Batch Yes Check_Cells Are there signs of cellular stress or unexpected cytotoxicity? Check_Batch->Check_Cells No QC_Batch->Check_Cells Consider_Ca Consider the impact of added calcium ions. - Run a Ca control. - Use a different salt form if possible. Check_Cells->Consider_Ca Yes Check_Protocol Review the experimental protocol for inconsistencies. Check_Cells->Check_Protocol No Consider_Ca->Check_Protocol Optimize_Protocol Re-optimize parameters: - Incubation times - Concentrations - Order of reagent addition Check_Protocol->Optimize_Protocol Yes End Consistent Results Check_Protocol->End No, protocol is consistent Optimize_Protocol->End

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Calcium Folinate (Folinic Acid Calcium Salt)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Calcium Folinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and activity of folinic acid calcium salt, with a specific focus on the impact of pH. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in aqueous solutions?

A1: this compound is most stable in neutral to mildly alkaline conditions.[1] The pH of maximum stability has been reported to be between 7.1 and 7.4. Solutions with a pH between 6.5 and 8.5 generally exhibit good stability.[2] Conversely, acidic conditions, particularly below pH 6, lead to increased degradation.[1]

Q2: How does pH affect the biological activity of folinic acid?

A2: The biological activity of folinic acid is intrinsically linked to its chemical stability and its ability to be transported into cells and utilized by enzymes. The primary transporter for folates, the reduced folate carrier (RFC), functions optimally at a physiological pH of 7.4. Deviations from this pH can potentially impact the cellular uptake of folinic acid. Furthermore, the enzymatic reactions in which folinic acid and its derivatives participate as cofactors are also pH-dependent. For instance, some enzymes in the one-carbon metabolism pathway exhibit pH-dependent activity, which can be influenced by the pH of the experimental environment.

Q3: Can I adjust the pH of my this compound solution?

A3: Yes, the pH of this compound solutions can be adjusted. In manufacturing, sodium hydroxide (B78521) or hydrochloric acid is often used to adjust the pH of the final product to within the range of 6.5 to 8.5.[3] When preparing solutions for experimental use, it is crucial to use appropriate buffers and adjust the pH carefully to maintain the stability of the compound. Rapid or significant changes in pH should be avoided.

Q4: What are the common degradation products of folinic acid at different pH values?

A4: Under acidic conditions, folinic acid is susceptible to hydrolysis. While specific degradation pathways can be complex, acidic conditions can lead to the cleavage of the molecule. Under strongly alkaline conditions, other degradation pathways may be initiated. Forced degradation studies often reveal the formation of several minor impurities that can be monitored by HPLC.[4]

Q5: Are there any known incompatibilities of this compound related to pH?

A5: Yes, folinic acid has been reported to be incompatible with certain drugs in solution, and some of these incompatibilities can be pH-dependent. For instance, mixing folinic acid with 5-fluorouracil (B62378) can lead to the formation of a precipitate.[3] It has also been reported as incompatible with injectable forms of methotrexate (B535133) and sodium bicarbonate.[5] The solubility of calcium salts can be influenced by pH, and at certain pH values, precipitation of calcium carbonate may occur if bicarbonate is present.

Troubleshooting Guides

Issue 1: Precipitation observed in the this compound solution.

Possible Cause Troubleshooting Steps
pH outside the optimal range Measure the pH of the solution. If it is acidic, carefully adjust to a neutral or slightly alkaline pH (6.5-8.5) using a suitable buffer or a dilute solution of sodium hydroxide. Folinic acid has low solubility at physiological pH (around 7.2-7.4), so precipitation can be a common issue.[6]
Exceeded solubility limit The solubility of this compound in water is limited. Ensure that the concentration of your solution does not exceed its solubility at the given temperature and pH. If a high concentration is required, consider the use of a co-solvent, but validate its compatibility.
Incompatibility with other components If the solution contains other substances, such as buffers or other drugs, check for known incompatibilities. High concentrations of certain salts in the medium can reduce the solubility of the compound.[6]
Low temperature At refrigerated temperatures (around 4°C), the solubility of calcium folinate can decrease, potentially leading to crystallization, especially at higher concentrations (e.g., above 15 mg/mL).[2]

Issue 2: Loss of folinic acid activity or inconsistent experimental results.

Possible Cause Troubleshooting Steps
Degradation due to improper pH Verify the pH of all solutions and buffers used in the experiment. Ensure they are within the optimal stability range for folinic acid (pH 6.5-8.5). Prepare fresh solutions if the pH is found to be acidic.
Instability of prepared solutions Folinic acid solutions should be protected from light.[4] For prolonged storage, refrigeration is recommended. However, be mindful of potential precipitation at lower temperatures with higher concentrations.[2] It is best practice to prepare solutions fresh for each experiment.
Suboptimal pH for biological activity Ensure the pH of the cell culture medium or reaction buffer is optimal for the biological process being studied. For cellular uptake studies, a physiological pH of around 7.4 is recommended for optimal function of the reduced folate carrier.
Interaction with other experimental components Review all components of your experimental system for potential interactions with folinic acid that may be pH-dependent.

Data Presentation

Table 1: Summary of pH-Dependent Stability of this compound

pHConditionObservationReference
1Forced degradation (overnight)Significant degradation observed.[4]
2.8 - 3.0Saturated aqueous solutionPartial decomposition occurs.[1]
< 6GeneralIncreased decomposition.[1]
6.5 - 8.5GeneralGood stability.[2]
7.1 - 7.4GeneralpH of maximum stability.[1]
> 7.4GeneralStable in mildly alkaline conditions.[1]
11Forced degradation (overnight)Significant degradation observed.[4]

Experimental Protocols

Protocol 1: Stability Testing of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline based on published methods for assessing the stability of this compound.[4][7]

1. Materials and Instrumentation:

  • This compound standard and samples

  • HPLC system with UV detector

  • C18 column (e.g., 150 x 4.6 mm, 3 µm particle size)

  • Mobile Phase A: Mixture of Potassium Phosphate Tribasic and Tetra-butyl ammonium (B1175870) hydrogen sulfate (B86663) in water (pH adjusted to 6.8 with diluted Orthophosphoric Acid).[7]

  • Mobile Phase B: Methanol.[7]

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment and forced degradation studies.

  • High-purity water.

2. Chromatographic Conditions:

  • Column Temperature: 40 °C[7]

  • Flow Rate: 0.5 mL/min[7]

  • Detection Wavelength: 280 nm[7]

  • Injection Volume: 10 µL[7]

  • Gradient Elution: A gradient program should be developed to ensure separation of folinic acid from its degradation products.[7]

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in high-purity water.

  • Prepare working standards and sample solutions by diluting the stock solution with the appropriate buffer to the desired concentration and pH.

4. Forced Degradation Study:

  • Acid Degradation: Adjust the pH of the sample solution to 1 with HCl and monitor for degradation over time (e.g., overnight).[4]

  • Base Degradation: Adjust the pH of the sample solution to 11 with NaOH and monitor for degradation over time (e.g., overnight).[4]

  • At specified time points, neutralize the samples and analyze by HPLC.

5. Data Analysis:

  • Calculate the percentage of folinic acid remaining at each time point and pH condition relative to the initial concentration.

  • Monitor the appearance of new peaks, which may correspond to degradation products.

Mandatory Visualizations

Stability_pH_Relationship cluster_pH_Scale pH Scale cluster_Stability Folinic Acid Stability pH_1 < 6 Degradation Increased Degradation pH_1->Degradation Acidic Conditions pH_2 6.5 - 8.5 Stable Optimal Stability pH_2->Stable Neutral to Mildly Alkaline pH_3 > 8.5 Less_Stable Reduced Stability pH_3->Less_Stable Alkaline Conditions

Caption: Relationship between pH and folinic acid stability.

Experimental_Workflow start Start: Prepare Folinic Acid Solution prep_samples Prepare Samples at Different pH Values (e.g., pH 4, 7, 9) start->prep_samples storage Store Samples under Controlled Conditions (Temperature, Light) prep_samples->storage sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24 hours) storage->sampling hplc Analyze by HPLC sampling->hplc data_analysis Analyze Data: - % Folinic Acid Remaining - Degradation Products hplc->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for a pH-dependent stability study.

Signaling_Pathway cluster_ext cluster_int extracellular Extracellular Space (pH ~7.4) cell_membrane Cell Membrane intracellular Intracellular Space (pH ~7.2) folinic_acid_ext Folinic Acid rfc Reduced Folate Carrier (RFC) (Optimal at pH 7.4) folinic_acid_ext->rfc Transport folinic_acid_int Folinic Acid rfc->folinic_acid_int one_carbon One-Carbon Metabolism (Enzyme activity is pH-dependent) folinic_acid_int->one_carbon Cofactor biosynthesis Purine & Pyrimidine Biosynthesis one_carbon->biosynthesis

Caption: Impact of pH on folinic acid cellular uptake and activity.

References

Technical Support Center: Overcoming Resistance to Folinic Acid Calcium Salt in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during experiments involving resistance to folinic acid calcium salt (leucovorin) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing unexpected resistance to folinic acid. What are the potential underlying mechanisms?

A1: Resistance to folinic acid, and antifolates in general, is a multifaceted issue that can arise from several molecular alterations within the cancer cells. The most common mechanisms include:

  • Impaired Drug Transport:

    • Reduced Influx: The primary transporter for folinic acid into cells is the Reduced Folate Carrier (RFC).[1][2][3][4] Down-regulation or inactivating mutations in the SLC19A1 gene, which encodes for RFC, can significantly decrease the intracellular concentration of the drug, leading to resistance.[1][2]

    • Increased Efflux: Members of the ATP-binding cassette (ABC) transporter superfamily, such as multidrug resistance proteins (MRP/ABCC) and the breast cancer resistance protein (BCRP/ABCG2), can actively pump folates and antifolates out of the cell.[1] Overexpression of these transporters is a common mechanism of drug resistance.

  • Altered Drug Metabolism:

    • Decreased Polyglutamylation: Folinic acid and other antifolates are retained within the cell and become more potent inhibitors of their target enzymes after the addition of multiple glutamate (B1630785) residues, a process catalyzed by folylpolyglutamate synthetase (FPGS).[1][5] Decreased FPGS activity, due to mutations or reduced expression, leads to inefficient polyglutamylation and subsequent drug resistance.[5][6][7]

    • Increased Deglutamylation: Conversely, the enzyme gamma-glutamyl hydrolase (GGH) removes the glutamate residues, facilitating drug efflux.[8][9] High levels of GGH have been associated with resistance to antifolates.[8][10][11][12]

  • Target Enzyme Modifications:

    • DHFR Overexpression: Dihydrofolate reductase (DHFR) is a key enzyme in the folate pathway.[13] Amplification of the DHFR gene, leading to increased protein expression, is a well-established mechanism of resistance to antifolates like methotrexate (B535133).[14][15][16][17][18] This requires higher intracellular drug concentrations to achieve effective inhibition.

    • DHFR Mutations: Mutations in the DHFR gene can alter the enzyme's structure, reducing its binding affinity for antifolate drugs.[14]

Q2: How can I experimentally confirm the mechanism of resistance in my cell line?

A2: To identify the specific resistance mechanism, a combination of molecular and cellular assays is recommended.

Experimental QuestionRecommended AssayExpected Outcome in Resistant Cells
Is drug influx impaired? qPCR or Western Blot for RFC (SLC19A1) Decreased mRNA or protein expression compared to sensitive parental cells.[2]
Folate Uptake Assay (e.g., using radiolabeled folic acid or methotrexate) Reduced intracellular accumulation of the radiolabeled substrate.
Is drug efflux increased? qPCR or Western Blot for ABC transporters (e.g., ABCC1, ABCG2) Increased mRNA or protein expression.
Efflux Assay (e.g., using fluorescent substrates of ABC transporters) Increased efflux of the fluorescent substrate.
Is polyglutamylation deficient? qPCR or Western Blot for FPGS Decreased mRNA or protein expression.[6]
FPGS Enzyme Activity Assay Reduced enzyme activity.[5]
Is deglutamylation enhanced? qPCR or Western Blot for GGH Increased mRNA or protein expression.[9][11]
GGH Enzyme Activity Assay Increased enzyme activity.[12]
Is the target enzyme overexpressed? qPCR, Western Blot, or FISH for DHFR Increased mRNA/protein expression or gene copy number.[14][15][16]
Does the target enzyme have reduced affinity? DHFR Gene Sequencing Identification of mutations in the drug-binding site.[14]

Q3: What strategies can I use in my experiments to overcome folinic acid resistance?

A3: Several experimental strategies can be employed to circumvent or reverse folinic acid resistance:

  • Combination Therapies:

    • Synergistic Drug Combinations: Combining folinic acid with other chemotherapeutic agents can enhance its efficacy. For example, leucovorin is often used in combination with 5-fluorouracil (B62378) (5-FU) in colorectal cancer treatment.[19][20][21] The combination of bortezomib (B1684674) and leucovorin has also shown synergistic effects in colorectal cancer cells.[19][22]

    • Targeting Resistance Pathways: If a specific resistance mechanism is identified, inhibitors targeting that pathway can be used. For instance, inhibitors of ABC transporters can be used to increase intracellular drug accumulation.

  • Novel Antifolates:

    • Polyglutamylation-Independent Drugs: For cells with deficient FPGS activity, novel antifolates that do not require polyglutamylation for their activity can be effective.[5][23][24]

  • Genetic Manipulation:

    • Gene Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to silence the expression of genes conferring resistance (e.g., GGH, ABCG2) can re-sensitize cells to folinic acid.[25]

    • Gene Overexpression: Conversely, overexpressing genes that enhance sensitivity (e.g., RFC, FPGS) can also be a valid approach in experimental models.[2]

Troubleshooting Guides

Problem: Inconsistent IC50 values for folinic acid in my cell viability assays.

Potential CauseTroubleshooting Steps
Cell Seeding Density Ensure a consistent and optimal cell seeding density is used for all experiments. Perform a cell growth curve to determine the exponential growth phase of your cell line.[26]
Drug Stability Prepare fresh drug solutions for each experiment. Folinic acid solutions can be sensitive to light and temperature.
Assay Incubation Time Optimize the drug incubation time. A time-course experiment can help determine the optimal duration for observing a cytotoxic effect.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response.[26]

Problem: My combination therapy with folinic acid is not showing the expected synergistic effect.

Potential CauseTroubleshooting Steps
Inappropriate Drug Ratio Perform a dose-matrix experiment with varying concentrations of both drugs to identify the optimal synergistic ratio.[26]
Sequence of Drug Addition The order in which drugs are added can influence their interaction. Test different sequences of administration (e.g., drug A then drug B, drug B then drug A, or simultaneous addition).
Method of Synergy Analysis Use appropriate software and models (e.g., Chou-Talalay method, Bliss independence model) to analyze the drug interaction data.[26]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[27][28]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[27]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[28]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[26] Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of folinic acid in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[27]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA expression levels of genes involved in folinic acid resistance.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., SLC19A1, FPGS, GGH, DHFR) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from both the resistant and sensitive (parental) cell lines according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, qPCR master mix, and nuclease-free water.

  • qPCR Run: Run the qPCR reaction in a thermal cycler using an appropriate cycling program.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the sensitive cells, normalized to the housekeeping gene.

Visualizations

Signaling Pathways and Experimental Workflows

Folate_Metabolism_and_Resistance cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_Resistance Resistance Mechanisms Folinic Acid (Ext) Folinic Acid (Leucovorin) Folinic Acid (Int) Folinic Acid Folinic Acid (Int)->Folinic Acid (Ext) Efflux THF Tetrahydrofolate (THF) Folinic Acid (Int)->THF Polyglutamated Folates Polyglutamated Folates THF->Polyglutamated Folates Polyglutamylation DHF Dihydrofolate (DHF) THF->DHF During dTMP synthesis Polyglutamated Folates->THF Deglutamylation DNA Synthesis Purine & Thymidylate Synthesis (DNA) Polyglutamated Folates->DNA Synthesis DHF->THF Reduction ABC ABC Transporters (e.g., BCRP, MRP) Efflux ABC->Folinic Acid (Ext) Facilitates FPGS FPGS (Folylpolyglutamate Synthetase) FPGS->Polyglutamated Folates Catalyzes GGH GGH (Gamma-Glutamyl Hydrolase) GGH->THF Catalyzes DHFR DHFR (Dihydrofolate Reductase) DHFR->THF Catalyzes RFC_down RFC Downregulation/ Mutation RFC RFC RFC_down->RFC Inhibits ABC_up ABC Overexpression ABC_up->ABC Enhances FPGS_down FPGS Downregulation/ Mutation FPGS_down->FPGS Inhibits GGH_up GGH Overexpression GGH_up->GGH Enhances DHFR_amp DHFR Amplification/ Mutation DHFR_amp->DHFR Enhances

Caption: Folate metabolism and mechanisms of resistance to folinic acid.

Experimental_Workflow Start Observe Folinic Acid Resistance in Cell Line Hypothesize Hypothesize Resistance Mechanism(s) Start->Hypothesize Design Design Experiments Hypothesize->Design Execute Execute Molecular & Cellular Assays Design->Execute Analyze Analyze Data Execute->Analyze qPCR qPCR (Gene Expression) Execute->qPCR Western Western Blot (Protein) Execute->Western Sequencing Gene Sequencing Execute->Sequencing Viability Cell Viability (IC50) Execute->Viability Conclusion Identify Resistance Mechanism Analyze->Conclusion Overcome Develop Strategy to Overcome Resistance Conclusion->Overcome e.g., Combination Therapy, Novel Drugs

Caption: Experimental workflow for investigating folinic acid resistance.

References

minimizing off-target effects of folinic acid calcium salt in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Folinic Acid Calcium Salt in Cellular Models

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound (leucovorin) in cellular models.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (Leucovorin)?

Folinic acid, also known as leucovorin or 5-formyl tetrahydrofolic acid, is a reduced and biologically active form of folic acid (Vitamin B9).[1] It is often supplied as a calcium salt for stability. Unlike folic acid, it does not require reduction by the enzyme dihydrofolate reductase (DHFR) to participate in essential cellular reactions.[1] This property makes it invaluable as a "rescue" agent in chemotherapy protocols that use DHFR inhibitors, such as methotrexate (B535133).[1]

Q2: What is its primary mechanism of action in cellular models?

Folinic acid's primary role is to serve as a replenished source of tetrahydrofolate (THF), a crucial cofactor in one-carbon metabolism.[2][3] THF and its derivatives are essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] In experiments involving antifolates like methotrexate, which block DHFR, folinic acid bypasses this enzymatic block, allowing downstream metabolic processes to continue and thus "rescuing" non-malignant cells from toxicity.[5][6]

Q3: What are the potential off-target effects of this compound?

Off-target effects can arise from both the folinic acid molecule and the calcium salt component.

  • Folinic Acid-Related Effects:

    • Modulation of Gene Expression: At high concentrations, folinic acid has been shown to activate the pro-oncogene STAT3 through the Folate Receptor alpha (FRα), potentially influencing cell proliferation and gene expression independent of its role in one-carbon metabolism.[7]

    • Interference with Antifolate Efficacy: If not timed correctly, folinic acid can rescue cancer cells from the cytotoxic effects of chemotherapy, compromising the intended therapeutic outcome.[6]

  • Calcium Salt-Related Effects:

    • Media Precipitation: Calcium salts are known to precipitate in cell culture media, especially serum-free formulations or when mixed improperly.[8][9] This can occur when calcium chloride reacts with sulfates (e.g., MgSO₄) or phosphates in the medium, forming insoluble crystals.[8][9] This precipitation can alter media composition and create artifacts in imaging-based assays.[8]

    • Alteration of Calcium Signaling: Extracellular calcium concentration is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[10][11] The addition of calcium salt can inadvertently modulate these pathways, confounding experimental results.[10][12]

Q4: How does folinic acid differ from folic acid in experiments?

The key difference lies in their metabolic activation. Folic acid is a synthetic, oxidized form that must be converted to THF by the enzyme DHFR.[4] Folinic acid is a reduced form that can be readily converted to THF without DHFR, making it immediately available for metabolic processes.[1] This makes folinic acid superior for rescue experiments where DHFR is inhibited.[1]

Section 2: Troubleshooting Guide

Problem 1: A precipitate formed in my cell culture medium after adding this compound.

  • Possible Cause 1: High Calcium Concentration. The final concentration of calcium in your medium may have exceeded its solubility limit, leading to the formation of calcium phosphate (B84403) or calcium sulfate (B86663) crystals.[8][9]

    • Solution: Prepare concentrated stock solutions of this compound in water or a suitable buffer. Add it to the medium slowly while stirring. If possible, use calcium-free media and add back a controlled amount of calcium along with the folinic acid.[9]

  • Possible Cause 2: Improper Mixing or pH Shift. Adding a concentrated, high-pH stock solution too quickly can cause a localized pH shift, promoting precipitation.[8]

    • Solution: Ensure the stock solution is at a physiological pH before adding it to the medium. Add the stock dropwise to the full volume of medium while gently swirling to ensure rapid and even distribution.

  • Possible Cause 3: Temperature Fluctuation. Moving media between cold storage and a 37°C incubator can cause salts to fall out of solution.[8]

    • Solution: Before adding supplements like folinic acid, warm the base medium to 37°C. After adding all components, visually inspect for precipitates before applying to cells.

Problem 2: I'm not observing a "rescue" effect in my antifolate (e.g., methotrexate) experiment.

  • Possible Cause 1: Incorrect Timing or Concentration. The timing and concentration of folinic acid are critical. It must be added after the antifolate has had sufficient time to exert its effect on the target cells, and the concentration must be adequate to restore the THF pool.[13][14]

    • Solution: Optimize the rescue protocol. A typical starting point is to add folinic acid 24 hours after methotrexate administration.[1] Perform a dose-response curve to find the minimal effective concentration of folinic acid that rescues your control cells without compromising the antifolate's effect on target cells.

  • Possible Cause 2: Cell Line Resistance. The target cells may have developed resistance to the antifolate through mechanisms like increased drug efflux or mutations in the DHFR enzyme, rendering the "rescue" aspect moot.[5]

    • Solution: Confirm the sensitivity of your cell line to the antifolate alone before conducting rescue experiments. If resistance is suspected, consider using a different cell line or a higher concentration of the antifolate.

  • Possible Cause 3: Compound Instability. Folinic acid solutions can be sensitive to light and temperature, leading to degradation over time.

    • Solution: Prepare fresh stock solutions of folinic acid for each experiment. Store stock solutions protected from light at -20°C or below and avoid repeated freeze-thaw cycles.

Problem 3: I'm observing unexpected cytotoxicity or altered cell proliferation.

  • Possible Cause 1: Calcium-Induced Signaling. The additional calcium from the salt may be activating signaling pathways that affect cell proliferation or survival.[10][11][15]

    • Solution: As a control, treat cells with a molar equivalent of calcium chloride (CaCl₂) alone to determine if the calcium component is responsible for the observed effects. If so, consider using the free acid form of folinic acid if available, or switch to a medium with a lower base calcium concentration.

  • Possible Cause 2: Folinic Acid-Induced Signaling. At higher concentrations, folinic acid itself may be triggering signaling cascades like the STAT3 pathway.[7]

    • Solution: Use the lowest effective concentration of folinic acid as determined by your dose-response experiments. Ensure that the observed rescue is due to metabolic bypass and not a separate proliferative signal.

Section 3: Quantitative Data Summary

Table 1: Recommended Concentration Ranges for Folinic Acid in Cellular Models

ApplicationTypical Concentration Range (Molar)NotesReferences
Antifolate (Methotrexate) Rescue 1 µM - 100 µMOptimal concentration is highly cell-type dependent. Start with a dose-response curve. Timing is critical (e.g., add 24h post-MTX).[1][6][13]
Potentiation of 5-Fluorouracil (5-FU) 0.1 µM - 100 µMThe optimal concentration can vary over a 4000-fold range depending on the cell line.[1][16]
General Supplementation 10 nM - 1 µMFor studies on folate metabolism where DHFR is not inhibited.[17]

Table 2: Calcium Concentration in Common Cell Culture Media and Potential Effects

MediumTypical Calcium Conc. (mM)Potential Effects of Additional Calcium
DMEM 1.8Increased risk of precipitation with added calcium salts.
RPMI-1640 0.42Lower base calcium may tolerate small additions better.
DMEM/F-12 1.05Moderate risk of precipitation.
Calcium-Free DMEM 0Ideal for experiments where precise control of calcium concentration is required.

Section 4: Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Weigh out the desired amount of this compound powder in a sterile container.

  • Solubilization: Reconstitute the powder in sterile, nuclease-free water to a concentration of 1-10 mM. Ensure the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protecting (amber) tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light, for up to 6 months.

Protocol 2: General Antifolate Rescue Efficiency Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Antifolate Treatment: The next day, treat cells with a range of concentrations of the antifolate drug (e.g., methotrexate). Include an untreated control group.

  • Folinic Acid Rescue: After a predetermined time (e.g., 24 hours), add a range of folinic acid concentrations to the wells already containing the antifolate.

  • Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay, or by using flow cytometry with a viability dye.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control. Plot dose-response curves to determine the concentration of folinic acid required to rescue cells from a specific concentration of the antifolate.

Section 5: Visual Guides

Folate_Metabolism Folate Metabolism & Folinic Acid Rescue Pathway cluster_entry Cellular Uptake cluster_pathway Metabolic Pathway cluster_synthesis Downstream Synthesis Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF DHFR Folinic Acid Folinic Acid THF Tetrahydrofolate (THF) Folinic Acid->THF Bypasses DHFR DHF->THF DHFR One_Carbon_Pool One-Carbon Pool (e.g., 5,10-methylene-THF) THF->One_Carbon_Pool One_Carbon_Pool->THF Regeneration Purines Purines One_Carbon_Pool->Purines Thymidylate Thymidylate (dTMP) One_Carbon_Pool->Thymidylate DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA MTX Methotrexate MTX->DHF Inhibits MTX->THF Inhibits

Caption: Folate Metabolism and the Folinic Acid Rescue Pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Rescue Experiments Start Problem: No Rescue Effect Observed Check_Reagent Check Reagent Integrity Start->Check_Reagent Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Line Characteristics Start->Check_Cells Sol_Fresh Was folinic acid stock freshly prepared? Check_Reagent->Sol_Fresh Timing Is the timing of rescue appropriate (e.g., 24h post-drug)? Check_Protocol->Timing Resistance Is the cell line known to be sensitive to the antifolate? Check_Cells->Resistance Sol_Store Was it stored correctly (frozen, protected from light)? Sol_Fresh->Sol_Store Yes Action_Reagent Action: Prepare fresh stock solution. Sol_Fresh->Action_Reagent No Sol_Store->Check_Protocol Yes Sol_Store->Action_Reagent No Concentration Was a dose-response performed for folinic acid? Timing->Concentration Yes Action_Protocol Action: Optimize timing and concentration. Timing->Action_Protocol No Concentration->Check_Cells Yes Concentration->Action_Protocol No Resistance->Start Yes, problem persists. Consider other factors. Action_Cells Action: Verify antifolate IC50. Consider using a different cell line. Resistance->Action_Cells No / Unsure

Caption: Troubleshooting Workflow for Failed Rescue Experiments.

Precipitation_Causes Common Causes of Media Precipitation Precipitate Precipitate Observed in Culture Medium Cause1 High Ion Concentration Precipitate->Cause1 Cause2 pH Instability Precipitate->Cause2 Cause3 Temperature Shifts Precipitate->Cause3 Cause4 Improper Mixing Precipitate->Cause4 Detail1 Added Calcium Salt exceeds solubility with media phosphates/sulfates. Cause1->Detail1 Detail2 Incorrect buffering or rapid addition of acidic/basic stock solutions. Cause2->Detail2 Detail3 Repeated warming/cooling of concentrated media or serum (freeze/thaw). Cause3->Detail3 Detail4 Adding concentrated stock directly to cells or without sufficient dilution/mixing. Cause4->Detail4

Caption: Common Causes of Media Precipitation.

References

Validation & Comparative

Folinic Acid Calcium Salt vs. Folic Acid for Rescuing Methotrexate Toxicity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of rescue agents for methotrexate-induced toxicity is critical for both preclinical research and clinical applications. This guide provides an objective comparison of folinic acid calcium salt and folic acid, supported by experimental data, to inform the selection of the appropriate rescue agent.

Methotrexate (B535133) (MTX) is a potent chemotherapeutic agent that functions by competitively inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This inhibition depletes intracellular pools of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. However, this non-selective action also results in significant toxicity to healthy, rapidly dividing cells in tissues such as the bone marrow and gastrointestinal tract. Rescue agents are therefore essential to mitigate these toxic effects. This guide focuses on the two most common agents used for this purpose: folinic acid (often as a calcium salt, also known as leucovorin) and folic acid.

Mechanism of Action: A Fundamental Divergence

The primary difference between folinic acid and folic acid in the context of methotrexate rescue lies in their metabolic activation pathways.

  • Folic Acid: A synthetic, oxidized form of folate, folic acid requires reduction by DHFR to be converted into its biologically active form, tetrahydrofolate. In the presence of methotrexate, this enzymatic step is blocked, rendering folic acid largely ineffective as a direct rescue agent for acute toxicity.[1] While it can be used for routine supplementation in low-dose methotrexate therapy to prevent side effects, it cannot bypass the enzymatic blockade to restore folate metabolism in a high-dose setting.[1]

  • Folinic Acid (Leucovorin): As the 5-formyl derivative of tetrahydrofolic acid, folinic acid is a reduced form of folate that is downstream of the DHFR-catalyzed step.[1] It can be readily converted to other active folate derivatives without the need for DHFR, thereby directly replenishing the depleted intracellular folate pool and resuming the synthesis of nucleotides and amino acids necessary for DNA, RNA, and protein synthesis. This allows it to effectively "rescue" cells from the toxic effects of methotrexate.[1]

Signaling Pathway of Methotrexate Action and Rescue

cluster_Folate_Metabolism Folate Metabolism cluster_Rescue_Agents Rescue Agents DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR Purines_Thymidylate Purine & Thymidylate Synthesis THF->Purines_Thymidylate DNA_RNA DNA & RNA Synthesis Purines_Thymidylate->DNA_RNA Cell_Cycle Cell Cycle Arrest & Apoptosis DNA_RNA->Cell_Cycle DHFR Dihydrofolate Reductase (DHFR) MTX Methotrexate (MTX) MTX->DHFR Inhibits Folic_Acid Folic Acid Folic_Acid->DHF Requires DHFR Folinic_Acid Folinic Acid (Leucovorin) Reduced_Folates Reduced Folates Folinic_Acid->Reduced_Folates Bypasses DHFR Reduced_Folates->THF

Caption: Methotrexate's inhibition of DHFR and the rescue mechanisms of folic and folinic acid.

Experimental Data: In Vitro Comparison

A study by Russo and colleagues (2021) provides direct experimental evidence comparing the rescuing effects of folic acid and folinic acid on human trophoblast cells (HTR-8/SVneo) treated with methotrexate.[2] The key findings from their cell viability and apoptosis assays are summarized below.

Cell Viability (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. In this study, HTR-8/SVneo cells were treated with a minimal effective dose of methotrexate and simultaneously with different concentrations of folic acid or folinic acid (referred to as FTHF in the study).

Rescue AgentConcentrationOutcome on Methotrexate-Induced Cell Viability Loss
Folic Acid VariousNo significant rescuing effect observed.
Folinic Acid (FTHF) VariousSignificant rescuing effect observed.

Data summarized from Russo et al., 2021.[2]

The results clearly demonstrated that while folic acid was unable to reverse the cytotoxic effects of methotrexate, folinic acid significantly restored cell viability.[2]

Apoptosis Assessment

Apoptosis, or programmed cell death, is a key mechanism of methotrexate-induced toxicity. The study by Russo et al. also assessed the ability of folic acid and folinic acid to reduce apoptosis in methotrexate-treated cells.

Rescue AgentOutcome on Methotrexate-Induced Apoptosis
Folic Acid No significant reduction in apoptosis.
Folinic Acid (FTHF) Significant reduction in apoptosis.

Data summarized from Russo et al., 2021.[2]

Consistent with the cell viability data, folinic acid was effective in reducing the level of apoptosis induced by methotrexate, whereas folic acid showed no such protective effect.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to compare the efficacy of rescue agents for methotrexate toxicity.

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

  • Cell Seeding:

    • Culture cells in a suitable medium to logarithmic growth phase.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare stock solutions of methotrexate, folic acid, and folinic acid in a suitable solvent (e.g., sterile PBS or culture medium).

    • Perform serial dilutions to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of medium containing the respective treatments (methotrexate alone, methotrexate with folic acid, methotrexate with folinic acid). Include appropriate controls (untreated cells, vehicle control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of blank wells (medium only).

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with methotrexate and rescue agents as described in the MTT assay protocol.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro experiment comparing the efficacy of folic acid and folinic acid in rescuing methotrexate toxicity.

Experimental Workflow for Methotrexate Rescue Assay

Start Start Cell_Culture Cell Culture (e.g., HTR-8/SVneo) Start->Cell_Culture Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Treatment Treatment Groups: - Control - MTX alone - MTX + Folic Acid - MTX + Folinic Acid Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Comparative Efficacy of Folinic Acid Calcium Salt and L-Methylfolate in Neurological Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of folinic acid calcium salt and L-methylfolate in various neurological models. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanisms of action of these two critical folate derivatives. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate informed decision-making in research and development.

Executive Summary

Folate is essential for a myriad of biological processes, including nucleotide synthesis, DNA repair, and methylation reactions that are critical for proper neurological function. Deficiencies or metabolic impairments in the folate pathway have been implicated in a range of neurological and psychiatric disorders. Folinic acid (as calcium salt) and L-methylfolate are two key downstream metabolites of folic acid that are often used in supplementation to bypass potential enzymatic defects. While both compounds offer therapeutic potential, their distinct positions in the folate metabolic pathway lead to different applications and efficacies in specific neurological contexts. This guide presents a comparative analysis of their performance in preclinical and clinical neurological models, including cerebral folate deficiency, depression, autism spectrum disorder, and Alzheimer's disease.

Data Presentation: Comparative Efficacy

The following table summarizes the quantitative data from key studies comparing the efficacy of this compound and L-methylfolate in various neurological models.

Neurological Model Compound Dosage Duration Key Quantitative Outcomes Study Type Reference
Autism Spectrum Disorder (ASD) with Language Impairment Folinic Acid2 mg/kg/day (max 50 mg/day)12 weeks-2.78 point change in ADOS global score (vs. -0.4 in placebo)Randomized, Placebo-Controlled Trial[1]
Autism Spectrum Disorder (ASD) Folinic Acid2 mg/kg/day (max 50 mg/day)24 weeks3.6 ± 0.8 point change in CARS score (vs. 2.4 ± 0.7 in placebo, p < 0.001)Randomized, Double-Blind, Placebo-Controlled Trial[2]
Major Depressive Disorder (SSRI-resistant) L-methylfolate15 mg/day60 days32.3% HAM-D response rate (vs. 14.6% in placebo, p=0.04)Randomized, Double-Blind, Placebo-Controlled Trial[3]
Major Depressive Disorder (with MTHFR mutations) L-methylfolateNot specified≥ 2 months25% reduction in PHQ-9 score from baseline (p<0.001)Retrospective Chart Review[4]
Alzheimer's Disease (Tauopathy Mouse Model) Methyl donor-enriched diet (incl. L-methylfolate)Not specifiedNot specifiedReduced phosphorylation of tau at S202 and S396/S404 epitopesPreclinical (Mouse Model)[5]
Alzheimer's Disease (APP Transgenic Mouse Model) Folic AcidNot specifiedNot specifiedDecreased Aβ protein production in N2a-APP cellsPreclinical (Cell Culture)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following section outlines key experimental protocols cited in the comparison.

Folinic Acid Supplementation in Autism Spectrum Disorder (ASD)
  • Study Design: A 12-week, double-blind, placebo-controlled randomized clinical trial was conducted with children diagnosed with ASD and language impairment.[7][8]

  • Participants: Children aged approximately 3 to 12 years with a confirmed diagnosis of ASD and language delay.

  • Intervention: Participants were randomized to receive either folinic acid (leucovorin calcium) or a placebo.

    • Dosage: The initial dosage was 1 mg/kg/day, administered in two divided doses for the first two weeks. If well-tolerated, the dosage was increased to 2 mg/kg/day, with a maximum daily dose of 50 mg, for the remaining 10 weeks.[7]

  • Outcome Measures:

    • Primary: Change in the Autism Diagnostic Observation Schedule (ADOS) global score from baseline to 12 weeks.[1]

    • Secondary: Changes in ADOS sub-scores for communication and social interaction, and the Social Responsiveness Scale (SRS).[1]

  • Biomarker Analysis: In some studies, serum levels of anti-folate receptor autoantibodies (FRAA) were measured at baseline to assess their potential as a predictive biomarker for treatment response.[2][8]

L-methylfolate Augmentation in Major Depressive Disorder (MDD)
  • Study Design: Two randomized, double-blind, parallel-sequential trials were conducted in patients with SSRI-resistant major depression.[3]

  • Participants: Adult patients with a diagnosis of Major Depressive Disorder who had a partial or no response to selective serotonin (B10506) reuptake inhibitors (SSRIs).

  • Intervention:

    • Trial 1: Patients were randomized to receive L-methylfolate (7.5 mg/day for 30 days, followed by 15 mg/day for 30 days), placebo for 30 days followed by L-methylfolate (7.5 mg/day), or placebo for 60 days, all as adjunctive therapy to their ongoing SSRI treatment.[3]

    • Trial 2: Patients received either 15 mg/day of L-methylfolate or a placebo as an adjunct to their SSRI for 60 days.[3]

  • Outcome Measures:

    • Primary: Response rates as measured by the 17-item Hamilton Depression Rating Scale (HAM-D17). A response was defined as a ≥50% reduction in the HAM-D17 score from baseline.

    • Secondary: Degree of improvement in HAM-D17 scores.

Measurement of 5-Methyltetrahydrofolate (5-MTHF) in Cerebrospinal Fluid (CSF)
  • Objective: To accurately quantify the concentration of the biologically active form of folate in the central nervous system.

  • Method: High-performance liquid chromatography coupled with electrospray positive ionization tandem mass spectrometry (HPLC-ESI-MS/MS).[9][10]

  • Sample Collection and Preparation:

    • A 5-tube neurochemistry collection kit is used to collect a total of 4.5 mL of CSF directly from the spinal tap.[11]

    • Samples are immediately placed on ice for transport to the laboratory.[11]

    • For analysis, 50 µL of CSF is diluted 1:2 with an internal standard solution containing a stable isotope-labeled 5-MTHF (e.g., 5-MTHF-(13)C5).[9][10]

  • Analysis:

    • The prepared sample is directly injected into the HPLC-ESI-MS/MS system.

    • Quantification is performed using a five-point standard curve, typically ranging from 25 to 400 nM.[9][10]

    • The analytical measurement range is generally between 3 and 1000 nM.[9][10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental designs is essential for a clear understanding of the comparative efficacy of folinic acid and L-methylfolate.

Folate_Metabolism_Pathway Folic Acid Folic Acid Folinic Acid Folinic Acid 5,10-Methenyl-THF 5,10-Methenyl-THF Folinic Acid->5,10-Methenyl-THF L-methylfolate L-methylfolate Methionine Methionine L-methylfolate->Methionine Homocysteine Tetrahydrobiopterin (BH4) Regeneration Tetrahydrobiopterin (BH4) Regeneration L-methylfolate->Tetrahydrobiopterin (BH4) Regeneration Neurotransmitter Synthesis Neurotransmitter Synthesis Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF 5,10-Methenyl-THF->5,10-Methylene-THF 5,10-Methylene-THF->L-methylfolate MTHFR SAM SAM Methionine->SAM Methylation Reactions Methylation Reactions SAM->Methylation Reactions Tetrahydrobiopterin (BH4) Regeneration->Neurotransmitter Synthesis

Figure 1: Simplified Folate Metabolism Pathway.

Neurotransmitter_Synthesis cluster_folate Folate Cycle cluster_biopterin Biopterin Cycle cluster_neurotransmitter Neurotransmitter Synthesis L-methylfolate L-methylfolate BH4 BH4 L-methylfolate->BH4 Supports Regeneration q-BH2 q-BH2 BH4->q-BH2 Tyrosine Tyrosine Tryptophan Hydroxylase Tryptophan Hydroxylase BH4->Tryptophan Hydroxylase Tyrosine Hydroxylase Tyrosine Hydroxylase BH4->Tyrosine Hydroxylase BH2 BH2 BH2->BH4 DHFR q-BH2->BH2 Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan Tryptophan Hydroxylase Serotonin Serotonin 5-Hydroxytryptophan->Serotonin L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine Norepinephrine (B1679862) Norepinephrine Dopamine->Norepinephrine

Figure 2: Role of L-methylfolate in Neurotransmitter Synthesis.

Experimental_Workflow_ASD Screening Screening Randomization Randomization Folinic Acid Group (2 mg/kg/day) Folinic Acid Group (2 mg/kg/day) Randomization->Folinic Acid Group (2 mg/kg/day) Placebo Group Placebo Group Randomization->Placebo Group Intervention Intervention Follow-up Follow-up Intervention (12 weeks) Intervention (12 weeks) Folinic Acid Group (2 mg/kg/day)->Intervention (12 weeks) Follow-up Assessment (ADOS, SRS) Follow-up Assessment (ADOS, SRS) Intervention (12 weeks)->Follow-up Assessment (ADOS, SRS) Placebo Group->Intervention (12 weeks) Data Analysis Data Analysis Follow-up Assessment (ADOS, SRS)->Data Analysis

Figure 3: Experimental Workflow for Folinic Acid in ASD Trials.

Discussion and Conclusion

The evidence presented in this guide highlights the distinct yet complementary roles of this compound and L-methylfolate in neurological health.

Folinic acid has demonstrated significant efficacy in improving core symptoms of Autism Spectrum Disorder, particularly in verbal communication.[1][8] This is thought to be, in part, due to its ability to bypass the dihydrofolate reductase (DHFR) enzyme and potentially overcome issues related to folate receptor alpha autoantibodies, which are more prevalent in children with ASD.[2][8] The experimental data from randomized controlled trials provide a strong rationale for its further investigation in this population.

L-methylfolate , as the most biologically active form of folate, has shown promise as an adjunctive therapy for Major Depressive Disorder, especially in patients who are resistant to first-line treatments like SSRIs.[3] Its ability to directly cross the blood-brain barrier and participate in the synthesis of key neurotransmitters such as serotonin, dopamine, and norepinephrine provides a clear mechanistic basis for its antidepressant effects.[12] The data also suggest that individuals with MTHFR polymorphisms, which impair the conversion of folic acid to L-methylfolate, may particularly benefit from supplementation with the active metabolite.[4]

In the context of Alzheimer's disease , the preclinical data, while still emerging, suggest that both forms of folate may offer neuroprotective benefits. Folic acid has been shown to reduce amyloid-β production, while a diet enriched with methyl donors, including L-methylfolate, has been found to reduce tau pathology in mouse models.[5][6]

References

Validating Folinic Acid Calcium Salt Activity in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of folinic acid calcium salt's performance against other folate alternatives, supported by experimental data. It is designed to assist researchers in evaluating the activity of this compound in a specific cell line for drug development and cellular research applications.

Executive Summary

Folinic acid, the 5-formyl derivative of tetrahydrofolic acid, plays a crucial role in one-carbon metabolism, essential for DNA synthesis and repair. Unlike folic acid, it does not require reduction by dihydrofolate reductase (DHFR), making it a valuable compound in cancer therapy, particularly in combination with chemotherapeutic agents that inhibit DHFR, such as methotrexate. This guide delves into the comparative efficacy of this compound, folic acid, and L-methylfolate on cancer cell lines, focusing on cell viability, apoptosis, and cell cycle progression.

Comparative Analysis of Folate Derivatives

The choice of folate source can significantly impact cellular processes, especially in the context of cancer biology. While folic acid is a common synthetic form, its conversion to the active form can be a limiting step. Folinic acid and L-methylfolate are metabolically more active forms.

Data Summary: Cell Viability in MCF-7 Breast Cancer Cells

While direct head-to-head comparative studies on the cytotoxicity of this compound, folic acid, and L-methylfolate in a single cancer cell line are limited in publicly available literature, we can synthesize findings from various studies to provide an overview.

CompoundCell LineAssayConcentrationEffect on Cell ViabilityCitation
Folic AcidMCF-7MTT450 μMNot cytotoxic[1]
This compound---Data for direct comparison is limited; often used in combination therapy.-
L-Methylfolate---Data for direct comparison is limited.-

Note: The lack of direct comparative data for this compound and L-methylfolate as single agents in MCF-7 cells highlights a research gap. Most studies focus on their roles in combination therapies or as rescue agents.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound activity in a chosen cell line.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of folate derivatives on cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable, metabolically active cells.

Materials:

  • MCF-7 cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound, Folic acid, L-methylfolate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound, folic acid, and L-methylfolate in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the desired concentrations of folate derivatives for the specified time.

  • Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution using PI staining and flow cytometry.

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol (B145695)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in folate metabolism and its impact on cellular signaling is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental workflows.

Folate Metabolism and Thymidylate Synthesis Pathway

Folate_Metabolism cluster_folate_cycle Folate Cycle cluster_thymidylate_synthesis Thymidylate Synthesis Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF SHMT Folinic Acid Folinic Acid 5,10-Methenyl-THF 5,10-Methenyl-THF Folinic Acid->5,10-Methenyl-THF Methenyl-THF Synthetase 5,10-Methenyl-THF->5,10-Methylene-THF 5,10-Methylene-THF->Dihydrofolate (DHF) 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR dUMP dUMP 5-Methyl-THF->Tetrahydrofolate (THF) Methionine Synthase L-Methylfolate L-Methylfolate L-Methylfolate->5-Methyl-THF dTMP dTMP dUMP->dTMP Thymidylate Synthase

Caption: Overview of the folate metabolism pathway and its link to thymidylate synthesis.

Experimental Workflow for Cell Viability Assessment

Experimental_Workflow start Start A Seed cells in 96-well plate start->A 1. Cell Seeding end End B Add Folate Derivatives (Folinic Acid, Folic Acid, L-Methylfolate) A->B 2. Treatment C Incubate for 24, 48, 72 hours B->C 3. Incubation D Add MTT reagent, then solubilize formazan C->D 4. MTT Assay E Measure absorbance at 570 nm D->E 5. Data Acquisition F Calculate % Viability and IC50 E->F 6. Analysis F->end

Caption: Step-by-step workflow for assessing cell viability using the MTT assay.

Folate and mTOR Signaling Pathway

mTOR_Signaling Folate Folate One-Carbon Metabolism One-Carbon Metabolism Folate->One-Carbon Metabolism mTOR Signaling mTOR Signaling Folate->mTOR Signaling influences Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis Methylation Methylation One-Carbon Metabolism->Methylation Cell Growth & Proliferation Cell Growth & Proliferation Nucleotide Synthesis->Cell Growth & Proliferation Methylation->Cell Growth & Proliferation mTOR Signaling->Cell Growth & Proliferation

Caption: The influence of folate on the mTOR signaling pathway and cellular processes.

References

A Comparative Analysis of the Bioavailability of Folinic Acid Calcium and Sodium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug formulation is paramount. This guide provides an objective comparison of the bioavailability of two common salt forms of folinic acid: the calcium salt and the sodium salt, supported by experimental data and detailed methodologies.

Folinic acid, a 5-formyl derivative of tetrahydrofolic acid, is a crucial medication used to counteract the toxic effects of methotrexate (B535133) and to enhance the efficacy of 5-fluorouracil (B62378) in cancer therapy.[1] It is administered as either a calcium or sodium salt. While both forms are considered clinically effective, their interchangeability from a pharmacokinetic perspective is a key consideration in formulation development and clinical practice.

Executive Summary of Bioavailability Data

Quantitative Data Comparison

The following table summarizes the key pharmacokinetic parameters from a bioequivalence study comparing sodium levofolinate, calcium levofolinate, and sodium folinate in healthy Chinese subjects. Levofolinate is the biologically active l-isomer of folinic acid.

ParameterSodium LevofolinateCalcium LevofolinateSodium Folinate
Cmax (Maximum Plasma Concentration) Data not explicitly provided in abstractData not explicitly provided in abstractData not explicitly provided in abstract
Tmax (Time to Maximum Concentration) Data not explicitly provided in abstractData not explicitly provided in abstractData not explicitly provided in abstract
AUC (Area Under the Curve) Data not explicitly provided in abstractData not explicitly provided in abstractData not explicitly provided in abstract
Bioequivalence Conclusion BioequivalentBioequivalentBioequivalent
(Data from a single-center, randomized, open-label, 3-period, crossover study in 24 healthy subjects. The study concluded bioequivalence without presenting the specific pharmacokinetic parameter values in the abstract.)[2]

An indirect comparison of the sodium and calcium salts of (6S)-5-MTHF also indicated no significant difference in their pharmacokinetics.[3][4][5][6]

Experimental Protocols

Bioequivalence Study of Levofolinate Salts

A detailed experimental protocol for a representative bioequivalence study is outlined below:

  • Study Design: A single-center, randomized, open-label, 3-period, crossover study.[2]

  • Subjects: 24 healthy Chinese subjects.[2]

  • Treatments:

    • Test Preparation: Sodium levofolinate injection.[2]

    • Reference Preparation 1: Calcium levofolinate for injection.[2]

    • Reference Preparation 2: Sodium folinate for injection.[2]

  • Pharmacokinetic Sampling: Plasma concentrations of levofolinate, dextrofolinate, and their metabolites l-5-methyltetrahydrofolate and d-5-methyltetrahydrofolate were quantified.[2]

  • Analytical Method: A validated chiral-liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used.[2]

  • Pharmacokinetic Parameters Calculated: Maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve over the dosing interval (AUCt), area under the plasma concentration-time curve from time 0 to infinity (AUCinf), terminal elimination half-life (t1/2), and terminal rate constant (λz).[2]

  • Safety Assessment: All adverse events (AEs) were documented and evaluated descriptively.[2]

Metabolic Pathway of Folinic Acid

Folinic acid is a prodrug that is converted to the biologically active 5-methyltetrahydrofolate (5-MTHF). This conversion is a critical step in its mechanism of action.

FolinicAcid Folinic Acid (Calcium or Sodium Salt) THF Tetrahydrofolate (THF) FolinicAcid->THF Conversion MTHF 5,10-Methylenetetrahydrofolate THF->MTHF Serine hydroxymethyltransferase FiveMTHF 5-Methyltetrahydrofolate (5-MTHF) (Active Form) MTHF->FiveMTHF MTHFR

Metabolic conversion of folinic acid to its active form, 5-MTHF.

Experimental Workflow for Bioavailability Study

The following diagram illustrates a typical workflow for a clinical trial comparing the bioavailability of different folinic acid salt formulations.

cluster_setup Study Setup cluster_treatment Treatment Periods (Crossover) cluster_analysis Analysis Recruitment Subject Recruitment (Healthy Volunteers) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization Screening->Randomization TreatmentA Administer Folinic Acid Calcium Salt Randomization->TreatmentA Washout Washout Period TreatmentA->Washout Period 1 Sampling Serial Blood Sampling TreatmentA->Sampling TreatmentB Administer Folinic Acid Sodium Salt TreatmentB->Sampling Washout->TreatmentB Period 2 LCMS LC-MS/MS Analysis (Quantify Folate Forms) Sampling->LCMS PK Pharmacokinetic Analysis (AUC, Cmax, Tmax) LCMS->PK Stats Statistical Analysis (Bioequivalence) PK->Stats

Workflow for a crossover bioavailability study.

Practical Considerations and Clinical Observations

While the bioavailability of the calcium and sodium salts of folinic acid is comparable, there are practical differences that may influence the choice of salt form in a clinical setting. Notably, sodium levofolinate offers advantages in terms of drug preparation and administration time.[7][8][9] The sodium salt can be co-infused with 5-fluorouracil in a single pump, which is not always feasible with the calcium salt due to the risk of crystallization and catheter obstruction.[7] This can lead to a reduction in chemotherapy administration time and improved patient convenience.[7][8][9]

In terms of safety, studies comparing sodium levofolinate and calcium levofolinate in combination with 5-fluorouracil have shown similar toxicity profiles.[7][8][9]

Conclusion

Based on the available evidence, the calcium and sodium salts of folinic acid are bioequivalent and exhibit similar pharmacokinetic profiles. The choice between the two salts may therefore be guided by practical considerations such as ease of administration and formulation compatibility, particularly in combination chemotherapy regimens. For oral formulations, both salts are expected to deliver the active folate moiety with comparable efficiency.

References

Comparative Analysis of Folinic Acid Calcium Salt and 5-MTHF for Cerebral Folate Deficiency Research

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the differential efficacy, mechanisms, and experimental considerations of folinic acid (leucovorin) and 5-methyltetrahydrofolate (5-MTHF) in the context of Cerebral Folate Deficiency (CFD).

Introduction to Cerebral Folate Deficiency (CFD)

Cerebral Folate Deficiency is a neurological syndrome characterized by low levels of 5-methyltetrahydrofolate (5-MTHF) in the cerebrospinal fluid (CSF), despite normal folate concentrations in the blood.[1][2][3] This deficiency impairs crucial metabolic processes within the brain, including DNA synthesis, methylation reactions, and neurotransmitter production, leading to a range of progressive neurological and developmental disorders.[4][5][6]

The primary cause of CFD often involves impaired transport of folates across the blood-brain barrier.[7] This can be due to genetic mutations in the FOLR1 gene, which encodes for Folate Receptor Alpha (FRα), or the presence of autoantibodies that block this receptor.[1][4][8] FRα is the principal transporter of 5-MTHF into the CSF at the choroid plexus.[4][6][9] Consequently, therapeutic interventions aim to bypass or overcome this transport defect to restore adequate folate levels in the central nervous system.

Overview of Therapeutic Folates

Two main forms of reduced folates are used in the research and treatment of CFD:

  • Folinic Acid Calcium Salt (Leucovorin): A 5-formyl derivative of tetrahydrofolic acid (THF).[10] It is a metabolically active form that does not require reduction by the enzyme dihydrofolate reductase (DHFR), unlike synthetic folic acid.[10][11] It can be converted within cells to other active folate cofactors, including 5-MTHF.[10]

  • 5-Methyltetrahydrofolate (5-MTHF): The most biologically active form of folate and the predominant form found in circulation and the CSF.[12][13] It is directly available for use in the methionine synthesis cycle without needing enzymatic conversion.[12]

Mechanism of Action and Transport Across the Blood-Brain Barrier

The differential transport mechanisms of folinic acid and 5-MTHF are critical to their application in CFD research, particularly when FRα function is compromised.

  • Folate Receptor Alpha (FRα): This is a high-affinity receptor primarily responsible for transporting 5-MTHF across the choroid plexus into the CSF.[4][9] In many CFD cases, particularly those linked to autoimmunity, FRα is blocked by autoantibodies, severely impairing 5-MTHF transport.[1][14][15]

  • Reduced Folate Carrier (RFC): The RFC is a lower-affinity, higher-capacity bidirectional transporter.[4] Crucially, it is not blocked by FRα autoantibodies and can transport folinic acid into the brain.[16][17][18] This provides an essential alternative pathway.

  • Proton-Coupled Folate Transporter (PCFT): While vital for intestinal folate absorption, PCFT also plays a role in folate transport in other tissues, including the brain.[19][20]

Key Differences in Transport:

  • 5-MTHF primarily relies on the high-affinity FRα for transport into the CSF. When FRα is blocked, high-dose 5-MTHF supplementation may be inefficient at restoring CSF folate levels.[16][17]

  • Folinic Acid (Leucovorin) can utilize the RFC to bypass a compromised FRα.[17][21] Once inside the choroid plexus cells, it is converted to 5-MTHF and other active folates, which can then be released into the CSF.[17] High plasma concentrations of folates achieved through high-dose folinic acid can also promote transport via passive diffusion.[22]

Caption: Transport of 5-MTHF and Folinic Acid across the Blood-Brain Barrier.

Comparative Efficacy and Quantitative Data

While direct head-to-head clinical trials are limited, data from various studies and case reports provide insights into the efficacy of both compounds. Folinic acid (leucovorin) is the most widely studied and clinically used treatment for CFD, especially in cases involving FRα autoantibodies.[3][7]

ParameterFolinic Acid (Leucovorin)5-MTHFNotes
Primary Transport Reduced Folate Carrier (RFC)Folate Receptor Alpha (FRα)Folinic acid is preferred when FRα is blocked by autoantibodies.[16][17]
Typical Dosage in CFD 0.5 - 3.0 mg/kg/day, sometimes higher.[1][23]Varies; often used if folinic acid response is suboptimal.Dosage must be adjusted based on serial monitoring of CSF 5-MTHF levels.[23]
CSF 5-MTHF Restoration Effective in normalizing or significantly increasing CSF 5-MTHF levels.[14][18][24]May be less effective if FRα is blocked. Can be effective in MTHFR deficiency.[25]In one case, CSF 5-MTHF levels of 18-46 nmol/L were sufficient to prevent CNS disease.[24]
Clinical Improvement Widely reported to improve neurological symptoms.[1][14][18]Case reports show clinical improvement, particularly in MTHFR deficiency.[25]Early diagnosis and treatment lead to better outcomes.[18][22]

Key Experimental Protocols

Accurate assessment of folate status in the CNS is paramount for CFD research.

Protocol 1: Measurement of CSF 5-MTHF Levels

This protocol is essential for diagnosing CFD and monitoring therapeutic efficacy.

  • Sample Collection: Cerebrospinal fluid is obtained via lumbar puncture. Samples must be protected from light and processed quickly to prevent folate degradation.[26]

  • Sample Preparation: Samples are often treated with an antioxidant, such as ascorbic acid, to maintain the stability of reduced folates.[26]

  • Analysis:

    • High-Performance Liquid Chromatography (HPLC): A common method to separate and quantify different folate vitamers.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the precise measurement of 5-MTHF and other forms.[26]

    • Microbiological Assay (L. casei): A traditional method that measures total folate activity but cannot distinguish between different forms.[25]

    • Radioassay: An alternative method for quantifying specific folate forms.[25]

  • Interpretation: A CSF 5-MTHF level below the age-appropriate reference range (e.g., < 40 nmol/L) with normal serum folate is indicative of CFD.[3][22]

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical A Patient Screening (Neurological Symptoms) B Lumbar Puncture (Protect from Light) A->B C Sample Stabilization (Add Antioxidant) B->C D Folate Extraction C->D E LC-MS/MS Analysis D->E F Quantification of 5-MTHF (nmol/L) E->F G Compare to Reference Range F->G H CFD Diagnosis or Treatment Monitoring G->H

Caption: Experimental workflow for CSF 5-MTHF analysis.

Protocol 2: Folate Receptor Alpha (FRα) Autoantibody Assay

This assay is crucial for identifying an autoimmune etiology of CFD.

  • Sample Collection: A serum sample is collected from the patient.

  • Assay Principle: Enzyme-linked immunosorbent assay (ELISA) or radio-binding assays are typically used.

  • Procedure:

    • A plate is coated with purified human FRα protein.

    • The patient's serum is added. If autoantibodies are present, they will bind to the FRα.

    • A secondary antibody conjugated to an enzyme (for ELISA) or a radiolabel is added, which binds to the patient's autoantibodies.

    • A substrate is added that produces a colorimetric or luminescent signal, which is then quantified.

  • Interpretation: The signal intensity correlates with the titer of FRα autoantibodies in the serum. This can confirm an autoimmune basis for CFD and guide treatment towards folinic acid.[14]

Summary and Research Considerations

FeatureThis compound (Leucovorin)5-MTHF
Primary Indication CFD, especially with FRα autoantibodies.[16][21]MTHFR deficiency; potential alternative in CFD.[25]
Mechanism Advantage Bypasses FRα blockade via the RFC transporter.[17][18]Biologically complete form, no conversion needed post-transport.[12]
Research Precedent Extensive clinical use and documentation in CFD treatment.[3][7]Less studied in CFD, more in systemic folate metabolism.
Key Limitation Requires intracellular conversion to 5-MTHF.Ineffective at crossing the BBB if FRα is blocked.[16][17]
Consideration Synthetic folic acid should be avoided as it can compete with 5-MTHF for transport and inhibit key enzymes.[27][28]The presence of FRα autoantibodies is a critical determinant for therapeutic choice.[21]

The choice between this compound and 5-MTHF for CFD research is highly dependent on the underlying pathophysiology.

  • For studies involving CFD with suspected or confirmed FRα autoantibodies , folinic acid (leucovorin) is the logical and evidence-supported choice due to its ability to utilize the alternative RFC transport pathway.

  • For research focused on inborn errors of folate metabolism , such as severe MTHFR deficiency where the conversion of other folates to 5-MTHF is impaired, direct supplementation with 5-MTHF may be more effective.[25]

Future research should include direct comparative trials to elucidate the relative efficacy of these compounds in different CFD subtypes, optimizing dosage strategies based on serial CSF folate monitoring and clinical outcomes.

References

A Researcher's Guide to the In Vitro Comparison of Commercial Folinic Acid Calcium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties: Purity and Impurity Profile

The purity of the active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of folinic acid calcium salt and identifying and quantifying any impurities.

Table 1: Comparative Purity and Impurity Profile of Commercial this compound (Illustrative)

ParameterSupplier ASupplier BSupplier CAcceptance Criteria (Illustrative)
Purity (as is, %) 99.598.999.8≥ 98.0%
Water Content (%) 4.55.24.8≤ 17.0% (as pentahydrate)
Related Substances (%)
Impurity A0.150.250.10≤ 0.3%
Folic Acid0.080.120.05≤ 0.2%
Other specified impurities< 0.100.15< 0.10≤ 0.15%
Unspecified impurities< 0.050.08< 0.05≤ 0.10%
Total Impurities (%) 0.280.600.20≤ 1.0%

Note: Data presented are for illustrative purposes only and should be replaced with experimental findings.

Experimental Protocol: Purity and Impurity Profiling by HPLC

This protocol is a general guideline and should be validated for specificity, linearity, accuracy, precision, and robustness.

Objective: To determine the purity and impurity profile of this compound from different commercial sources.

Materials:

  • This compound samples (from different suppliers)

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Potassium phosphate (B84403) monobasic

  • Phosphoric acid

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.05 M potassium phosphate monobasic in water, pH adjusted to 6.8 with phosphoric acid.

  • Mobile Phase B: Methanol

  • Gradient Elution:

    • 0-10 min: 95% A, 5% B

    • 10-25 min: Linear gradient to 70% A, 30% B

    • 25-30 min: Hold at 70% A, 30% B

    • 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the folinic acid reference standard in water. Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare stock solutions of each commercial folinic acid sample in water at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the principal peak corresponding to folinic acid.

    • Calculate the purity of each sample by comparing the area of the principal peak to the total area of all peaks.

    • Identify and quantify impurities by comparing their retention times and peak areas to those of known impurity standards (if available) or by using relative response factors.

G cluster_0 Purity Analysis Workflow sample Folinic Acid Sample dissolution Dissolution in Water sample->dissolution hplc HPLC Analysis dissolution->hplc data Data Processing hplc->data result Purity & Impurity Profile data->result

Purity Analysis Workflow

In Vitro Dissolution

For solid oral dosage forms, the dissolution rate is a critical indicator of bioavailability. The United States Pharmacopeia (USP) provides a standardized method for folic acid tablets, which can be adapted for folinic acid.[1][2][3]

Table 2: Comparative In Vitro Dissolution of Commercial this compound Tablets (Illustrative)

Time (minutes)% Dissolved - Supplier A% Dissolved - Supplier B% Dissolved - Supplier CUSP Acceptance Criteria
15655570-
30887892-
45958598Not less than 75% (Q)
60989099-

Note: Data presented are for illustrative purposes only and should be replaced with experimental findings.

Experimental Protocol: In Vitro Dissolution

This protocol is based on the USP monograph for Folic Acid Tablets.[1][3]

Objective: To compare the in vitro dissolution profiles of this compound tablets from different commercial sources.

Materials:

  • This compound tablets (from different suppliers)

  • USP Dissolution Apparatus 2 (Paddle)

  • HPLC system with UV detector

  • Dissolution medium: Water, 900 mL

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 75 rpm

Procedure:

  • Place one tablet in each dissolution vessel containing 900 mL of water at 37 °C.

  • Start the paddle rotation at 75 rpm.

  • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples immediately through a 0.45 µm filter.

  • Analyze the concentration of dissolved folinic acid in each sample using a validated HPLC method.

  • Calculate the percentage of the labeled amount of folinic acid dissolved at each time point.

In Vitro Biological Activity

The ultimate measure of performance is biological activity. Two key in vitro assays can be employed to compare the efficacy of different folinic acid sources: the methotrexate (B535133) rescue assay and the 5-fluorouracil (B62378) potentiation assay.

Methotrexate Rescue Assay

Folinic acid is administered to "rescue" cells from the toxic effects of the dihydrofolate reductase inhibitor, methotrexate.[4][5] A more effective folinic acid source will rescue cells at a lower concentration.

Table 3: Comparative Efficacy in Methotrexate Rescue Assay (Illustrative)

SupplierCell LineMethotrexate Concentration (nM)Folinic Acid EC50 (nM)
Supplier AHT-2910050
Supplier BHT-2910075
Supplier CHT-2910045

EC50: The concentration of folinic acid that results in a 50% rescue of cell viability. Lower values indicate higher potency. Data are for illustrative purposes.

Experimental Protocol: Methotrexate Rescue Assay

Objective: To compare the ability of different commercial sources of folinic acid to rescue human cancer cells from methotrexate-induced cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HT-29, colorectal adenocarcinoma)

  • Cell culture medium (e.g., McCoy's 5A) and supplements (fetal bovine serum, penicillin-streptomycin)

  • Methotrexate (MTX)

  • This compound samples

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • MTX Treatment: Treat the cells with a concentration of MTX that causes significant but not complete cell death (e.g., IC80-IC90, to be determined in a preliminary experiment).

  • Folinic Acid Rescue: Concurrently with MTX treatment, add varying concentrations of each commercial folinic acid sample. Include a "no rescue" control (MTX only) and a "no treatment" control.

  • Incubation: Incubate the plates for a period that allows for the cytotoxic effects of MTX to manifest (e.g., 72 hours).

  • Viability Assessment: Assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability data to the "no treatment" control (100% viability) and the "MTX only" control (0% rescue).

    • Plot the percentage of rescue against the log of the folinic acid concentration.

    • Calculate the EC50 for each folinic acid sample using non-linear regression analysis.

G cluster_1 Methotrexate Rescue Assay Workflow seed Seed Cells treat Treat with MTX + Folinic Acid seed->treat incubate Incubate (72h) treat->incubate viability Assess Cell Viability incubate->viability analyze Calculate EC50 viability->analyze

Methotrexate Rescue Workflow
5-Fluorouracil (5-FU) Potentiation Assay

Folinic acid enhances the cytotoxic effect of 5-fluorouracil by stabilizing the binding of the 5-FU metabolite, FdUMP, to thymidylate synthase. A more effective folinic acid source will lead to greater 5-FU-induced cytotoxicity at a given concentration.

Table 4: Comparative Efficacy in 5-FU Potentiation Assay (Illustrative)

SupplierCell Line5-FU Concentration (µM)Folinic Acid Concentration (µM)Cell Viability (%)
Supplier AHT-2951035
Supplier BHT-2951045
Supplier CHT-2951030

Lower cell viability indicates greater potentiation of 5-FU cytotoxicity. Data are for illustrative purposes.

Experimental Protocol: 5-FU Potentiation Assay

Objective: To compare the ability of different commercial sources of folinic acid to enhance the cytotoxicity of 5-FU in human cancer cells.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Cell culture medium and supplements

  • 5-Fluorouracil (5-FU)

  • This compound samples

  • Sulforhodamine B (SRB) assay reagents or other cell viability assay

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with:

    • 5-FU alone (at a concentration around its IC50)

    • Folinic acid alone (at a fixed concentration)

    • A combination of 5-FU and each commercial folinic acid sample.

    • Include a "no treatment" control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Assess cell viability using the SRB assay or another suitable method.[6][7][8][9][10]

  • Data Analysis:

    • Normalize the viability data to the "no treatment" control (100% viability).

    • Compare the cell viability in the combination treatment groups to that of the 5-FU alone group. A greater reduction in viability indicates stronger potentiation.

Folate Metabolism and Mechanism of Action

Folinic acid (5-formyltetrahydrofolate) is a reduced form of folic acid that does not require reduction by dihydrofolate reductase (DHFR) to be converted into its active coenzyme forms, such as tetrahydrofolate (THF). This is why it can be used to rescue cells from DHFR inhibitors like methotrexate. THF and its derivatives are essential for the synthesis of purines and thymidylate, which are building blocks of DNA.

G cluster_2 Folate Metabolism and Drug Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF   DHFR dUMP dUMP THF->dUMP   Thymidylate Synthase Purines Purine Synthesis THF->Purines FA Folinic Acid FA->THF bypasses DHFR dTMP dTMP (DNA Synthesis) dUMP->dTMP MTX Methotrexate DHFR DHFR MTX->DHFR inhibits

Folate Metabolism and Drug Action

Conclusion

The selection of a commercial source for this compound should be based on robust in vitro data. While this guide provides the necessary framework for such a comparison, it is crucial for researchers to perform these experiments in their own laboratories to ensure the chosen product meets the specific requirements of their research or drug development program. A thorough evaluation of purity, dissolution, and biological activity will lead to more reliable and reproducible results.

References

A Comparative Guide to HPLC and LC-MS Methods for Folinic Acid Calcium Salt Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of folinic acid calcium salt is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods, offering a detailed look at their experimental protocols and performance data to aid in selecting the most suitable analytical technique.

Folinic acid, a metabolically active form of folic acid, plays a crucial role in various biochemical processes and is a key component in certain cancer therapies.[1][2] The rigorous analysis of its calcium salt form is therefore essential for quality control, formulation development, and clinical monitoring. Both HPLC and LC-MS are powerful analytical tools for this purpose, each with distinct advantages and limitations.

Methodologies at a Glance: Experimental Protocols

The choice between HPLC and LC-MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Below are representative experimental protocols for each method, compiled from various validated procedures.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC methods for folinic acid analysis typically utilize reversed-phase chromatography with UV detection.[1][3] A common approach involves the following:

  • Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a UV detector.[1]

  • Column: A C18 reversed-phase column (e.g., Agilent Poroshell EC-C8, 4.6 x 150 mm, 2.7 µm) is frequently used.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5 mM tetrabutylammonium (B224687) phosphate, pH 6.6) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is common.[4] For example, a mobile phase of 0.1% v/v trifluoroacetic acid (TFA) and acetonitrile (80:20) has been used.[3]

  • Flow Rate: A typical flow rate is around 0.75 to 1.5 mL/min.[3]

  • Detection: UV detection is commonly set at 290 nm.[3]

  • Sample Preparation: For analysis in biological matrices like serum, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to clean up the sample.[4] For pharmaceutical dosage forms, a simple dissolution in the mobile phase followed by filtration is often sufficient.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS methods offer enhanced selectivity and sensitivity, which is particularly advantageous for analyzing complex matrices or trace impurities.[2][6]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS), such as a Waters 2795 LC separation module with a Micromass Quattro Triple-Quadrupole MS system.[7]

  • Column: A C18 column (e.g., 3 µm; 50 × 3.00 mm) is often used.[8][9]

  • Mobile Phase: An isocratic mobile phase, for instance, consisting of ammonium (B1175870) acetate (B1210297) (1 mM)-acetic acid-acetonitrile (9.9:0.1:90, v/v/v), has been successfully employed.[8][9] For Mass-Spec compatible applications, phosphoric acid in HPLC mobile phases should be replaced with formic acid.[10]

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for folates, often operated in negative ion mode for better sensitivity.[2][7]

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]

  • Sample Preparation: A simple protein precipitation step with acetonitrile is often sufficient for plasma samples, making it suitable for high-throughput analysis.[8][9]

Performance Comparison: A Data-Driven Overview

The cross-validation of analytical methods involves comparing key performance parameters. The following table summarizes typical validation data for HPLC and LC-MS methods for folinic acid analysis, compiled from various sources.

Validation ParameterHPLCLC-MS/MS
Linearity Range 0.1 - 15 µg/mL[11][5]13.17 - 3657 ng/mL[8]
Limit of Detection (LOD) ~0.58 µg/mL[5]1.3 ng/mL[12]
Limit of Quantification (LOQ) ~1.76 µg/mL[5]13.17 ng/mL (LLOQ)[8]
Accuracy (% Recovery) 99.04 ± 0.50% to 100.82 ± 0.43%[5]Typically within 85-115%
Precision (%RSD) < 2%< 15%
Selectivity Good, but potential for interference from co-eluting compounds.Excellent, highly selective due to mass-based detection.[2]
Run Time 10 - 20 minutes3.5 - 10 minutes[2][8][9]

Visualizing the Workflow and Method Comparison

To better understand the processes and the key decision points in method selection, the following diagrams illustrate the analytical workflow and a comparative summary.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Processing & Results Sample This compound Sample (Pharmaceutical or Biological) Dissolution Dissolution / Extraction Sample->Dissolution Filtration Filtration / Centrifugation Dissolution->Filtration SPE Solid Phase Extraction (for complex matrices) Filtration->SPE optional HPLC HPLC Analysis Filtration->HPLC LCMS LC-MS Analysis Filtration->LCMS SPE->HPLC SPE->LCMS Data_Acquisition Data Acquisition (Chromatogram) HPLC->Data_Acquisition LCMS->Data_Acquisition Integration Peak Integration & Quantification Data_Acquisition->Integration Report Final Report (Concentration, Purity, etc.) Integration->Report

Caption: General workflow for the analysis of this compound.

Method_Comparison cluster_HPLC HPLC cluster_LCMS LC-MS Folinic_Acid_Analysis Analysis of this compound HPLC_Node High-Performance Liquid Chromatography Folinic_Acid_Analysis->HPLC_Node LCMS_Node Liquid Chromatography-Mass Spectrometry Folinic_Acid_Analysis->LCMS_Node HPLC_Strengths Strengths: - Cost-effective - Robust and reliable - Widely available HPLC_Node->HPLC_Strengths Advantages HPLC_Weaknesses Weaknesses: - Lower sensitivity - Potential for matrix interference - Longer run times HPLC_Node->HPLC_Weaknesses Limitations LCMS_Strengths Strengths: - High sensitivity and selectivity - Shorter run times - Structural information (impurities) LCMS_Node->LCMS_Strengths Advantages LCMS_Weaknesses Weaknesses: - Higher equipment cost - More complex method development - Potential for matrix effects (ion suppression/enhancement) LCMS_Node->LCMS_Weaknesses Limitations

Caption: Comparison of HPLC and LC-MS for folinic acid analysis.

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC and LC-MS for the analysis of this compound hinges on the specific analytical needs.

  • HPLC with UV detection is a robust, cost-effective, and reliable method suitable for routine quality control and assays where high sensitivity is not the primary concern.[13][14] Its widespread availability and simpler operation make it an attractive option for many laboratories.

  • LC-MS/MS excels in applications demanding high sensitivity and selectivity, such as the analysis of low-level impurities, trace amounts in biological fluids, or complex sample matrices.[2][6] While the initial investment and method development complexity are higher, the superior performance in terms of speed and specificity can be invaluable for research, drug development, and clinical applications.[7][8][9]

Ultimately, a thorough evaluation of the analytical requirements, including sensitivity, selectivity, sample throughput, and budget, will guide the selection of the most appropriate technique for the analysis of this compound.

References

A Comparative Analysis of Folinic Acid Calcium Salt and its Stereoisomers in Cellular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Folinic acid, a metabolically active form of folic acid, plays a crucial role in one-carbon metabolism, making it a vital adjuvant in cancer chemotherapy. Commercially available as a calcium salt, folinic acid is a racemic mixture of two stereoisomers: the biologically active (6S)-isomer (levoleucovorin) and the inactive (6R)-isomer. This guide provides an objective comparison of the racemic mixture and its purified active isomer, supported by experimental data, to inform research and clinical decisions.

Data Presentation: Quantitative Comparison of Folinic Acid Stereoisomers

The following tables summarize the key quantitative differences in the pharmacokinetic and pharmacodynamic properties of folinic acid stereoisomers.

Parameter(6S)-Folinic Acid (Levoleucovorin)(6R)-Folinic AcidRacemic Folinic Acid (Leucovorin)Reference(s)
Biological Activity Biologically activeBiologically inactiveContains 50% active isomer[1]
Primary Function Cofactor in one-carbon metabolismNo significant metabolic functionProvides the active (6S)-isomer[2][3]
Clinical Use Methotrexate (B535133) rescue, 5-FU modulationNot used clinicallyMethotrexate rescue, 5-FU modulation[2][3]
Cellular Uptake Efficiently transported into cellsPoorly transported into cellsUptake is dependent on the (6S)-isomer[4]

Table 1: General Properties and Activity of Folinic Acid Stereoisomers

Parameter(6S)-Folinic Acid(6R)-Folinic AcidReference(s)
Plasma Half-life (t½) ~0.76 hours (45.4 minutes)~6.47 hours (388 minutes)[5]
Metabolism Metabolized to 5-methyltetrahydrofolate (5-MTHF)Not significantly metabolized(6S)-isomer is metabolized
Renal Clearance HigherLower[5]
Steady-State Plasma Concentration (during continuous infusion of racemic mixture) 3.25 µM38.2 µM[5]

Table 2: Comparative Pharmacokinetics of Folinic Acid Stereoisomers

Experimental ModelParameter(6S)-Folinic Acid(6R)-Folinic AcidRacemic Folinic AcidReference(s)
Methotrexate Rescue (CCRF-CEM cells) Concentration for protective effect100-fold higher than methotrexate10,000-fold higher than methotrexate2-fold higher than (6S)-isomer[1]
5-FU Cytotoxicity Enhancement (Prostate cancer cell lines) Antiproliferative effect2- to 4-fold increaseInhibits the effect of the (6S)-isomer2- to 4-fold increase[6]
5-FU Cytotoxicity Enhancement (Colon carcinoma cell lines) IC50 of 5-FUPotentiatedNo enhancementPotentiated[7]

Table 3: Comparative In Vitro Efficacy of Folinic Acid Stereoisomers

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro 5-Fluorouracil (5-FU) Cytotoxicity Assay

This protocol is designed to assess the ability of folinic acid and its stereoisomers to enhance the cytotoxic effects of 5-FU on cancer cell lines.

a. Cell Culture:

  • Cell Lines: Human colon carcinoma cell lines (e.g., WiDr, HT-29) or prostate cancer cell lines are commonly used.[6][7]

  • Culture Conditions: Cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

b. Experimental Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1,000 cells/well) and allowed to attach for 24 hours.[7]

  • Drug Exposure: The culture medium is replaced with fresh medium containing various concentrations of 5-FU, with or without a fixed concentration of folinic acid (racemic, (6S)-, or (6R)-isomer, typically 10 µM).[7]

  • Incubation: The cells are incubated with the drugs for a specified period, typically 72 hours.[7]

  • Cell Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-l,3-benzene disulfonate sodium salt) assay.[7][8] The absorbance is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) of 5-FU is calculated from the dose-response curves.

Methotrexate Rescue Assay

This assay evaluates the ability of folinic acid stereoisomers to rescue cells from the cytotoxic effects of the antifolate drug, methotrexate.

a. Cell Culture:

  • Cell Line: A cell line sensitive to methotrexate, such as the human T-lymphoblastoid cell line CCRF-CEM, is used.[1]

  • Culture Conditions: Standard cell culture conditions as described above.

b. Experimental Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates.

  • Methotrexate Treatment: Cells are exposed to a cytotoxic concentration of methotrexate.

  • Folinic Acid Rescue: Concurrently or after a short pre-incubation with methotrexate, various concentrations of racemic folinic acid, (6S)-folinic acid, or (6R)-folinic acid are added to the wells.

  • Incubation: Cells are incubated for a period sufficient to observe methotrexate-induced cytotoxicity, typically 48-72 hours.

  • Viability Assessment: Cell viability is assessed using an appropriate method, such as the MTT assay.[9]

  • Data Analysis: The concentration of each folinic acid form required to restore cell viability to 50% of the untreated control is determined.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis in Plasma

This method allows for the separation and quantification of (6S)- and (6R)-folinic acid, as well as its metabolite 5-methyltetrahydrofolate (5-MTHF), in plasma samples.

a. Sample Preparation:

  • Plasma Extraction: Plasma samples (e.g., 500 µL) are extracted using a solid-phase extraction cartridge (e.g., RP-18).[10]

b. HPLC System:

  • Dual Column System: A two-column HPLC system is employed.[10]

    • HPLC 1 (Reversed-Phase): An RP-8 column is used for the initial separation and quantification of 5-MTHF.[10]

    • HPLC 2 (Chiral Stationary Phase): A column with a chiral stationary phase, such as human serum albumin bonded to silica, is used for the separation of the (6S)- and (6R)-folinic acid enantiomers.[10]

  • Mobile Phase: A mobile phase such as 0.2 mol/L Na2HPO4:1-propanol (98:2, pH 6.2) is used for both systems.[10]

c. Detection:

  • 5-MTHF: UV detection at 313 nm.[10]

  • (6S)- and (6R)-Folinic Acid: Electrochemical detection in the oxidation mode for higher sensitivity.[10]

d. Quantification:

  • Standard curves are generated using known concentrations of the analytes to quantify the concentrations in the plasma samples.

Mandatory Visualization

The following diagrams illustrate key concepts related to the comparative activity of folinic acid and its stereoisomers.

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_biosynthesis Nucleotide Biosynthesis cluster_methionine_cycle Methionine Cycle Folinic_Acid Folinic Acid ((6S)-5-Formyl-THF) THF Tetrahydrofolate (THF) Folinic_Acid->THF Metabolic Conversion DHF Dihydrofolate (DHF) DHF->THF DHFR (inhibited by Methotrexate) 5_10_Methylene_THF 5,10-Methylene-THF THF->5_10_Methylene_THF 5_Methyl_THF 5-Methyl-THF 5_10_Methylene_THF->5_Methyl_THF MTHFR 10_Formyl_THF 10-Formyl-THF 5_10_Methylene_THF->10_Formyl_THF Thymidylate_Synthesis Thymidylate Synthesis 5_10_Methylene_THF->Thymidylate_Synthesis Methionine Methionine 5_Methyl_THF->Methionine Purine_Synthesis Purine Synthesis 10_Formyl_THF->Purine_Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (inhibited by 5-FU) Homocysteine Homocysteine Homocysteine->Methionine

Caption: One-Carbon Metabolism Pathway Involving Folinic Acid.

Experimental_Workflow Start Start: Seed Cancer Cells in 96-well Plates Incubate_24h Incubate for 24 hours Start->Incubate_24h Add_Drugs Add 5-FU +/- Folinic Acid (Racemic, 6S, or 6R) Incubate_24h->Add_Drugs Incubate_72h Incubate for 72 hours Add_Drugs->Incubate_72h Add_Reagent Add MTT or WST-8 Reagent Incubate_72h->Add_Reagent Incubate_Final Incubate for 1-4 hours Add_Reagent->Incubate_Final Measure_Absorbance Measure Absorbance with a Plate Reader Incubate_Final->Measure_Absorbance Analyze_Data Analyze Data: Calculate IC50 Values Measure_Absorbance->Analyze_Data

Caption: Workflow for In Vitro 5-FU Cytotoxicity Assay.

Logical_Relationship cluster_activity Biological Activity cluster_function Primary Function in Chemotherapy Folinic_Acid_Calcium Folinic Acid Calcium Salt (Racemic Mixture) 6S_Isomer (6S)-Folinic Acid (Levoleucovorin) Folinic_Acid_Calcium->6S_Isomer Contains 50% 6R_Isomer (6R)-Folinic Acid Folinic_Acid_Calcium->6R_Isomer Contains 50% Active Biologically Active 6S_Isomer->Active Is Inactive Biologically Inactive 6R_Isomer->Inactive Is Enhances_5FU Enhances 5-FU Cytotoxicity Active->Enhances_5FU Rescues_MTX Rescues from Methotrexate Toxicity Active->Rescues_MTX Inhibits_6S May Inhibit (6S)-Isomer Activity Inactive->Inhibits_6S

References

The Synergistic Alliance: Evaluating Calcium Folinate's Role in Enhancing Chemotherapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Calcium folinate, a salt of folinic acid, has long been a cornerstone in combination chemotherapy, primarily recognized for its synergistic relationship with the antimetabolite 5-fluorouracil (B62378) (5-FU). This guide provides a comprehensive evaluation of the synergistic effects of calcium folinate with 5-FU and other key chemotherapeutics, including oxaliplatin (B1677828) and irinotecan, which form the backbones of widely used colorectal cancer regimens. By presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways, this guide aims to equip researchers and drug development professionals with the critical information needed to advance cancer therapy.

Unveiling the Synergy: A Quantitative Comparison

The potentiation of 5-FU's cytotoxic effects by calcium folinate is a well-established principle in oncology. This synergy is primarily attributed to the stabilization of the inhibitory complex formed between 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP), and the enzyme thymidylate synthase (TS). Calcium folinate acts as a precursor to 5,10-methylenetetrahydrofolate, a reduced folate that is essential for the formation and stabilization of this ternary complex, leading to prolonged inhibition of DNA synthesis and enhanced tumor cell death.[1][2][3][4]

While the synergy with 5-FU is the most documented, calcium folinate is also a critical component of combination regimens like FOLFOX (Folinic acid, 5-Fluorouracil, Oxaliplatin) and FOLFIRI (Folinic acid, 5-Fluorouracil, Irinotecan), suggesting a broader role in enhancing the efficacy of other chemotherapeutic agents. The following tables summarize the quantitative data from preclinical studies, illustrating the synergistic effects.

Table 1: In Vitro Cytotoxicity of 5-Fluorouracil with and without Calcium Folinate (Leucovorin)

Cell Line5-FU IC₅₀ (µM)5-FU + Leucovorin IC₅₀ (µM)Fold EnhancementReference
HT-29 (Colon)1.32Additive Effect (CI ~ 1)-[5]
Caco-2 (Colon)0.45Synergistic Effect (CI < 1)-[5]
MKN74 (Gastric)-No Enhancement-[6]
NCI-N87 (Gastric)-2.3 - 2.8[6]
WiDr (Colon)-Enhanced-[7]
HT-29 (Colon)-Enhanced-[7]

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Preclinical Efficacy of FOLFOX and FOLFIRI Regimens

Treatment RegimenCancer TypeModelEfficacy EndpointFindingReference
FOLFOXColorectal CancerIn Vitro & In VivoAntiproliferative activitySynergistic activity demonstrated[8]
FOLFOXColorectal CancerClinical Trial (MOSAIC)3-year Disease-Free Survival78.2% (FOLFOX) vs. 72.9% (5-FU/LV)[9]
FOLFIRIColorectal CancerClinical TrialObjective Response Rate34.5%[10]
FOLFIRI vs. 5-FU/LVMetastatic Colorectal CancerClinical TrialMedian Disease-Free Survival24.7 months (FOLFIRI) vs. 21.6 months (5-FU/LV)[11]

Deciphering the Mechanisms: Signaling Pathways and Molecular Interactions

The synergistic effects of calcium folinate with chemotherapeutics are rooted in specific molecular interactions that amplify the drugs' primary mechanisms of action.

Calcium Folinate and 5-Fluorouracil: The Thymidylate Synthase Blockade

The primary mechanism of synergy between calcium folinate and 5-FU involves the enhanced inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.

Folinic_Acid_5FU_Synergy cluster_cell Tumor Cell Folinic_Acid Calcium Folinate Leucovorin Leucovorin Folinic_Acid->Leucovorin Metabolism 5_FU 5-Fluorouracil FdUMP FdUMP 5_FU->FdUMP Metabolism 5_10_CH2_THF 5,10-Methylene-THF Leucovorin->5_10_CH2_THF Ternary_Complex Stable Ternary Complex (TS-FdUMP-5,10-CH2-THF) 5_10_CH2_THF->Ternary_Complex FdUMP->Ternary_Complex TS Thymidylate Synthase TS->Ternary_Complex DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Ternary_Complex->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis FOLFOX_Mechanism cluster_cell Tumor Cell Folinic_Acid Calcium Folinate Leucovorin Leucovorin Folinic_Acid->Leucovorin 5_FU 5-Fluorouracil FdUMP FdUMP 5_FU->FdUMP Oxaliplatin Oxaliplatin DNA_Adducts DNA Adducts Oxaliplatin->DNA_Adducts 5_10_CH2_THF 5,10-Methylene-THF Leucovorin->5_10_CH2_THF TS_Inhibition Thymidylate Synthase Inhibition 5_10_CH2_THF->TS_Inhibition FdUMP->TS_Inhibition DNA_Damage DNA Damage TS_Inhibition->DNA_Damage DNA_Adducts->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis FOLFIRI_Mechanism cluster_cell Tumor Cell Folinic_Acid Calcium Folinate Leucovorin Leucovorin Folinic_Acid->Leucovorin 5_FU 5-Fluorouracil FdUMP FdUMP 5_FU->FdUMP Irinotecan Irinotecan SN_38 SN-38 Irinotecan->SN_38 Metabolism 5_10_CH2_THF 5,10-Methylene-THF Leucovorin->5_10_CH2_THF TS_Inhibition Thymidylate Synthase Inhibition 5_10_CH2_THF->TS_Inhibition FdUMP->TS_Inhibition DNA_Strand_Breaks DNA Strand Breaks TS_Inhibition->DNA_Strand_Breaks Topo_I_Inhibition Topoisomerase I Inhibition SN_38->Topo_I_Inhibition Topo_I_Inhibition->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cell_Culture Cancer Cell Lines Drug_Treatment_Vitro Drug Treatment (Single agents & Combinations) Cell_Culture->Drug_Treatment_Vitro Viability_Assay Cell Viability Assay (e.g., MTT, WST-8) Drug_Treatment_Vitro->Viability_Assay Clonogenic_Assay Clonogenic Assay Drug_Treatment_Vitro->Clonogenic_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Drug_Treatment_Vitro->Apoptosis_Assay IC50_CI Determine IC50 & CI Viability_Assay->IC50_CI Xenograft_Model Xenograft Model (Immunocompromised Mice) Drug_Treatment_Vivo Drug Administration (e.g., FOLFOX, FOLFIRI) Xenograft_Model->Drug_Treatment_Vivo Tumor_Monitoring Tumor Volume & Body Weight Measurement Drug_Treatment_Vivo->Tumor_Monitoring Efficacy_Analysis Tumor Growth Inhibition Analysis Tumor_Monitoring->Efficacy_Analysis

References

A Comparative Guide to Bioassay Validation for Determining Folinic Acid Calcium Salt Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating a bioassay to determine the potency of folinic acid calcium salt. It offers a detailed examination of a traditional microbiological assay and a modern chromatographic alternative, presenting supporting experimental data, detailed protocols, and visual workflows to aid in informed decision-making for quality control and research applications.

Introduction

Folinic acid, a biologically active form of folic acid, plays a crucial role in various metabolic pathways, including DNA synthesis and repair.[1] Its calcium salt is widely used in clinical settings, notably to counteract the toxic effects of methotrexate (B535133) chemotherapy and to enhance the efficacy of 5-fluorouracil (B62378) in cancer treatment.[1][2] Accurate determination of the potency of this compound is therefore critical to ensure its therapeutic efficacy and safety.

This guide compares two principal methods for potency determination: a microbiological bioassay and a High-Performance Liquid Chromatography (HPLC) method. The microbiological assay measures the biological activity of folinic acid by observing the growth response of a specific microorganism, providing a direct measure of its potency. In contrast, HPLC offers a physicochemical approach, separating and quantifying the active compound based on its chemical properties.

Methodology Comparison

The selection of an appropriate assay for determining the potency of this compound depends on various factors, including the specific application, required throughput, and available resources. Below is a comparative summary of the microbiological bioassay and the HPLC method.

ParameterMicrobiological BioassayHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the biological activity of folinic acid by quantifying the growth of a dependent microorganism.Separates and quantifies folinic acid based on its physicochemical properties.
Specificity High for biologically active forms of folate. May be influenced by other growth-promoting or inhibiting substances.Highly specific for the chemical structure of folinic acid. Can distinguish between different isomers and related substances.[3]
Sensitivity High, capable of detecting nanogram levels of folic acid.[4]High, with limits of detection in the nanogram per milliliter range.[5]
Precision Generally lower compared to HPLC, with Relative Standard Deviations (RSD) typically ≤15%.[6]High precision, with RSD values often below 2%.[7]
Accuracy Good, with recovery rates typically between 80% and 120%.[6]Excellent, with recovery rates typically between 98% and 102%.[7]
Linearity Good, with a typical correlation coefficient (r²) of ≥0.98.[6]Excellent, with a correlation coefficient (r²) of ≥0.999.[7]
Throughput Lower, as it requires incubation periods of 16-24 hours.[4]Higher, with typical run times of less than 10 minutes per sample.[2]
Cost Generally lower in terms of initial equipment investment.Higher initial equipment cost, but can be more cost-effective for high-throughput applications due to automation.
Expertise Requires expertise in microbiology and aseptic techniques.Requires expertise in chromatography and instrumentation.

Experimental Protocols

Microbiological Bioassay for Folinic Acid Potency

This protocol is a representative method for determining the potency of this compound using the microorganism Enterococcus hirae ATCC 8043.

a. Materials and Reagents:

  • This compound Reference Standard

  • Folinic Acid Assay Medium

  • Enterococcus hirae ATCC 8043

  • Micro Vitamin Test Culture Agar

  • Micro Vitamin Test Inoculum Broth

  • Sterile 0.85% NaCl solution

  • Sterile phosphate (B84403) buffer

  • Spectrophotometer

b. Preparation of Inoculum:

  • Maintain stock cultures of Enterococcus hirae ATCC 8043 on Micro Vitamin Test Culture Agar slants.

  • Subculture the organism into Micro Vitamin Test Inoculum Broth and incubate for 16-24 hours at 37°C.

  • Centrifuge the culture, decant the supernatant, and wash the cells three times with sterile 0.85% NaCl solution.

  • Resuspend the cells in sterile 0.85% NaCl solution to achieve a specific turbidity, which is then used as the inoculum.

c. Assay Procedure:

  • Prepare a series of standard solutions of this compound Reference Standard at known concentrations.

  • Prepare test solutions of the this compound sample at a concentration expected to be within the range of the standard curve.

  • Dispense a fixed volume of Folic Acid Assay Medium into sterile test tubes.

  • Add increasing volumes of the standard solutions and the test solutions to the respective tubes.

  • Inoculate each tube with a standardized amount of the prepared Enterococcus hirae inoculum.

  • Incubate all tubes at 37°C for 16-18 hours.

  • Measure the turbidity of each tube using a spectrophotometer at a wavelength of 620 nm.[4]

  • Construct a standard curve by plotting the absorbance values against the known concentrations of the standard solutions.

  • Determine the potency of the test sample by interpolating its absorbance value on the standard curve.

d. Validation Parameters: The validation of the microbiological bioassay should include the following parameters with typical acceptance criteria:

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.98
Accuracy (% Recovery) 80% - 120%
Precision (RSD%)
- Repeatability≤ 15%
- Intermediate Precision≤ 20%
Range The range over which the assay is linear, accurate, and precise.
Specificity Demonstrated by the lack of growth in the absence of folinic acid and a dose-dependent growth response.
High-Performance Liquid Chromatography (HPLC) Method for Folinic Acid Potency

This protocol outlines a typical reversed-phase HPLC method for the determination of this compound.

a. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 analytical column

b. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: A mixture of acetonitrile, water, and an acidifier (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for best separation.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 280 nm or MS detection.[8]

  • Column Temperature: 25°C

c. Assay Procedure:

  • Prepare a stock solution of the this compound Reference Standard in the mobile phase.

  • Prepare a series of standard solutions by diluting the stock solution to known concentrations.

  • Prepare a test solution of the this compound sample in the mobile phase at a concentration within the range of the standard curve.

  • Inject the standard solutions and the test solution into the HPLC system.

  • Record the peak areas of the folinic acid peak for each injection.

  • Construct a calibration curve by plotting the peak areas against the known concentrations of the standard solutions.

  • Determine the concentration of folinic acid in the test sample by interpolating its peak area on the calibration curve.

d. Validation Parameters: The validation of the HPLC method should include the following parameters with typical acceptance criteria:

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98% - 102%
Precision (RSD%)
- Repeatability≤ 2%
- Intermediate Precision≤ 3%
Range The range over which the assay is linear, accurate, and precise.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1).

Visualizations

Signaling Pathway of Folinic Acid

Folinic acid acts as a reduced folate, bypassing the dihydrofolate reductase (DHFR) enzyme, which is inhibited by methotrexate. It is then converted to other active folate derivatives essential for purine (B94841) and thymidylate synthesis, which are building blocks for DNA and RNA.

Folinic_Acid_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Folinic_Acid Folinic Acid (Leucovorin) THF Tetrahydrofolate (THF) Folinic_Acid->THF Bypasses DHFR 5_10_Methylene_THF 5,10-Methylene-THF THF->5_10_Methylene_THF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis 5_10_Methylene_THF->Thymidylate_Synthesis DHF Dihydrofolate (DHF) DHF->THF Reduction DHFR Dihydrofolate Reductase (DHFR) Methotrexate Methotrexate Methotrexate->DHFR Inhibits DNA_RNA DNA & RNA Synthesis Purine_Synthesis->DNA_RNA Thymidylate_Synthesis->DNA_RNA

Caption: Folinic acid metabolic pathway.

Experimental Workflow for Microbiological Bioassay Validation

The validation of a microbiological bioassay for folinic acid potency involves a systematic workflow to ensure the method's suitability and reliability.

Bioassay_Workflow Plan Validation Plan Definition Protocol Protocol Development Plan->Protocol Reagent_Prep Reagent & Media Preparation Protocol->Reagent_Prep Inoculum_Prep Inoculum Preparation Protocol->Inoculum_Prep Assay_Execution Assay Execution (Standards & Samples) Reagent_Prep->Assay_Execution Inoculum_Prep->Assay_Execution Incubation Incubation (16-18h at 37°C) Assay_Execution->Incubation Data_Acquisition Data Acquisition (Turbidity Measurement) Incubation->Data_Acquisition Data_Analysis Data Analysis (Standard Curve & Potency Calculation) Data_Acquisition->Data_Analysis Validation_Parameters Assessment of Validation Parameters (Linearity, Accuracy, Precision) Data_Analysis->Validation_Parameters Report Validation Report Generation Validation_Parameters->Report

Caption: Microbiological bioassay validation workflow.

Conclusion

Both the microbiological bioassay and the HPLC method are valuable tools for determining the potency of this compound. The choice between the two methods should be based on the specific requirements of the analysis. The microbiological bioassay provides a direct measure of biological activity, which can be advantageous for ensuring therapeutic efficacy. However, the HPLC method offers higher precision, throughput, and specificity, making it well-suited for routine quality control in a manufacturing environment. A thorough validation of the chosen method is essential to ensure the reliability and accuracy of the potency determination, ultimately contributing to the safety and effectiveness of folinic acid-containing products.

References

Safety Operating Guide

Proper Disposal of Folinic Acid Calcium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe and compliant disposal of folinic acid calcium salt (also known as Leucovorin calcium) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1][2][3][4]

Core Principles of this compound Waste Management

This compound, while used therapeutically, requires careful handling and disposal, particularly in its pure form or at high concentrations found in research and development settings. The fundamental principle is to treat all unused, expired, or contaminated forms of this substance as hazardous chemical waste.

Key Prohibitions:

  • Do NOT dispose of this compound down the drain or in regular trash. [5][6] Sewering of pharmaceutical waste is strictly prohibited in many jurisdictions.[5]

  • Avoid generating dust when handling the solid form of the compound.[1][3][7]

Disposal Procedures by Waste Type

The proper disposal method for this compound waste depends on its physical state and level of contamination.

  • Collection:

    • Use dry clean-up procedures for any spills.[1][7] To minimize dust, you may lightly dampen the powder with water before sweeping.[1]

    • Carefully collect the powder and place it in a clearly labeled, sealed, and leak-proof container.[1][7] Polyethylene or polypropylene (B1209903) containers are suitable.[1]

  • Labeling:

    • Label the container as "Hazardous Waste" and clearly identify the contents: "this compound."

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][8]

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][9] The recommended method of disposal is via a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Collection:

    • Collect all aqueous waste containing this compound in a dedicated, leak-proof container with a tight-fitting lid.[6]

  • Labeling:

    • Label the container as "Hazardous Aqueous Waste" and list the contents, including "this compound" and any other chemical constituents.

  • Storage:

    • Store the waste container in a secondary containment bin within a designated hazardous waste accumulation area.

  • Disposal:

    • Manage the waste through your institution's chemical waste program for incineration.[6]

Materials that have come into contact with this compound must be disposed of as hazardous waste.[5] This includes, but is not limited to:

  • Personal Protective Equipment (PPE): Gloves, lab coats, safety glasses.

  • Labware: Pipette tips, vials, flasks, weighing papers, and contaminated bench paper.

Disposal Categorization:

Chemotherapy waste is often segregated into two categories, which can be a useful framework for managing laboratory waste.[10][11]

Waste CategoryDescriptionDisposal Container
Trace Waste Items with minimal residual amounts of the drug (less than 3% of the original volume).[10][11][12] This includes items like empty vials, gloves, and gowns used during handling.Yellow chemotherapy waste containers are typically used for trace waste destined for incineration.[10][12]
Bulk Waste Unused or expired product, solutions with significant concentrations, and materials heavily contaminated with the drug.Black RCRA hazardous waste containers are the standard for bulk chemotherapy waste.[10][11]

Procedure for Contaminated Materials:

  • Segregation: At the point of generation, place all contaminated solid waste into the appropriate, designated waste container (yellow for trace, black for bulk).[10]

  • Container Management: Do not overfill waste containers. When three-quarters full, securely seal the container.[5]

  • Disposal: The sealed containers should be handled and collected by your institution's EHS for incineration.

Spill Management

In the event of a spill, prioritize personal and environmental safety.

  • Alert Personnel: Inform others in the immediate area.

  • Personal Protection: Wear appropriate PPE, including a dust respirator, safety glasses, gloves, and a lab coat.[1]

  • Containment: Prevent the spill from entering drains or water courses.[1]

  • Clean-up (Solid Spill):

    • Use dry clean-up methods to avoid generating dust.[1]

    • Lightly moisten the material with water to prevent it from becoming airborne.[1]

    • Carefully sweep or vacuum (with a HEPA filter) the material into a sealed container for disposal.[1][9]

  • Clean-up (Liquid Spill):

    • Contain the spill with absorbent material.[2]

    • Collect the absorbent material and place it in a sealed container for disposal.[2]

  • Decontamination: Thoroughly clean the spill area.[2]

  • Waste Disposal: Dispose of all clean-up materials as hazardous waste.[7]

Diagrams and Visual Aids

This compound Waste Disposal Workflow

This compound Waste Disposal Workflow cluster_waste_type Identify Waste Type cluster_solid_proc Solid Waste Procedure cluster_liquid_proc Liquid Waste Procedure cluster_contaminated_proc Contaminated Materials Procedure start Waste Generation (this compound) solid Solid (Powder) Unused/Expired start->solid liquid Aqueous Solution start->liquid contaminated Contaminated Materials (PPE, Labware) start->contaminated collect_solid Collect in Sealed Container (Avoid Dust) solid->collect_solid collect_liquid Collect in Leak-Proof Container liquid->collect_liquid is_trace < 3% Residual Drug? contaminated->is_trace label_solid Label as Bulk Hazardous Waste collect_solid->label_solid ehs_disposal Arrange Disposal via EHS (Incineration) label_solid->ehs_disposal label_liquid Label as Bulk Hazardous Waste collect_liquid->label_liquid label_liquid->ehs_disposal trace_bin Place in Yellow Trace Chemo Bin is_trace->trace_bin Yes bulk_bin Place in Black Bulk Waste Bin is_trace->bulk_bin No trace_bin->ehs_disposal bulk_bin->ehs_disposal

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Folinic acid calcium salt
Reactant of Route 2
Folinic acid calcium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.